Bacopaside IV
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R)-3,5-dihydroxy-2-[[(1R,2S,5S,7R,10S,11S,14S,15R,16R,18S,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O13/c1-20(2)14-21-15-39(7,48)33-22-8-9-26-37(5)12-11-27(36(3,4)25(37)10-13-38(26,6)40(22)18-41(33,54-21)50-19-40)52-34-31(47)32(23(43)17-49-34)53-35-30(46)29(45)28(44)24(16-42)51-35/h14,21-35,42-48H,8-13,15-19H2,1-7H3/t21-,22+,23-,24+,25-,26+,27-,28+,29-,30+,31+,32-,33-,34-,35-,37-,38+,39-,40-,41-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMACEWFCLOFSBZ-XZSWZIJDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@@H]1C[C@@]([C@H]2[C@@H]3CC[C@H]4[C@@]5(CC[C@H](C([C@H]5CC[C@@]4([C@@]36C[C@]2(O1)OC6)C)(C)C)O[C@@H]7[C@H]([C@@H]([C@@H](CO7)O)O[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O)O)O)O)C)(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Bacopaside IV: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV is a prominent triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, a perennial herb revered in traditional Ayurvedic medicine for its cognitive-enhancing and neuroprotective properties. As a key constituent of the plant's bioactive "bacoside" fraction, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Identification
This compound belongs to the dammarane-type triterpenoid saponins. Its structure consists of a jujubogenin (B1254797) aglycone moiety glycosidically linked to a sugar chain.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.0¹﹐¹⁴.0²﹐¹¹.0⁵﹐¹⁰.0¹⁵﹐²⁰]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Molecular Formula | C₄₁H₆₆O₁₃[1] |
| SMILES String | C[C@]12[C@@]34--INVALID-LINK--(--INVALID-LINK--O[C@@]6([H])--INVALID-LINK--O)O[C@]7([H])O--INVALID-LINK--O)O)CO)O)C)([H])CC2)C">C@@([H])[C@]8([H])--INVALID-LINK--(O--INVALID-LINK--/C=C(C)\C)C3 |
| CAS Number | 155545-03-2 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development. While experimental data for some properties of the pure compound are limited, the following table summarizes the available information.
Quantitative Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 766.95 g/mol | MedchemExpress |
| Physical Description | Powder | ScreenLib, ChemFaces |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695).[2] | ChemFaces |
Biological and Pharmacological Activities
This compound, as a component of Bacopa monnieri extracts, contributes to a wide range of pharmacological effects. The primary activities are centered around its neuroprotective, nootropic, antioxidant, and anti-inflammatory properties.
Neuroprotective and Nootropic Effects
Bacosides, including this compound, are recognized for their role in enhancing cognitive function. The proposed mechanisms include:
-
Modulation of Neurotransmitter Systems: Bacosides are known to influence cholinergic, serotonergic, and dopaminergic systems, which are crucial for memory and learning.[1]
-
Enhancement of Synaptic Transmission: These compounds may promote neuron communication, contributing to improved cognitive processes.[1]
-
Acetylcholinesterase Inhibition: While direct IC₅₀ values for this compound are not specified, extracts of Bacopa monnieri and other bacosides like Bacopaside X have demonstrated acetylcholinesterase inhibitory activity, which increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain.
Antioxidant Activity
This compound exhibits antioxidant properties that protect neural tissues from oxidative stress-related damage.[1] The antioxidant effects of bacosides are attributed to their ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).
Anti-inflammatory Activity
The anti-inflammatory effects of Bacopa monnieri are partly attributed to its bacoside content. Bacoside-enriched fractions have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. This is achieved through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX).
Quantitative Biological Activity Data (Related Compounds and Extracts)
| Assay | Compound/Extract | IC₅₀ Value |
|---|---|---|
| Acetylcholinesterase Inhibition | Bacopaside X | 12.78 µM |
| COX-2 Inhibition | Bacoside fraction | 1.19 µg/ml[3] |
| 5-LOX Inhibition | Bacoside fraction | 68 µg/ml[3] |
| DPPH Radical Scavenging | Bacopa monnieri extract | 456.07 µg/mL[4] |
Signaling Pathways
The neuroprotective and cognitive-enhancing effects of Bacopa monnieri and its constituents are mediated through the modulation of several key signaling pathways. While research specifically on this compound is ongoing, studies on related bacosides and extracts suggest the involvement of the following pathways:
-
CREB Signaling Pathway: Bacosides have been shown to upregulate the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and long-term memory formation.
-
BDNF Signaling Pathway: The upregulation of Brain-Derived Neurotrophic Factor (BDNF) is another key mechanism associated with the cognitive benefits of bacosides. BDNF plays a vital role in neuronal survival, differentiation, and synaptic growth.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in synaptic plasticity. Some evidence suggests that bacosides may modulate this pathway.
Figure 1: Proposed signaling pathways modulated by this compound.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from Bacopa monnieri typically involves extraction followed by chromatographic separation.
Workflow for Isolation and Purification
Figure 2: General workflow for the isolation of this compound.
Detailed Methodologies:
-
Extraction:
-
Dried and powdered aerial parts of Bacopa monnieri are extracted with methanol or ethanol using a Soxhlet apparatus or maceration.
-
The solvent is then evaporated under reduced pressure to obtain a crude extract.
-
-
Preliminary Fractionation:
-
The crude extract can be subjected to liquid-liquid partitioning to enrich the saponin fraction.
-
Alternatively, the crude extract is directly loaded onto a silica gel column for chromatographic separation.
-
-
Column Chromatography:
-
A silica gel (60-120 or 100-200 mesh) column is typically used.
-
Gradient elution is performed with a solvent system such as chloroform-methanol or ethyl acetate-methanol, with an increasing proportion of the more polar solvent.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Thin Layer Chromatography (HPTLC).
-
-
Preparative HPLC:
-
Fractions enriched with this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous buffer.
-
Analytical Characterization
The identity and purity of the isolated this compound are confirmed using spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid or phosphate (B84403) buffer).
-
Detection: UV detection at approximately 205 nm.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound, including the stereochemistry and the linkages of the sugar moieties. Spectra are typically recorded in deuterated solvents like pyridine-d₅ or methanol-d₄.
In Vitro Biological Assays
DPPH Radical Scavenging Assay (Antioxidant Activity):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the stock solution.
-
In a 96-well plate, add a specific volume of each dilution to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Acetylcholinesterase Inhibition Assay:
-
This assay is typically performed using Ellman's method.
-
In a 96-well plate, add acetylcholinesterase (AChE) enzyme, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and different concentrations of this compound.
-
Pre-incubate the mixture at a controlled temperature.
-
Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide.
-
Monitor the formation of the yellow-colored product (5-thio-2-nitrobenzoate) by measuring the absorbance at 412 nm over time.
-
Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
Conclusion
This compound stands out as a promising natural compound with significant potential for the development of new therapies, particularly for neurodegenerative and cognitive disorders. Its multifaceted pharmacological profile, including neuroprotective, antioxidant, and anti-inflammatory activities, warrants further in-depth investigation. This technical guide provides a foundational understanding of this compound's chemical and biological properties, along with methodologies for its isolation and evaluation. Future research should focus on elucidating its specific molecular targets and signaling pathways, as well as conducting preclinical and clinical studies to validate its therapeutic efficacy and safety.
References
- 1. Assessing the Anti-inflammatory Effects of Bacopa-Derived Bioactive Compounds Using Network Pharmacology and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
Bacopaside IV discovery and origin in Bacopa monnieri
An In-depth Technical Guide to Bacopaside IV: Discovery, Origin, and Methodologies in Bacopa monnieri
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Bacopa monnieri, a cornerstone of traditional Ayurvedic medicine, is recognized for its nootropic and neuroprotective properties. These effects are largely attributed to a class of triterpenoid (B12794562) saponins (B1172615) known as bacosides. Among these, this compound stands out as a significant constituent with therapeutic potential. This technical guide provides a comprehensive overview of the discovery and origin of this compound, its biosynthetic pathway within Bacopa monnieri, detailed experimental protocols for its isolation and analysis, and an exploration of its molecular mechanisms of action through key signaling pathways. Quantitative data is presented to offer a comparative perspective on extraction and purification outcomes. This document serves as a critical resource for researchers engaged in natural product chemistry, neuropharmacology, and the development of novel therapeutics for neurological disorders.
Discovery and Origin of this compound
This compound is a dammarane-type triterpenoid saponin (B1150181) naturally occurring in the perennial herb Bacopa monnieri (L.) Wettst., a member of the Scrophulariaceae family[1]. The discovery of bacosides marked a significant advancement in understanding the plant's pharmacological activity. Initial research led to the isolation of "Bacoside A" and "Bacoside B"[2]. Further phytochemical investigation revealed that these were, in fact, complex mixtures of several saponin glycosides[3][4].
A pivotal study by Chakravarty et al. in 2001 led to the isolation and structural elucidation of three new saponins, designated as bacopasides III, IV, and V[5]. This compound was identified as 3-O-[β-D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl] jujubogenin[5][6]. It is a constituent of the Bacoside B fraction, which is distinguished from Bacoside A primarily by its optical rotation and consists of this compound, V, N1, and N2[3][7][8]. While often considered a minor component compared to other bacosides like Bacoside A3 and Bacopaside II, its presence is integral to the overall phytochemical profile and therapeutic synergy of Bacopa monnieri extracts[9].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 155545-03-2 | [1][10] |
| Molecular Formula | C41H66O13 | [10] |
| Molecular Weight | 767 g/mol | [10] |
| IUPAC Name | 3-O-[β-D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl] jujubogenin (B1254797) | [5][6] |
| Classification | Triterpenoid Saponin (Dammarane-type) | [1][11] |
| Aglycone | Jujubogenin | [5][6] |
Biosynthesis of this compound
The biosynthesis of this compound in Bacopa monnieri is a multi-step process originating from the isoprenoid pathway. The triterpenoid backbone is synthesized via the mevalonic acid (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal isoprene (B109036) precursors[12].
The key steps are:
-
Squalene (B77637) Synthesis : Farnesyl pyrophosphate (FPP), an intermediate from the isoprenoid pathway, is dimerized by the enzyme squalene synthase (SQS) to form squalene[11].
-
Cyclization : Squalene undergoes epoxidation to 2,3-oxidosqualene, which is then cyclized by dammarenediol synthase into a dammarane-type triterpene structure[11][13].
-
Aglycone Formation : A series of oxidative reactions, catalyzed by cytochrome P450 enzymes, modifies the dammarane (B1241002) scaffold to produce the specific aglycones, jujubogenin and its isomer, pseudojujubogenin[11][13].
-
Glycosylation : The final step involves the sequential attachment of sugar moieties to the jujubogenin aglycone. This glycosylation is catalyzed by UDP-glycosyltransferases (UGTs), which transfer sugar units (in this case, arabinose and glucose) to the C-3 position of the aglycone to form the final this compound molecule[11][13].
Caption: Proposed biosynthetic pathway of this compound in Bacopa monnieri.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound is typically performed as part of the purification of the total saponin or Bacoside B fraction from Bacopa monnieri. The following protocol is a composite methodology based on established procedures[14][15][16][17].
Workflow for Isolation and Purification
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of the major saponin mixture bacoside A in Bacopa monnieri by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phcogres.com [phcogres.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Frontiers | Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. Improvement of growth and bacoside production in Bacopa monnieri through induced autotetraploidy with colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN107789429A - Separation and purification method of bacopa monnieri total saponins extract and its application in the preparation of nervous system drugs - Google Patents [patents.google.com]
- 15. jees.in [jees.in]
- 16. benchchem.com [benchchem.com]
- 17. ukaazpublications.com [ukaazpublications.com]
The Elusive Minor Component: A Technical Guide to the Natural Abundance of Bacopaside IV in Bacopa monnieri Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopa monnieri, a cornerstone of traditional Ayurvedic medicine, is renowned for its cognitive-enhancing and neuroprotective properties. These therapeutic effects are largely attributed to a class of triterpenoid (B12794562) saponins (B1172615) known as bacosides. While extensive research has focused on the major constituents, such as Bacoside A3 and Bacopaside (B14799058) II, the natural abundance and specific biological roles of its minor saponins remain less understood. This technical guide delves into the current scientific understanding of Bacopaside IV, a minor yet significant component of the Bacoside B fraction of Bacopa monnieri extracts. We will explore its quantitative presence, the methodologies for its analysis, and its potential, though largely inferred, role in the pharmacological profile of this potent nootropic herb.
Bacosides are broadly categorized into two main groups, Bacoside A and Bacoside B, which differ in their optical rotation.[1] Bacoside A is a mixture of four saponins: bacoside A3, bacopaside II, bacopasaponin C, and a jujubogenin (B1254797) isomer of bacopasaponin C.[1][2] In contrast, Bacoside B is composed of this compound, Bacopaside V, Bacopaside N1, and Bacopaside N2.[1] While Bacoside A is considered more pharmacologically active, the individual contributions of the Bacoside B constituents are an area of growing interest.[1]
Quantitative Abundance of this compound
This compound is consistently identified as a minor component in the phytochemical landscape of Bacopa monnieri.[3] A seminal study by Murthy et al. (2006) developed a comprehensive HPLC method for the simultaneous quantification of twelve distinct bacopa saponins, providing valuable insights into their relative abundance.[3] This research categorized this compound among the minor constituents of the saponin (B1150181) profile.[3] The total saponin content in Bacopa monnieri plant materials and extracts can vary significantly, ranging from 5.1% to 22.17%.[3]
The following table summarizes the quantitative data for major and minor bacosaponins as determined by Murthy et al. (2006), highlighting the relative proportion of this compound.
| Saponin | Classification | Concentration Range (% w/w in plant material/extract) |
| Bacoside A3 | Major | Data not individually specified, but a major component |
| Bacopaside II | Major | Data not individually specified, but a major component |
| Bacopaside I | Major | Data not individually specified, but a major component |
| Bacopaside X | Major | Data not individually specified, but a major component |
| Bacopasaponin C | Major | Data not individually specified, but a major component |
| Bacopaside N2 | Major | Data not individually specified, but a major component |
| Bacopasaponin F | Minor | Data not individually specified |
| Bacopasaponin E | Minor | Data not individually specified |
| Bacopaside N1 | Minor | Data not individually specified |
| Bacopaside III | Minor | Data not individually specified |
| This compound | Minor | Data not individually specified |
| Bacopaside V | Minor | Data not individually specified |
Note: While Murthy et al. (2006) developed the methodology to quantify these twelve saponins and classified them as major or minor, the published paper does not provide specific percentage ranges for each individual compound.
Experimental Protocols
The accurate quantification of this compound and other bacosides necessitates robust and validated experimental protocols for both extraction and analysis.
Extraction of Bacosides
A common and effective method for extracting bacosides from dried Bacopa monnieri plant material is Soxhlet extraction using an ethanolic solvent.
Protocol:
-
Plant Material Preparation: The aerial parts of Bacopa monnieri are collected, washed, and dried in the shade. The dried material is then pulverized into a coarse powder.
-
Soxhlet Extraction:
-
A known quantity of the powdered plant material (e.g., 100 g) is placed in a thimble.
-
The thimble is inserted into the main chamber of the Soxhlet extractor.
-
Ethanol (e.g., 500 mL of 95%) is used as the extraction solvent and is placed in the distillation flask.
-
The apparatus is heated, and the solvent is allowed to cycle through the plant material for a sufficient duration (e.g., several hours) to ensure exhaustive extraction.
-
-
Solvent Evaporation: After extraction, the ethanolic extract is collected, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
-
Drying and Storage: The crude extract is then dried completely to remove any residual solvent and stored in an airtight container for further analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is the gold standard for the simultaneous determination of multiple bacosides.[3]
Protocol based on Murthy et al. (2006): [3]
-
Chromatographic System:
-
Column: A reversed-phase C18 column (e.g., Luna C18, 5 µm particle size) is typically used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.05 M sodium sulphate buffer (pH adjusted to 2.3) and acetonitrile (B52724) (in a ratio of approximately 68.5:31.5, v/v) is effective.
-
Flow Rate: A flow rate of 1.0 mL/min is maintained.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 30°C.
-
Detection: UV detection at 205 nm is suitable for quantifying bacosides.
-
-
Standard and Sample Preparation:
-
Standard Solutions: Accurately weighed reference standards of the twelve bacopa saponins (including this compound) are dissolved in the mobile phase to prepare stock solutions of known concentrations. Calibration curves are generated by preparing a series of dilutions.
-
Sample Solution: A known weight of the dried Bacopa extract is dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.
-
-
Analysis:
-
Equal volumes (e.g., 20 µL) of the standard and sample solutions are injected into the HPLC system.
-
The retention times of the peaks in the sample chromatogram are compared with those of the standards for identification.
-
The concentration of each saponin in the sample is calculated based on the peak area and the corresponding calibration curve.
-
Biological Activities and Signaling Pathways
The specific biological activities and signaling pathways directly modulated by isolated this compound have not been extensively studied. However, its contribution to the overall neuroprotective effects of Bacopa monnieri can be inferred from the known mechanisms of the whole extract and its major saponin constituents. The neuroprotective effects of bacosides are generally attributed to their antioxidant properties and their ability to modulate neurotransmitter systems.[4]
The general neuroprotective mechanisms of Bacopa monnieri saponins involve:
-
Antioxidant Activity: Bacosides have been shown to enhance the antioxidant defense system of the brain by increasing the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). This helps in scavenging free radicals and reducing oxidative stress, a key factor in neurodegenerative diseases.
-
Modulation of Neurotransmitter Systems: Bacopa extracts are known to influence the serotonergic and dopaminergic systems, which play crucial roles in mood, cognition, and memory.
-
Enhancement of Synaptic Transmission: Bacosides are believed to promote the repair of damaged neurons and enhance synaptic function, thereby improving nerve impulse transmission.
-
Anti-inflammatory Effects: Neuroinflammation is another hallmark of many neurodegenerative conditions. Bacopa extracts have demonstrated anti-inflammatory properties, which may contribute to their neuroprotective effects.
While direct evidence for this compound is lacking, it is plausible that as a structural analogue of other bioactive bacosides, it contributes to one or more of these neuroprotective mechanisms.
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and quantification of this compound.
Conceptual Neuroprotective Pathways
Caption: Inferred neuroprotective mechanisms of Bacopa saponins.
Conclusion
This compound is a consistently present, albeit minor, saponin in Bacopa monnieri extracts. While its individual concentration is low, its contribution to the synergistic neuroprotective effects of the whole extract cannot be discounted. The methodologies for its extraction and quantification are well-established, with HPLC providing a robust platform for its analysis as part of a comprehensive phytochemical profile. Future research focusing on the isolation and independent pharmacological evaluation of this compound is warranted to elucidate its specific signaling pathways and contribution to the cognitive-enhancing properties of Bacopa monnieri. Such studies will be invaluable for the development of highly standardized and efficacious botanical drugs and supplements.
References
- 1. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
Bacopaside IV: A Technical Guide for Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacopaside (B14799058) IV, a triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Bacopa monnieri, is a compound of significant interest in the field of neuropharmacology. This technical guide provides a comprehensive overview of Bacopaside IV, including its chemical properties, and compiles available preclinical data on its neuroprotective effects. The document details experimental methodologies for key assays and visualizes the proposed signaling pathways involved in its mechanism of action. While research specifically isolating the effects of this compound is emerging, this guide draws upon the broader knowledge of closely related bacosides and standardized Bacopa monnieri extracts to provide a foundational resource for researchers.
Chemical and Physical Properties
This compound is a key bioactive constituent of Bacopa monnieri, a plant with a long history of use in traditional Ayurvedic medicine for cognitive enhancement.
| Property | Value | Reference |
| CAS Number | 155545-03-2 | [1] |
| Molecular Formula | C₄₁H₆₆O₁₃ | [1] |
| Molecular Weight | 766.95 g/mol | [1] |
| Class | Triterpenoid Saponin | [2] |
Neuroprotective Effects: Preclinical Evidence
Preclinical studies, primarily on closely related compounds like Bacopaside I and standardized Bacopa monnieri extracts, have demonstrated a range of neuroprotective activities. These effects are largely attributed to the antioxidant and anti-inflammatory properties of bacosides, as well as their ability to modulate neurotransmitter systems and key signaling pathways.
In Vivo Studies in Animal Models
The neuroprotective potential of bacosides has been investigated in various animal models of neurological disorders.
| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| Cerebral Ischemia (MCAO) | Bacopaside I | 3, 10, 30 mg/kg/day | Oral | 6 days | Significant reduction in neurological deficits, cerebral infarct volume, and edema. Increased brain ATP content and antioxidant enzyme activities. | [3][4] |
| Parkinson's Disease (MPTP-induced) | Bacopa monnieri Extract (BME) | 40 mg/kg/day | Oral | - | Significant recovery in behavioral parameters, dopamine (B1211576) levels, and glutathione (B108866) levels. | [1] |
| Amnesia (Scopolamine-induced) | Bacosides (mixture) | 30 mg/kg | Intraperitoneal | 4 days | Attenuated scopolamine-induced anterograde amnesia in the Morris water maze test. | [5] |
| Alzheimer's Disease (APP/PS1 Transgenic Mice) | Bacopaside I | 15, 50 mg/kg/day | Oral | 2 months | Ameliorated learning deficits and improved long-term spatial memory. | [5] |
In Vitro Studies
Cell-based assays provide insights into the direct cellular and molecular mechanisms of bacosides.
| Cell Line | Insult | Compound | Concentration | Key Findings | Reference |
| SH-SY5Y (Human Neuroblastoma) | Oxidized LDL | Bacopa monnieri Extract, Bacopaside I, Bacopaside II, Bacoside A3 | - | Significantly diminished the increase in acetylcholinesterase (AChE) activity induced by oxidized LDL. | [6] |
| Primary Cortical Neurons | Aβ-induced toxicity | Bacopa monnieri Extract | 100 µg/mL | Increased cell viability and suppressed acetylcholinesterase (AChE) activity. | [7] |
Mechanism of Action: Signaling Pathways
The neuroprotective effects of bacosides are believed to be mediated through the modulation of critical intracellular signaling pathways that govern cell survival, apoptosis, and synaptic plasticity.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial pro-survival signaling cascade. Evidence suggests that bacosides can activate this pathway, leading to the inhibition of apoptosis and promotion of neuronal survival.
Protein Kinase C (PKC) Signaling Pathway
The Protein Kinase C (PKC) pathway is also implicated in the neuroprotective effects of bacosides. Activation of PKC can influence various cellular processes, including neurotransmitter release and synaptic function. The neuroprotective activity of Bacopaside I has been shown to be blocked by PKC inhibitors[3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the study of bacosides.
In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model
This model is used to induce focal cerebral ischemia to study the effects of neuroprotective agents.
Protocol:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A midline incision is made in the neck to expose the right common carotid artery. An intraluminal filament is inserted to occlude the middle cerebral artery for a specified duration (e.g., 2 hours).
-
Reperfusion: The filament is withdrawn to allow for reperfusion.
-
Drug Administration: Bacopaside I (or the test compound) is administered orally (e.g., once a day for 6 days, starting 3 days before MCAO). A vehicle control (e.g., 0.5% CMC-Na) is used for the ischemia group.
-
Assessment: Neurological deficits are scored at various time points post-MCAO. Cerebral infarct volume, edema, and various biochemical markers (e.g., ATP levels, antioxidant enzyme activities) are measured after a set reperfusion period (e.g., 70 hours).[4]
In Vitro: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Neuronal cells (e.g., SH-SY5Y) are seeded in a 96-well plate and incubated for 24 hours.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound for a specified duration (e.g., 2 hours) before being exposed to an insult (e.g., oxidized LDL).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[8]
Behavioral Assessment: Morris Water Maze
This test is widely used to assess spatial learning and memory in rodents.
Protocol:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Animals are subjected to multiple trials per day for several consecutive days to learn the location of the hidden platform using spatial cues. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured as an index of memory retention.[5]
Conclusion and Future Directions
This compound and related bacosides from Bacopa monnieri represent a promising class of compounds for the development of novel neuroprotective therapies. The existing preclinical data strongly suggest their potential in mitigating neuronal damage and cognitive decline associated with various neurological disorders. Their mechanism of action appears to be multifactorial, involving antioxidant effects and the modulation of key pro-survival signaling pathways.
Future research should focus on elucidating the specific effects of isolated this compound to differentiate its activity from other bacosides. Further investigation into the downstream targets of the PI3K/Akt and PKC pathways will provide a more detailed understanding of its molecular mechanisms. Additionally, pharmacokinetic and toxicology studies are essential to establish a comprehensive safety and efficacy profile for this compound, paving the way for potential clinical applications.
References
- 1. Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of bacopaside I in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 7. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The intricate path to bacosides: A technical guide to triterpenoid saponin biosynthesis in Bacopa monnieri
For Researchers, Scientists, and Drug Development Professionals
Bacopa monnieri, a cornerstone of traditional Ayurvedic medicine, is renowned for its nootropic properties, primarily attributed to a class of triterpenoid (B12794562) saponins (B1172615) known as bacosides. This technical guide provides an in-depth exploration of the biosynthetic pathway of these valuable secondary metabolites. It details the enzymatic steps, presents quantitative data on their production, outlines comprehensive experimental protocols for their analysis, and illustrates the key pathways and workflows.
The Biosynthesis of Triterpenoid Saponins in Bacopa monnieri
The creation of bacosides in Bacopa monnieri is a complex biochemical journey that begins with fundamental precursors from primary metabolism and culminates in the formation of structurally diverse glycosides. The pathway can be broadly divided into three main stages: the formation of the isoprenoid precursor, the cyclization of the triterpenoid backbone, and the subsequent modifications that lead to the array of bacosides.
Upstream Pathway: The Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways
The biosynthesis of triterpenoid saponins originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] These five-carbon units are synthesized through two distinct pathways in plants: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway.[2][3] While both pathways contribute to the overall isoprenoid pool, the MVA pathway is predominantly responsible for the synthesis of triterpenoids.[2]
The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A key regulatory enzyme, HMG-CoA reductase (HMGR), then reduces HMG-CoA to mevalonic acid.[2] A series of phosphorylation and decarboxylation reactions follow, ultimately yielding IPP, which can be isomerized to DMAPP.
Formation of the Triterpenoid Backbone
The construction of the C30 triterpenoid backbone begins with the sequential condensation of IPP and DMAPP units. Two molecules of IPP and one molecule of DMAPP condense to form the C15 intermediate, farnesyl pyrophosphate (FPP).[3] The first committed step in triterpenoid saponin (B1150181) biosynthesis is the head-to-head condensation of two FPP molecules, a reaction catalyzed by the enzyme squalene (B77637) synthase (SQS), to produce squalene.[2][3] Squalene then undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256).[2] This epoxide is the linear precursor for the cyclization into various triterpenoid skeletons.
Cyclization and Tailoring of the Saponin Core
The cyclization of 2,3-oxidosqualene is a critical branch point in the pathway, leading to a diverse array of triterpenoid structures. In Bacopa monnieri, oxidosqualene cyclases (OSCs), such as dammarenediol synthase, catalyze the formation of the dammarane-type triterpene skeleton.[4][5] This core structure then undergoes a series of extensive modifications, primarily oxidation and glycosylation, which are responsible for the vast diversity of bacosides.
Cytochrome P450 monooxygenases (CYP450s) introduce hydroxyl groups at various positions on the triterpenoid backbone.[4][5] These oxidative reactions are crucial for the formation of the two primary aglycones found in Bacopa monnieri: jujubogenin (B1254797) and pseudojujubogenin.[2][4]
Finally, a series of glycosyltransferases (UGTs) sequentially add sugar moieties to the aglycone core.[4][5] The number, type, and linkage of these sugar molecules determine the final structure and biological activity of the resulting bacoside. For instance, the enzyme UGT79A18 has been identified as being involved in the glycosylation of pseudojujubogenin.[4] The major bioactive components, collectively known as "Bacoside A," are a mixture of bacoside A3, bacopaside (B14799058) II, bacopasaponin C, and a jujubogenin isomer of bacopasaponin C.[2][6]
Quantitative Analysis of Bacosides
The concentration of bacosides in Bacopa monnieri can vary significantly depending on factors such as the plant's geographical origin, growing conditions, and the specific tissue analyzed. Metabolic engineering and the use of elicitors have shown promise in enhancing the production of these valuable compounds.
Table 1: Bacoside Content in Wild-Type Bacopa monnieri
| Bacoside Component | Concentration Range (% w/w of dried plant material) |
| Bacoside A3 | 0.14 - 0.85[2][6][7][8] |
| Bacopaside II | 0.12 - 0.69[2][6][7][8] |
| Jujubogenin isomer of bacopasaponin C | 0.05 - 0.72[2][6][7][8] |
| Bacopasaponin C | 0.05 - 0.44[2][6][7][8] |
Data compiled from samples collected from different regions of India.
Table 2: Enhanced Bacoside Production through Metabolic Engineering and Elicitation
| Treatment | Bacoside Component | Fold Increase / Concentration |
| Overexpression of BmSQS1 and silencing of BmG10H-1 | Bacoside A3 | ~2.5-fold increase[2] |
| Bacopaside II | ~2.0-fold increase[2] | |
| Bacoside A (total) | ~1.8-fold increase[2] | |
| 50 µM Methyl Jasmonate (in vitro shoot cultures) | Bacoside A (total) | 1.8-fold increase (4.4 mg/g dry weight)[2] |
| 500 µM Copper Sulphate (hydroponic cultivation) | Total Bacoside A | Maximum of 4.85 ± 0.89 mg/g dry weight[2][9] |
| 1.0 mg/L Salicylic (B10762653) Acid (suspension cultures) | Total Bacosides | 6.58 mg/g dry weight[10][11] |
Experimental Protocols
Accurate quantification of bacosides and analysis of the expression of their biosynthetic genes are crucial for research and development. The following are detailed methodologies for key experiments.
Extraction and Quantification of Bacosides by HPLC
This protocol is adapted from established methods for the quantitative analysis of major bacosides.[1][12]
1. Extraction: a. Accurately weigh 1.0 g of dried, powdered Bacopa monnieri plant material. b. Place the powder in a thimble for a Soxhlet apparatus. c. Extract with 500 mL of ethanol (B145695) in a round-bottom flask through Soxhlet extraction.[12] d. After extraction, evaporate the solvent from the collected extract under reduced pressure using a rotary evaporator to obtain the crude extract.[2] e. Dissolve a known amount of the crude extract in HPLC-grade methanol (B129727) to a final concentration of 1 mg/mL.[2] f. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][12] b. Mobile Phase: An isocratic mobile phase of phosphate buffer (pH 3.0) and acetonitrile (B52724) in a 60:40 (v/v) ratio.[12] c. Flow Rate: 1.5 mL/min.[12] d. Column Temperature: 30°C.[12] e. Detection: UV detection at a wavelength of 205 nm.[1][12] f. Injection Volume: 20 µL.
3. Quantification: a. Prepare a standard curve using certified reference standards of bacoside A3, bacopaside II, bacopasaponin C, etc. b. Calculate the concentration of each bacoside in the sample by comparing its peak area to the standard curve.
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for analyzing the expression levels of key biosynthetic genes, such as HMGR, SQS, and OSC.
1. RNA Extraction and cDNA Synthesis: a. Homogenize 100 mg of fresh plant tissue in 1 mL of TRIzol reagent.[13] b. Add 200 µL of chloroform, shake vigorously, and centrifuge to separate the phases.[13] c. Transfer the upper aqueous phase to a new tube and precipitate the RNA with isopropanol.[13] d. Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.[13] e. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis. f. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[2][13]
2. Quantitative Real-Time PCR (qRT-PCR): a. Design gene-specific primers for the target genes (BmHMGR, BmSQS, BmOSC, etc.) and a suitable reference gene (e.g., actin). b. Prepare the qRT-PCR reaction mixture containing the cDNA template, forward and reverse primers, and a SYBR Green master mix.[2] c. Perform the reaction in a real-time PCR thermal cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[2] d. Include a melt curve analysis at the end of the PCR to verify the specificity of the amplified product.[2]
3. Data Analysis: a. Calculate the relative gene expression using the 2-ΔΔCt method.[2] b. Normalize the expression of the target genes to the expression of the reference gene.
Visualizing the Pathways and Processes
Diagrams are essential for understanding the complex relationships in biosynthetic pathways and experimental workflows.
Caption: Biosynthesis pathway of triterpenoid saponins in Bacopa monnieri.
Caption: Workflow for extraction and HPLC analysis of bacosides.
Caption: Workflow for qRT-PCR based gene expression analysis.
Regulation of Bacoside Biosynthesis
The biosynthesis of triterpenoid saponins in Bacopa monnieri is a tightly regulated process. The expression of key biosynthetic genes, such as HMGR and SQS, can be induced by various stimuli, including elicitors like methyl jasmonate and salicylic acid.[2][11] Transcriptomic studies have revealed that the expression of many genes related to the MVA pathway and downstream modification steps, including those for CYP450s and UGTs, is upregulated in response to such treatments.[14] Furthermore, transcription factors belonging to the MYB and WRKY families have been implicated in the regulation of secondary metabolite production in Bacopa monnieri, suggesting a complex transcriptional network controlling the bacoside biosynthetic pathway.[15]
This in-depth understanding of the biosynthetic pathway, its regulation, and the analytical methods for quantification provides a solid foundation for future research. These efforts may focus on metabolic engineering strategies to enhance bacoside production, as well as the development of standardized, high-quality Bacopa monnieri extracts for therapeutic applications.
References
- 1. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of the major saponin mixture bacoside A in Bacopa monnieri by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of the major saponin mixture bacoside A in Bacopa monnieri by HPLC. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ijagbio.com [ijagbio.com]
- 10. Elicitation and enhancement of bacoside production using suspension cultures of Bacopa monnieri (L.) Wettst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elicitation and enhancement of bacoside production using suspension cultures of Bacopa monnieri (L.) Wettst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijfmr.com [ijfmr.com]
- 13. A Special Extract of Bacopa monnieri (CDRI-08)-Restored Memory in CoCl2-Hypoxia Mimetic Mice Is Associated with Upregulation of Fmr-1 Gene Expression in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative transcriptome analysis of shoot and root tissue of Bacopa monnieri identifies potential genes related to triterpenoid saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergism of endophytic Bacillus subtilis and Klebsiella aerogenes modulates plant growth and bacoside biosynthesis in Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Bioactivity Screening of Bacopaside IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV is a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, a plant renowned in traditional Ayurvedic medicine for its cognitive-enhancing properties. As a member of the bacoside family of compounds, this compound is a subject of growing interest within the scientific community for its potential therapeutic applications. Bacoside B is a mixture that contains this compound, V, N1, and N2.[1][2] This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound and its closely related analogues, focusing on its neuroprotective, anti-cancer, and anti-inflammatory activities. This document is intended to serve as a resource for researchers and professionals in drug discovery and development by summarizing key quantitative data, detailing experimental methodologies, and illustrating implicated signaling pathways.
Neuroprotective Activity
The neuroprotective effects of bacosides are the most extensively studied of their biological activities. These compounds are known to modulate neurotransmitter systems, enhance synaptic transmission, and protect neuronal tissues from oxidative stress.[3]
Mechanism of Action
The neuroprotective mechanism of bacosides is multifaceted and includes:
-
Antioxidant Properties: Bacosides exhibit potent antioxidant effects by scavenging free radicals, reducing lipid peroxidation, and enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.[4][5] This action helps to mitigate oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[5]
-
Modulation of Neurotransmitter Systems: Bacosides can influence the dopaminergic and serotonergic systems and promote neuron communication by increasing the growth of nerve endings (dendrites). A mixture of Bacoside A and Bacopaside I has been shown to inhibit monoamine oxidase (MAO-A and MAO-B) enzymes, which are involved in the breakdown of neurotransmitters.[6]
-
Anti-apoptotic Effects: Bacosides have been shown to protect neurons against toxicity induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, by preventing the formation of Aβ aggregates and fibrils.[4] They can also inhibit the activity of caspases, such as caspase-3, which are key executioners of apoptosis.[7]
Implicated Signaling Pathways
The neuroprotective effects of bacosides are mediated through the modulation of several key intracellular signaling pathways that are crucial for neuronal survival and function.
-
PI3K/Akt Pathway: This pathway is central to promoting cell survival and inhibiting apoptosis. Bacopaside I, a related saponin, has been shown to exert its neuroprotective role via the PKC and PI3K/Akt pathways.[6] Activation of this pathway by bacosides can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that promote the expression of survival genes.[7]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and survival. Bacosides can modulate this pathway to support neuronal health and plasticity.[7][8]
-
Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Bacosides can activate Nrf2, leading to the transcription of antioxidant and cytoprotective genes, thereby protecting neurons from oxidative damage.[7]
Diagram 1. Proposed neuroprotective signaling pathways of this compound.
Experimental Protocols
1.3.1. In Vitro Neuroprotection Assay (MTT Assay)
This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or mouse neuroblastoma N2a cells.[8]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induce neuronal damage by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or amyloid-beta peptide.[8]
-
After an incubation period, remove the medium and add MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[8]
-
Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control (untreated, non-toxin-exposed) cells.
-
1.3.2. Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the antioxidant capacity of a compound within cells.
-
Reagent: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).[8]
-
Protocol:
-
Seed neuronal cells in a black, clear-bottom 96-well plate.
-
Pre-treat cells with this compound.
-
Induce oxidative stress with a pro-oxidant (e.g., H₂O₂).
-
Load the cells with DCFDA solution and incubate. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measure the fluorescence intensity using a fluorescence plate reader. A decrease in fluorescence in this compound-treated cells compared to toxin-only treated cells indicates a reduction in intracellular ROS.[8]
-
Anti-Cancer Activity
Recent studies have highlighted the potential of bacosides as anti-cancer agents, demonstrating cytotoxic effects against various cancer cell lines.
Mechanism of Action
The anti-cancer activity of bacosides, particularly the closely related Bacopaside II, appears to involve:
-
Induction of Apoptosis and Necrosis: Bacopaside II has been shown to induce apoptosis in sensitive cancer cells and necrosis in resistant cells.[3][9]
-
Cell Cycle Arrest: Treatment with Bacopaside II can cause cell cycle arrest at the G0/G1 or G2/M phase, depending on the cancer cell line, thereby inhibiting proliferation.[10][11]
-
Inhibition of Migration and Invasion: Bacopaside I and II, particularly in combination, have been found to reduce the migration and invasion of breast cancer cells.[4]
-
Modulation of ABC Transporters: Bacopaside II can enhance the efficacy of chemotherapeutic drugs like doxorubicin (B1662922) by increasing their intracellular accumulation, possibly by interacting with ATP-binding cassette (ABC) transporters.[3][9]
Quantitative Data for Related Bacopasides
| Compound/Combination | Cell Line | Bioactivity | IC50 / Effect | Reference |
| Bacopaside II | MDA-MB-231 (TNBC) | Growth Inhibition | 13.5 µM | [3] |
| DU4475 (TNBC) | Growth Inhibition | 23.7 µM | [3] | |
| MDA-MB-453 (TNBC) | Growth Inhibition | 19.0 µM | [3] | |
| HCC1143 (TNBC) | Growth Inhibition | 20.7 µM | [3] | |
| HT-29 (Colon Cancer) | Growth Inhibition | 18.4 µM | [10][11] | |
| SW480 (Colon Cancer) | Growth Inhibition | 17.3 µM | [10][11] | |
| SW620 (Colon Cancer) | Growth Inhibition | 14.6 µM | [10][11] | |
| HCT116 (Colon Cancer) | Growth Inhibition | 14.5 µM | [10][11] | |
| Bacopaside I | MDA-MB-231 (TNBC) | Growth Inhibition | 99 µM | [4] |
| BT-474 (Breast Cancer) | Growth Inhibition | 59 µM | [4] | |
| Bacopaside I + Bacopaside II | MDA-MB-231 (TNBC) | Synergistic Growth Inhibition | IC50 of Bac I reduced to 13 µM with 2.5 µM Bac II | [4] |
| MDA-MB-231 (TNBC) | Invasion Reduction | 68% reduction with 2.5 µM Bac I + 2.5 µM Bac II | [4] |
Implicated Signaling Pathways
The anti-cancer effects of bacosides are linked to the modulation of specific signaling pathways that control cell growth, proliferation, and apoptosis.
-
Smad4 and Activin A Signaling Pathway: A study on the synergistic effect of Bacopaside I and II in colon cancer cells suggested that their mechanism involves the modulation of the Smad4 and Activin A signaling pathways, which are components of the TGF-β signaling cascade that plays a critical role in regulating cell growth and differentiation.[12]
Diagram 2. Implicated anti-cancer signaling pathways for combined Bacopaside I & II.
Experimental Protocols
2.4.1. Cytotoxicity Assay (Crystal Violet Assay)
This assay measures cell viability by staining the DNA of adherent cells.
-
Cell Lines: Various cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; HT-29, SW620 for colon cancer).[3][6][11]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).[11]
-
Wash the cells to remove dead, non-adherent cells.
-
Fix the remaining adherent cells with a fixative solution (e.g., methanol).
-
Stain the cells with a 0.5% crystal violet solution.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the stain with a solubilizing agent (e.g., methanol (B129727) or a detergent solution).
-
Measure the absorbance at a wavelength of 570 nm.
-
The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.[3][13]
-
2.4.2. Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of a compound on cell migration.
-
Protocol:
-
Grow a confluent monolayer of cancer cells in a culture dish.
-
Create a "wound" or scratch in the monolayer with a sterile pipette tip.
-
Wash the cells to remove debris and replace the medium with fresh medium containing this compound or a vehicle control.
-
Capture images of the wound at the beginning of the experiment and at regular intervals thereafter.
-
Measure the rate of wound closure over time. A delay in wound closure in the presence of this compound indicates an inhibitory effect on cell migration.
-
Anti-inflammatory Activity
Bacopa monnieri extracts have traditionally been used to treat inflammatory conditions. Modern research is beginning to elucidate the molecular basis for these effects.
Mechanism of Action
The anti-inflammatory properties of Bacopa monnieri are thought to be mediated by:
-
Inhibition of Pro-inflammatory Cytokines: Extracts of Bacopa monnieri have been shown to inhibit the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from activated immune cells like microglia.[14]
-
Modulation of Inflammatory Enzymes: The anti-inflammatory effects may also be related to the inhibition of enzymes like cyclo-oxygenase-2 (COX-2).[15]
-
Suppression of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Bacoside A has been shown to curtail the expression of NF-κB p65, suggesting that bacosides may exert their anti-inflammatory effects by inhibiting this pathway.[16]
Implicated Signaling Pathways
-
NF-κB Signaling Pathway: This pathway is a primary target for anti-inflammatory drug development. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IKK complex is activated, leading to the phosphorylation and degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Bacosides may inhibit this pathway at one or more steps, leading to a reduction in the inflammatory response.
Diagram 3. Postulated anti-inflammatory action of this compound via the NF-κB pathway.
Experimental Protocols
3.3.1. Measurement of Nitric Oxide (NO) Production
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).[17]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[17]
-
After 24 hours, collect the cell culture supernatant.
-
Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.[18]
-
The absorbance is measured at 540 nm. A decrease in nitrite concentration in the presence of this compound indicates an anti-inflammatory effect.
-
3.3.2. HRBC Membrane Stabilization Assay
This assay assesses anti-inflammatory activity by measuring the stabilization of the human red blood cell (HRBC) membrane, which is analogous to the lysosomal membrane.
-
Protocol:
-
Prepare a suspension of human red blood cells.
-
The assay mixture consists of the HRBC suspension, a phosphate (B84403) buffer, and a hyposaline solution to induce hemolysis.
-
Add various concentrations of this compound or a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) to the assay mixture.
-
Incubate the mixture and then centrifuge it.
-
Measure the hemoglobin content in the supernatant spectrophotometrically at 560 nm.[19]
-
A higher percentage of membrane stabilization indicates a greater anti-inflammatory effect.
-
Conclusion
This compound and its related compounds from Bacopa monnieri demonstrate a compelling range of bioactive properties, including neuroprotective, anti-cancer, and anti-inflammatory effects. The preliminary screening data, primarily from in vitro studies on closely related bacosides, suggest that these saponins (B1172615) act through multiple mechanisms and modulate key signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB. While direct quantitative data for this compound is still emerging, the existing evidence strongly supports its potential as a lead compound for the development of novel therapeutics for neurological disorders, cancer, and inflammatory diseases. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of anticancer potential of Bacopa monnieri L. against MCF-7 and MDA-MB 231 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Enhancement of Doxorubicin Efficacy by Bacopaside II in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessing the Anti-inflammatory Effects of Bacopa-Derived Bioactive Compounds Using Network Pharmacology and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Anti Inflammatory Activity of Methanolic Extract of Bacopa Monniera by HRBC Membrane Stabilisation – Biosciences Biotechnology Research Asia [biotech-asia.org]
The Role of Bacopaside IV in Traditional Ayurvedic Medicine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Bacopa monnieri, a revered herb in traditional Ayurvedic medicine, has been utilized for centuries as a "Medhya Rasayana," a substance believed to enhance memory and intellect.[1][2] The cognitive-enhancing effects of this plant are largely attributed to a class of saponins (B1172615) known as bacosides.[3][4] Among these, Bacopaside IV, a triterpenoid (B12794562) saponin, is a key bioactive constituent. This technical guide provides an in-depth analysis of the traditional and modern understanding of this compound, focusing on its neuropharmacological effects, underlying mechanisms of action, and the experimental methodologies used for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Traditional Ayurvedic Perspective
In the ancient Indian system of medicine, Bacopa monnieri, commonly known as Brahmi, has been prescribed for a variety of neurological and psychiatric conditions. Traditional texts like the Charaka Samhita and Susruta Samhita document its use as a brain tonic to improve memory, learning, and concentration, and to manage anxiety and epilepsy.[5] While these ancient texts do not mention specific bacosides, the holistic use of the plant extract, rich in these compounds, forms the foundation of its traditional application. The therapeutic benefits are attributed to the synergistic action of its various chemical constituents.[3]
Neuropharmacological Effects of Bacopasides
Modern scientific investigation has sought to elucidate the molecular mechanisms underlying the cognitive-enhancing and neuroprotective properties of Bacopa monnieri and its active compounds. Bacopasides, including this compound, have demonstrated a range of effects in preclinical studies, including antioxidant, anti-inflammatory, and neuroprotective activities.[6][7]
Quantitative Data on the Efficacy of Bacopa monnieri Extracts and Bacosides
The following tables summarize quantitative data from various studies on Bacopa monnieri extracts and their constituent bacosides. It is important to note that much of the existing research has been conducted on standardized extracts or mixtures of bacosides, with data on isolated this compound being less prevalent.
Table 1: In Vitro Antioxidant and Anti-inflammatory Activity
| Compound/Extract | Assay | Target/Model | IC50 Value | Reference |
| Bacopa monnieri Extract | DPPH Radical Scavenging | - | 130.6 ± 3.0 to 249.9 ± 12.1 µg/mL | [7] |
| Bacopa monnieri Extract | Nitric Oxide Scavenging | RAW 264.7 cells | 134 µg/mL | [7] |
| Methanolic Extract of B. monnieri | DPPH Radical Scavenging | - | 456.07 µg/mL | [8] |
| Methanolic Extract of B. monnieri | Nitric Oxide Scavenging | - | 21.29 µg/mL | [8] |
| Bacoside A | Free Radical Scavenging | - | 32 ± 0.5 to 57.2 ± 0.9 (for different extracts) | [9] |
| Bacopaside X | Acetylcholinesterase Inhibition | - | 12.78 µM | [10] |
Table 2: Neuroprotective Effects in In Vivo Models
| Compound/Extract | Animal Model | Dosage | Duration | Key Findings | Reference |
| Bacopa monnieri Extract | Rotenone-induced Parkinson's Disease (Rats) | 40 mg/kg | 5 weeks | Ameliorated oxidative stress-induced neurobehavioral abnormalities and reduced α-Synuclein levels. | [11] |
| Bacopa monnieri Extract | Rotenone-induced Parkinson's Disease (Drosophila) | 7 days in diet | 7 days | Offered complete protection against rotenone-induced oxidative stress and inhibited dopamine (B1211576) depletion. | [6] |
| Ethanolic Extract of B. monnieri | Rotenone-induced Parkinson's Disease (Rats) | Not specified | 60 days | Modulated glutamate (B1630785) metabolism in different brain regions. | [2] |
Table 3: Effects on Cognitive Function in Human Clinical Trials
| Extract | Dosage | Duration | Population | Key Cognitive Outcomes | Reference |
| Standardized B. monnieri Extract | 300-450 mg/day | 12 weeks | Healthy Elderly | Improved delayed word recall and Stroop performance. | [12] |
| Special Extract of B. monnieri (CDRI 08) | 320 mg | Acute | Healthy Volunteers | Improved performance on a cognitively demanding task. | [13] |
| Bacopa monnieri Extract | 300-450 mg/day | 12 weeks | Adults | Improved memory free recall. | [14] |
Key Signaling Pathways
The neuroprotective and cognitive-enhancing effects of bacosides are mediated through the modulation of several key signaling pathways. The PI3K/Akt and cholinergic signaling pathways are two of the most significant.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that promotes cell survival, growth, and proliferation while inhibiting apoptosis.[15] Activation of this pathway is a key mechanism for neuroprotection against various insults, including oxidative stress and neurotoxins.[16] Evidence suggests that bacosides can activate this pro-survival pathway, thereby protecting neurons from damage and promoting neuronal health.
Cholinergic Signaling Pathway
The cholinergic system plays a crucial role in learning and memory.[17] Acetylcholine (ACh) is a key neurotransmitter in this system, and its levels are regulated by the enzyme acetylcholinesterase (AChE).[10] Inhibition of AChE increases the availability of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Several studies have shown that Bacopa monnieri extracts and their constituent bacosides exhibit AChE inhibitory activity, which is a proposed mechanism for their cognitive-enhancing effects.[18][19][20]
Experimental Protocols
This section provides an overview of key experimental methodologies used in the research of this compound and other bacosides.
High-Performance Liquid Chromatography (HPLC) for Quantification of Bacosides
Objective: To separate and quantify individual bacosides, including this compound, in Bacopa monnieri extracts.
Methodology:
-
Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent, typically methanol (B129727) or ethanol. The extract is then filtered and concentrated.[21][22]
-
Chromatographic System: A reversed-phase C18 column is commonly used.[23][24]
-
Mobile Phase: A gradient or isocratic elution system consisting of a mixture of an aqueous buffer (e.g., 0.05 M sodium sulphate buffer at pH 2.3) and an organic solvent (e.g., acetonitrile) is employed.[22][23]
-
Detection: UV detection at a wavelength of 205 nm is typically used to monitor the elution of bacosides.[5][24]
-
Quantification: The concentration of each bacoside is determined by comparing its peak area to that of a known standard.
Rotenone-Induced Animal Model of Parkinson's Disease
Objective: To investigate the neuroprotective effects of this compound in an in vivo model of Parkinson's disease.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice are commonly used.[2][11]
-
Induction of Parkinsonism: Rotenone (B1679576), a pesticide that inhibits mitochondrial complex I, is administered to the animals (e.g., 2.5 mg/kg, intraperitoneally) for a specified period (e.g., 60 days) to induce dopaminergic neurodegeneration and motor deficits characteristic of Parkinson's disease.[2]
-
Treatment: A solution or suspension of this compound or a Bacopa monnieri extract is administered orally to the animals before or after the induction of parkinsonism.[2][11]
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test, open field test, and Morris water maze.[11][25]
-
Biochemical and Histological Analysis: After the treatment period, brain tissues are collected to measure levels of dopamine and its metabolites, markers of oxidative stress (e.g., SOD, catalase, MDA), and to perform histological analysis of dopaminergic neurons (e.g., tyrosine hydroxylase staining).[11][26]
MTT Assay for Neuroprotection
Objective: To assess the cytoprotective effects of this compound against neurotoxicity in vitro.
Methodology:
-
Cell Culture: A neuronal cell line, such as SH-SY5Y, is cultured in a suitable medium.[27]
-
Induction of Neurotoxicity: A neurotoxin, such as oxidized low-density lipoprotein (ox-LDL), is added to the cell culture to induce cell death.[27]
-
Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration before the addition of the neurotoxin.
-
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to the cells. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[1]
-
Data Analysis: The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the control (untreated) cells.[1][28]
Conclusion
This compound, as a key constituent of the traditionally revered Ayurvedic herb Bacopa monnieri, holds significant promise for the development of novel therapeutics for neurodegenerative and cognitive disorders. Its multifaceted mechanism of action, including the modulation of critical signaling pathways like PI3K/Akt and the cholinergic system, coupled with its antioxidant and anti-inflammatory properties, provides a strong scientific rationale for its therapeutic potential. The experimental protocols outlined in this guide offer a framework for the continued investigation of this compound and other bacosides. Further research focusing on the specific molecular interactions and clinical efficacy of isolated this compound is warranted to fully realize its therapeutic value.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective efficacy of Bacopa monnieri against rotenone induced oxidative stress and neurotoxicity in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. traditional-medicine-conferences.magnusgroup.org [traditional-medicine-conferences.magnusgroup.org]
- 12. Effects of a Standardized Bacopa monnieri Extract on Cognitive Performance, Anxiety, and Depression in the Elderly: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. plthealth.com [plthealth.com]
- 14. Meta-analysis of randomized controlled trials on cognitive effects of Bacopa monnieri extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
- 16. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability [mdpi.com]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. Neuromodulatory Propensity of Bacopa monniera Against Scopolamine-Induced Cytotoxicity in PC12 Cells Via Down-Regulation of AChE and Up-Regulation of BDNF and Muscarnic-1 Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijfmr.com [ijfmr.com]
- 22. phcog.com [phcog.com]
- 23. researchgate.net [researchgate.net]
- 24. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 25. researchgate.net [researchgate.net]
- 26. sciensage.info [sciensage.info]
- 27. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 28. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Bacopaside IV: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside (B14799058) IV is a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, a plant with a long history of use in Ayurvedic medicine for cognitive enhancement. As a constituent of the broader "bacosides," Bacopaside IV is of significant interest to the scientific community for its potential neuroprotective and nootropic effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of isolated this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its putative biological signaling pathways.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are crucial for its handling, formulation, and analysis. A summary of these properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 155545-03-2 | [1] |
| Molecular Formula | C₄₁H₆₆O₁₃ | [1] |
| Molecular Weight | 766.95 g/mol | [1] |
| Melting Point | 272—274 °C | |
| Appearance | Fine needles (recrystallized from MeOH) | |
| Solubility | Soluble in Methanol (B129727), DMSO, Pyridine, Ethanol. | [2] |
| Purity | ≥98% (commercially available) |
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and identification of this compound.
-
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS): The positive ion HR-FAB-MS of this compound shows peaks at m/z 767.4601 [M+H]⁺, 789.4406 [M+Na]⁺, and 805.4140 [M+K]⁺, which is consistent with the molecular formula C₄₁H₆₆O₁₃.
-
Infrared (IR) Spectroscopy: The IR spectrum of bacosides, including this compound, is expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). A representative spectrum for a bacoside-containing extract shows bands around 3379–3087 cm⁻¹ (O–H stretching), 1639 cm⁻¹ (C=O stretching), and 1571 cm⁻¹ (C=C stretching).[4]
-
UV-Vis Spectroscopy: Triterpenoid saponins (B1172615) like this compound generally exhibit weak UV absorbance due to the lack of a strong chromophore.[5] Analysis by HPLC with UV detection is typically performed at lower wavelengths, such as 205 nm, to achieve sufficient sensitivity.[5][6]
Experimental Protocols
The isolation and analysis of this compound require specific methodologies to ensure purity and accurate quantification.
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of bacosides from Bacopa monnieri, which can be adapted for the specific purification of this compound.
1. Extraction:
- The dried and powdered plant material of Bacopa monnieri is subjected to extraction with a suitable solvent, typically methanol or ethanol.[7][8]
- Soxhlet extraction or maceration can be employed.[9][10]
2. Fractionation:
- The crude extract is concentrated under reduced pressure.
- The concentrated extract is then suspended in water and partitioned with n-butanol to selectively extract the saponin-rich fraction.[9]
3. Chromatographic Purification:
- The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel (100-200 mesh).[8][11]
- A gradient elution system is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase is a gradient of methanol in ethyl acetate.[8][11]
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
- Fractions containing pure this compound are pooled and concentrated.
4. Recrystallization:
- The purified this compound can be further purified by recrystallization from a suitable solvent such as methanol to obtain fine needles.
plant [label="Dried Bacopa monnieri Powder"];
extraction [label="Solvent Extraction\n(Methanol/Ethanol)"];
crude_extract [label="Crude Extract"];
fractionation [label="Solvent Partitioning\n(n-Butanol/Water)"];
butanol_fraction [label="n-Butanol Fraction"];
column_chromatography [label="Silica Gel Column Chromatography\n(Gradient Elution)"];
fractions [label="Collected Fractions"];
analysis [label="TLC/HPLC Analysis"];
pure_bacopaside_iv [label="Pure this compound"];
plant -> extraction;
extraction -> crude_extract;
crude_extract -> fractionation;
fractionation -> butanol_fraction;
butanol_fraction -> column_chromatography;
column_chromatography -> fractions;
fractions -> analysis;
analysis -> pure_bacopaside_iv;
}
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the quantitative analysis of this compound.
-
Column: A reverse-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]
-
Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase consists of a mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., 0.05 M sodium sulphate buffer at pH 2.3 or 0.1% orthophosphoric acid).[5][6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a certified reference standard of this compound.
Biological Activity and Signaling Pathways
Bacosides, including this compound, are known for their neuroprotective effects.[12] The proposed mechanisms of action involve multiple signaling pathways. While the specific pathways for isolated this compound are still under investigation, the following represents a putative model based on the known activities of bacosides.
The neuroprotective effects of bacosides are attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate neurotransmitter systems.[13][[“]] Bacosides have been shown to reduce the formation of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.[15] They can also modulate the levels of neurotransmitters like serotonin (B10506) and dopamine (B1211576) and influence the expression of key signaling proteins such as cAMP response element-binding protein (CREB), which is crucial for learning and memory.[16] Furthermore, recent studies suggest that Bacopa monnieri extracts can influence signaling pathways related to interleukins (IL-4, IL-13) and extracellular matrix organization, which are relevant in neurodegenerative diseases like Alzheimer's.[17]
Conclusion
This compound is a promising natural compound with well-defined physical and chemical properties. The methodologies for its isolation and analysis are established, providing a solid foundation for further research. Its potential to modulate multiple signaling pathways associated with neuroprotection and cognitive function makes it a compelling candidate for drug development in the context of neurodegenerative diseases and cognitive enhancement. Further investigation into the specific molecular targets and signaling cascades of isolated this compound will be crucial in fully elucidating its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN107789429A - Separation and purification method of bacopa monnieri total saponins extract and its application in the preparation of nervous system drugs - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. jees.in [jees.in]
- 9. US6833143B1 - Process for the preparation of a extract rich in bacosides from the herb Bacopa monniera - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. Neuroprotective effects of bacopaside I in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bacopa monnieri confers neuroprotection by influencing signaling pathways associated with interleukin 4, 13 and extracellular matrix organization in Alzheimer's disease: A proteomics-based perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Bacopaside IV
[AN-HPLC-BIV-001]
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Bacopaside IV in plant extracts and finished herbal products. This compound is a significant triterpenoid (B12794562) saponin (B1150181) found in Bacopa monnieri, a plant recognized in traditional Ayurvedic medicine for its cognitive-enhancing benefits.[1][2][3] The accurate quantification of this bioactive compound is essential for quality control, standardization, and ensuring the therapeutic efficacy of Bacopa monnieri formulations.[3] This method utilizes a reversed-phase C18 column with UV detection, providing a sensitive and specific assay for this compound.
Introduction
Bacopa monnieri, commonly known as Brahmi, contains a complex mixture of bioactive saponins (B1172615), collectively referred to as bacosides.[2] Among these, this compound is a key constituent, although it may be present in smaller quantities compared to other major bacosides like Bacoside A3 and Bacopaside II.[4][5] The pharmacological activity of Bacopa monnieri extracts is attributed to these bacosides, making their precise measurement critical for product standardization.[2] High-Performance Liquid Chromatography (HPLC) is a widely accepted and reliable technique for the separation and quantification of individual bacosides due to its high resolution and sensitivity.[6] This document provides a detailed protocol for the determination of this compound using an isocratic HPLC-UV method.
Experimental
Instrumentation and Consumables
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][8]
-
Analytical balance
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Anhydrous sodium sulfate (B86663)
-
This compound reference standard
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.05 M Sodium Sulfate Buffer (pH 2.3) (31.5:68.5, v/v)[4][5] |
| Flow Rate | 1.0 mL/min[4][5][8] |
| Injection Volume | 20 µL[7][8] |
| Column Temperature | 30°C[4][5] |
| Detection Wavelength | 205 nm[6][7][8][9] |
| Run Time | Approximately 30-40 minutes (adjust as needed for elution) |
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the HPLC method for this compound quantification, compiled from analogous bacoside analyses.
| Parameter | This compound (Representative Values) |
| Retention Time (min) | ~15-25 (Varies with specific column and conditions) |
| Linearity Range (µg/mL) | 0.5 - 50 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | ~0.15 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.45 |
Note: The values presented are representative and should be determined for each specific laboratory setup and validation study.
Detailed Experimental Protocol
Preparation of Mobile Phase
-
To prepare a 0.05 M sodium sulfate buffer, dissolve 7.1 g of anhydrous sodium sulfate in 1000 mL of HPLC grade water.[3]
-
Adjust the pH of the buffer to 2.3 using sulfuric acid or orthophosphoric acid.[8]
-
Prepare the mobile phase by mixing acetonitrile and the 0.05 M sodium sulfate buffer in a ratio of 31.5:68.5 (v/v).[4][5]
-
Degas the mobile phase using an ultrasonic bath for 15-20 minutes before use.[3]
Preparation of Standard Solutions
-
Accurately weigh approximately 5 mg of this compound reference standard and transfer it to a 5 mL volumetric flask.
-
Dissolve the standard in methanol to obtain a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.5 µg/mL to 50 µg/mL by diluting with the mobile phase.
Preparation of Sample Solutions
-
Accurately weigh a quantity of the powdered plant material or extract equivalent to approximately 10 mg of total bacosides.
-
Transfer the sample to a suitable flask and add 20 mL of methanol.
-
Sonicate the mixture for 15-20 minutes to ensure complete extraction.[9]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each standard solution in triplicate to construct a calibration curve by plotting peak area against concentration.
-
Inject 20 µL of the sample solution in triplicate.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.
Workflow Diagram
References
- 1. impactfactor.org [impactfactor.org]
- 2. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 7. acamjournal.com [acamjournal.com]
- 8. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcog.com [phcog.com]
High-Yield Extraction of Bacopaside IV from Bacopa monnieri: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopa monnieri, a perennial herb revered in traditional Ayurvedic medicine, is a rich source of triterpenoid (B12794562) saponins (B1172615) known as bacosides, which are recognized for their neuroprotective and cognitive-enhancing properties. Among these, Bacopaside IV is a key bioactive constituent. The development of efficient, high-yield extraction protocols for this compound is crucial for research, standardization of herbal formulations, and the development of novel therapeutics. This document provides detailed protocols for conventional and advanced extraction methods for obtaining a bacoside-rich fraction from Bacopa monnieri, with a focus on maximizing the yield of this compound.
Data Presentation: Comparison of Extraction Methods
The choice of extraction method significantly impacts the yield of the crude extract and the total saponin (B1150181) content, which includes this compound. The following table summarizes the findings from a comparative study of nine different extraction methods, providing a quantitative basis for method selection.[1]
| Extraction Method | Solvent | Crude Extract Yield (%) | Total Saponins (%) |
| Maceration | 95% Ethanol (B145695) | 17.14 ± 0.74 | 5.89 ± 0.49 |
| Maceration | Methanol (B129727) | 27.89 ± 0.48 | 6.60 ± 0.12 |
| Decoction | Water | - | 0.56 ± 0.03 |
| Maceration (Water-soaked) | 95% Ethanol | 26.08 ± 1.25 | 8.00 ± 0.67 |
| Maceration (Defatted) | 95% Ethanol | 16.63 ± 0.87 | 5.64 ± 0.43 |
| Soxhlet Extraction | 95% Ethanol | 12.26 ± 0.04 | 6.91 ± 0.93 |
| Maceration (Water-soaked, squeezed) | 95% Ethanol | 12.98 ± 0.91 | 18.41 ± 0.80 |
| Soxhlet (Water-soaked, squeezed) | 95% Ethanol | - | 14.53 ± 0.46 |
| Percolation (Water-soaked, squeezed) | 95% Ethanol | 10.09 ± 0.07 | 19.28 ± 0.12 |
Data adapted from Phrompittayarat et al., 2007.[1]
Experimental Protocols
Detailed methodologies for the most effective conventional and advanced extraction techniques are provided below.
High-Yield Percolation Protocol (Highest Saponin Yield)
This method, which involves pre-soaking the plant material in water followed by percolation with ethanol, has been shown to yield the highest percentage of total saponins.[1]
Materials:
-
Dried, coarsely powdered Bacopa monnieri
-
Deionized water
-
95% Ethanol
-
Percolator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Soak the dried, powdered Bacopa monnieri plant material in deionized water for 24 hours.
-
After 24 hours, squeeze the excess water from the plant material.
-
Pack the pre-soaked plant material uniformly into a percolator.
-
Add 95% ethanol to the percolator, ensuring the plant material is completely covered.
-
Allow the mixture to stand for 24 hours.
-
Begin the percolation process by allowing the ethanol to flow slowly through the plant material.
-
Continue collecting the percolate until it is nearly colorless.
-
Concentrate the collected percolate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract rich in bacosides.
Maceration Protocol
Maceration is a simple and widely accessible extraction method.[2]
Materials:
-
Dried, coarsely powdered Bacopa monnieri
-
Methanol or 95% Ethanol
-
Sealed container
-
Muslin cloth or filter paper
-
Rotary evaporator
Procedure:
-
Place the powdered Bacopa monnieri material in a sealed container.
-
Add the solvent of choice (methanol or 95% ethanol) in a solid-to-solvent ratio of 1:10 (w/v).
-
Seal the container and allow the mixture to stand at room temperature for 3-5 days with occasional agitation.
-
Filter the extract through a muslin cloth or filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes acoustic cavitation to enhance extraction efficiency, reducing time and solvent consumption.[2][3][4]
Materials:
-
Dried, powdered Bacopa monnieri
-
Solvent (e.g., 80% methanol in water)[5]
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place the powdered Bacopa monnieri in a beaker or flask with the extraction solvent.
-
Immerse the vessel in an ultrasonic bath or place an ultrasonic probe into the mixture.
-
Apply ultrasonic waves (e.g., 40 kHz, 600W) for a specified duration (e.g., 15-30 minutes) at a controlled temperature (e.g., 40°C).[3][4]
-
After sonication, filter the mixture to separate the extract from the plant material.
-
Concentrate the filtrate using a rotary evaporator to yield the crude extract.
Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell rupture and release of phytochemicals.[2][3][4]
Materials:
-
Dried, powdered Bacopa monnieri
-
Solvent (e.g., ethanol or methanol)
-
Microwave-safe extraction vessel
-
Microwave extractor
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place the powdered Bacopa monnieri and solvent in a microwave-safe extraction vessel.
-
Place the vessel in a microwave extractor.
-
Apply microwave power (e.g., 400-800 W) for a short duration (e.g., 1-5 minutes).[2]
-
Allow the mixture to cool.
-
Filter the extract and concentrate it using a rotary evaporator.
Purification and Quantification
Following extraction, the crude extract can be further purified to isolate this compound, and the concentration can be quantified using High-Performance Liquid Chromatography (HPLC).
Purification by Column Chromatography[3][7]
-
Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel (100-200 mesh size) in a non-polar solvent like ethyl acetate (B1210297) and pack it into a glass column.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% ethyl acetate) and gradually increase the polarity by adding a polar solvent like methanol in a stepwise gradient. Bacoside A, which contains this compound, has been reported to elute at a methanol concentration of 18-21% in ethyl acetate.[6]
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Concentration: Pool the pure fractions containing this compound and concentrate them using a rotary evaporator.
Quantification by HPLC[8][9]
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and a buffer such as 0.05 M sodium sulphate (pH 2.3) in a ratio of approximately 31.5:68.5 (v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 205 nm.[8]
-
Standard: A certified reference standard of this compound is required for accurate quantification.
Visualizations
Experimental Workflow for High-Yield Extraction and Quantification
Caption: Workflow for extraction, purification, and quantification of this compound.
Proposed Neuroprotective Signaling Pathway of Bacosides
The neuroprotective effects of bacosides, including this compound, are mediated through multiple signaling pathways. Bacosides are known to modulate neurotransmitter systems, enhance antioxidant defenses, and reduce neuroinflammation.[[“]][[“]][11] This diagram illustrates a plausible mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Extracting bioactive compounds and proteins from Bacopa monnieri using natural deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracting bioactive compounds and proteins from Bacopa monnieri using natural deep eutectic solvents | PLOS One [journals.plos.org]
- 5. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jees.in [jees.in]
- 7. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijfmr.com [ijfmr.com]
- 9. consensus.app [consensus.app]
- 10. consensus.app [consensus.app]
- 11. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Bacopaside IV using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV is a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, a plant esteemed in traditional Ayurvedic medicine for its cognitive-enhancing and neuroprotective properties. As a significant bioactive constituent, the isolation and purification of this compound are crucial for accurate pharmacological studies, standardization of herbal extracts, and the development of novel therapeutics. This document provides a detailed protocol for the isolation and purification of this compound from a crude extract of Bacopa monnieri using column chromatography, followed by purity assessment using High-Performance Liquid Chromatography (HPLC).
Overview of the Isolation and Purification Workflow
The process begins with a crude methanolic extract of Bacopa monnieri. An initial fractionation is performed using a macroporous resin column to enrich the saponin content. The resulting saponin-rich fraction is then subjected to silica (B1680970) gel column chromatography with a gradient elution system to separate the individual bacosides. Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions containing pure this compound are pooled, and the solvent is evaporated to yield the purified compound. The final purity is confirmed by HPLC analysis.
Caption: Workflow for this compound Isolation and Purification.
Experimental Protocols
Protocol 1: Preliminary Extraction and Saponin Enrichment
This protocol describes the initial extraction of bioactive compounds from Bacopa monnieri and the enrichment of the total saponin fraction.
Materials:
-
Dried, powdered Bacopa monnieri plant material
-
Methanol (B129727) (HPLC Grade)
-
Diaion® HP-20 macroporous resin
-
Ethanol (B145695) (HPLC Grade)
-
Deionized water
-
Rotary evaporator
-
Glass column
Procedure:
-
Extraction: Macerate 1 kg of dried, powdered Bacopa monnieri with 5 L of methanol at room temperature for 48 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Macroporous Resin Column Preparation: Prepare a slurry of Diaion® HP-20 resin in deionized water and pack it into a glass column (e.g., 10 cm diameter x 50 cm length). Wash the packed column with 3-5 bed volumes of deionized water.
-
Sample Loading: Dissolve the crude methanolic extract in deionized water and load it onto the pre-conditioned HP-20 column at a flow rate of 1-2 bed volumes per hour.
-
Washing: Wash the column with 5 bed volumes of deionized water to remove sugars and other highly polar impurities.
-
Elution of Saponins (B1172615): Elute the saponin-rich fraction from the column using a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%, and 95% ethanol). Collect the fractions and monitor for the presence of saponins using TLC.
-
Concentration: Pool the saponin-rich fractions (typically eluting with 50-70% ethanol) and concentrate under reduced pressure to obtain a dry, saponin-rich powder.
Protocol 2: Isolation of this compound by Silica Gel Column Chromatography
This protocol details the separation of this compound from the enriched saponin fraction using silica gel column chromatography.
Materials:
-
Saponin-rich fraction from Protocol 1
-
Silica gel (100-200 mesh) for column chromatography
-
Ethyl acetate (B1210297) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Glass column (e.g., 5 cm diameter x 100 cm length)
-
Fraction collector
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Sulfuric acid spray reagent (10% in ethanol)
-
Hot plate or oven
Procedure:
-
Column Packing: Prepare a slurry of silica gel (e.g., 500 g in ethyl acetate) and carefully pack it into the glass column, ensuring no air bubbles are trapped.
-
Sample Preparation and Loading: Dissolve the saponin-rich fraction (e.g., 20 g) in a minimal amount of methanol. Add a small amount of silica gel (e.g., 40 g) to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this dry powder onto the top of the packed silica gel column.
-
Gradient Elution: Elute the column with a mobile phase gradient of increasing polarity, starting with 100% ethyl acetate and gradually increasing the proportion of methanol. A suggested gradient is provided in Table 2.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) using a fraction collector.
-
TLC Monitoring: Analyze the collected fractions by TLC.
-
Mobile Phase for TLC: A common solvent system is Chloroform:Methanol:Water (e.g., 13:7:2 v/v/v) or n-Butanol:Acetic Acid:Water (4:1:1 v/v/v).
-
Spotting: Spot the collected fractions and a this compound standard (if available) on a TLC plate.
-
Development: Develop the plate in a pre-saturated TLC chamber.
-
Visualization: After drying the plate, spray it with 10% sulfuric acid in ethanol and heat at 110°C for 5-10 minutes to visualize the saponin spots.
-
-
Pooling and Concentration: Identify the fractions containing pure this compound by comparing their Rf values with the standard. Pool these pure fractions and concentrate them under reduced pressure to yield purified this compound.
Protocol 3: Purity Assessment by HPLC
This protocol describes the analytical HPLC method for determining the purity of the isolated this compound.
Materials:
-
Purified this compound
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Orthophosphoric acid
-
Deionized water (HPLC grade)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as specified in Table 3. For example, a mixture of acetonitrile and a buffer like 0.05 M sodium sulphate adjusted to pH 2.3 with sulfuric acid.[1] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the purified this compound from Protocol 2 in methanol to a concentration within the linear range of the assay.
-
Chromatographic Analysis: Set up the HPLC system with the parameters outlined in Table 3. Inject the standard and sample solutions.
-
Purity Calculation: Determine the purity of the isolated this compound by calculating the percentage of the peak area of this compound relative to the total peak area in the chromatogram.
Data Presentation
Table 1: Materials and Reagents for Purification
| Material/Reagent | Specification | Purpose |
| Bacopa monnieri Powder | Authenticated, dried aerial parts | Starting material |
| Methanol | HPLC Grade | Extraction solvent |
| Diaion® HP-20 | Macroporous adsorbent resin | Initial saponin enrichment |
| Ethanol | HPLC Grade | Elution of saponins from resin |
| Silica Gel | 100-200 mesh | Stationary phase for column chromatography |
| Ethyl Acetate | HPLC Grade | Mobile phase (less polar component) |
| TLC Plates | Silica gel 60 F254 | Monitoring fraction purity |
| Sulfuric Acid | Analytical Grade | Visualization reagent for TLC |
| This compound Standard | >98% Purity | Reference for TLC and HPLC analysis |
Table 2: Gradient Elution Parameters for Silica Gel Column Chromatography
| Step | Ethyl Acetate (%) | Methanol (%) | Volume (Bed Volumes) | Purpose |
| 1 | 100 | 0 | 2 | Column equilibration |
| 2 | 95 | 5 | 3 | Elution of non-polar impurities |
| 3 | 90 | 10 | 5 | Elution of less polar saponins |
| 4 | 85 | 15 | 5 | Expected elution of this compound |
| 5 | 80 | 20 | 5 | Elution of more polar saponins |
| 6 | 50 | 50 | 3 | Column stripping |
| 7 | 0 | 100 | 3 | Final column wash |
Note: This is a representative gradient and may require optimization based on the specific crude extract and column dimensions.
Table 3: HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05 M Sodium Sulphate Buffer (pH 2.3) (31.5 : 68.5, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 205 nm |
| Column Temperature | 30 °C[1] |
| Injection Volume | 20 µL |
| Run Time | 45 minutes |
Visualization of Key Processes
Caption: Gradient Elution in Silica Gel Chromatography.
Caption: TLC Monitoring for Pooling Pure Fractions.
Disclaimer
The protocols provided are intended as a guide and may require optimization depending on the specific characteristics of the plant material and the laboratory equipment used. All procedures should be carried out in a well-ventilated laboratory, and appropriate personal protective equipment should be worn.
References
Application Note: Sensitive and Selective Quantification of Bacopaside IV in Biological Matrices using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Bacopaside IV, a key triterpenoid (B12794562) saponin (B1150181) from Bacopa monnieri. The protocol details sample preparation, optimized chromatographic conditions, and mass spectrometric parameters for achieving low limits of detection and quantification suitable for pharmacokinetic studies and quality control of herbal formulations.
Introduction
Bacopa monnieri, commonly known as Brahmi, is a medicinal plant recognized in Ayurvedic medicine for its cognitive-enhancing properties. These effects are largely attributed to a class of saponins (B1172615) called bacosides. This compound is one of the twelve identified bacopa saponins and its accurate quantification is crucial for understanding the pharmacology of Bacopa monnieri extracts and for the standardization of commercial products.[1][2][3] This application note provides a detailed protocol for the sensitive detection of this compound using UPLC-MS/MS, a powerful analytical technique for quantifying trace-level compounds in complex matrices.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., Reserpine or a structurally similar saponin
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Biological matrix (e.g., plasma, tissue homogenate) or plant extract
Sample Preparation
A liquid-liquid extraction (LLE) method is recommended for the extraction of this compound from biological matrices to minimize matrix effects.
Protocol for Plasma Samples:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of Internal Standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
Protocol for Plant Extracts:
-
Weigh 100 mg of powdered Bacopa monnieri extract.
-
Add 10 mL of 70% methanol.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 5,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered extract appropriately with the mobile phase before injection.
UPLC Conditions
The chromatographic separation can be achieved using a reversed-phase C18 column with a gradient elution.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
MS/MS Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. Both positive and negative ionization modes can be explored, with positive mode often showing good sensitivity for pseudojujubogenin glycosides.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The molecular weight of this compound is 766.95 g/mol .[4][5][6] Based on this, the protonated precursor ion [M+H]⁺ would be at m/z 767.9. Pseudojujubogenin glycosides are known to produce a characteristic aglycone fragment.[7] Therefore, a potential product ion can be predicted.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 767.9 | 473.4 (proposed) | 100 | Optimize | Optimize |
| Confirm secondary transition | 100 | Optimize | Optimize | ||
| IS (Reserpine) | 609.3 | 195.0 | 100 | 40 | 35 |
Note: Cone voltage and collision energy require optimization for this compound to achieve the best sensitivity. A secondary, confirmatory transition for this compound should also be determined during method development.
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on data from structurally similar bacosides.
Table 1: Calibration Curve and Sensitivity
| Analyte | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 1 - 1000 (expected) | >0.99 | ~1 | ~3 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| Analyte | Spiked Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | Low QC | 90 - 110 | < 15 |
| Mid QC | 90 - 110 | < 15 | |
| High QC | 90 - 110 | < 15 |
Experimental Protocols & Workflows
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Reserpine) in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with the mobile phase to a final concentration of 100 ng/mL.
UPLC-MS/MS Analysis Workflow
Caption: UPLC-MS/MS workflow for this compound analysis.
Signaling Pathways & Logical Relationships
The analytical method's logic is based on the unique physicochemical properties of this compound, allowing for its separation and selective detection.
Caption: Logical flow of the analytical method.
Conclusion
The described UPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in various matrices. The protocol, including sample preparation, chromatography, and mass spectrometry settings, can be readily implemented in a laboratory setting for pharmacokinetic studies, quality control of herbal supplements, and other research applications requiring precise measurement of this bioactive compound. Method validation in the specific matrix of interest is recommended to ensure performance.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 6. This compound - Labchem Catalog [labchem.com.my]
- 7. scholars.direct [scholars.direct]
Preparing Bacopaside IV Stock Solutions for In Vitro Assays: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV is a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, a plant renowned in traditional Ayurvedic medicine for its nootropic and neuroprotective properties. As a purified phytochemical, this compound is a subject of growing interest in neuropharmacology and drug discovery for its potential therapeutic applications in neurodegenerative diseases and cognitive disorders.[1] Accurate and reproducible in vitro studies are fundamental to elucidating its mechanism of action and therapeutic potential. A critical first step in these investigations is the proper preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions for use in various in vitro assays.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Formula | C₄₁H₆₆O₁₃ | [1] |
| Molecular Weight | 767.0 g/mol | [1] |
| CAS Number | 155545-02-1 | |
| Appearance | Off-white to light yellow solid | [2] |
| Purity | >98% (recommended for in vitro studies) | [3] |
Solubility and Stability
The solubility and stability of this compound are critical parameters for preparing and storing stock solutions to ensure their integrity and biological activity.
| Parameter | Details | Recommendations & Notes | Source |
| Solubility | DMSO: Soluble (up to 100 mg/mL for the similar Bacopaside I) Methanol: Soluble Ethanol: Soluble | DMSO is the recommended solvent for preparing high-concentration stock solutions for cell-based assays. For Bacopaside I, a concentration of 100 mg/mL (102.13 mM) in DMSO has been reported, which may require ultrasonication to fully dissolve. It is advisable to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility. | [2][4] |
| Stability | In Solution: Stable for up to 6 months at -80°C and for 1 month at -20°C when protected from light. Avoid repeated freeze-thaw cycles. pH Sensitivity: Bacosides can degrade at low pH. | Aliquoting the stock solution into single-use volumes is highly recommended to maintain stability and prevent degradation from multiple freeze-thaw cycles. Solutions should be stored in tightly sealed, light-protecting vials. | [2][4] |
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder (purity >98%)
-
Anhydrous, sterile-filtered DMSO (cell culture grade)
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.67 mg of this compound.
-
Dissolution:
-
Aseptically add the appropriate volume of sterile DMSO to the vial containing the pre-weighed this compound. To prepare a 10 mM solution with 7.67 mg of this compound, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly for at least 2 minutes or until the powder is completely dissolved.
-
-
Aiding Dissolution (if necessary): If the this compound does not fully dissolve, briefly sonicate the solution in a water bath sonicator until it becomes clear. Gentle warming to 37°C can also aid dissolution.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] Always protect the solution from light.
-
Experimental Workflow: From Stock to Working Solution
The following workflow outlines the steps for diluting the high-concentration stock solution to a working concentration for cell-based assays.
In Vitro Assay Protocol: Cell Viability (MTT Assay)
This protocol provides a general method for assessing the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
This compound working solutions (prepared as described above)
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment:
-
Prepare a series of this compound working solutions by diluting the 10 mM stock solution in complete culture medium. A typical concentration range for initial screening could be 1, 5, 10, 20, and 30 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤ 0.1%) and an untreated control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared working solutions.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. .
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Putative Signaling Pathway of this compound's Neuroprotective Effects
Bacopa monnieri and its constituents, including bacosides, are known to exert their neuroprotective effects through the modulation of various signaling pathways. A key pathway implicated in cellular defense against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[5][[“]] Bacopa monnieri has been shown to activate Nrf2, leading to the transcription of antioxidant and cytoprotective genes.[5] Additionally, the PI3K/Akt pathway, a critical regulator of cell survival and proliferation, is a plausible target for the neuroprotective actions of bacosides.
Conclusion
The meticulous preparation of this compound stock solutions is paramount for the success and reproducibility of in vitro studies. By adhering to the protocols outlined in this application note, researchers can ensure the integrity and biological activity of their this compound solutions, leading to reliable and meaningful experimental outcomes in the exploration of its therapeutic potential.
References
- 1. The modulation of PI3K/Akt pathway by 3β hydroxylup-12-en-28-oic acid isolated from Thymus linearis induces cell death in HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Standardized Extract of Bacopa monniera Attenuates Okadaic Acid Induced Memory Dysfunction in Rats: Effect on Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
Cell-Based Assays for Testing Bacopaside IV Neuroprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Bacopa monnieri, has garnered significant interest for its potential neuroprotective properties.[1] Preclinical studies suggest that this compound and other bacosides may offer therapeutic benefits for a range of neurological disorders by mitigating neuronal damage and promoting cell survival.[2][3] The mechanisms underlying these effects are believed to involve a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities.[3] This document provides detailed application notes and protocols for a suite of cell-based assays to evaluate the neuroprotective efficacy of this compound. These assays are designed to assess its impact on neuronal viability, oxidative stress, apoptosis, and inflammation, providing a comprehensive in vitro framework for screening and mechanistic studies.
Core Mechanisms of this compound Neuroprotection
This compound is thought to exert its neuroprotective effects through multiple pathways. It has been shown to possess antioxidant properties by scavenging free radicals and enhancing the expression of endogenous antioxidant enzymes.[[“]][[“]] Additionally, it can modulate inflammatory responses in brain immune cells (microglia) and interfere with the apoptotic cascade to prevent programmed cell death.[3][6][7] Key signaling pathways implicated in its mode of action include the PI3K/Akt and Nrf2 pathways, which are crucial for promoting cell survival and defending against oxidative stress.[2][3]
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from in vitro studies on bacosides, which can serve as a reference for evaluating the neuroprotective effects of this compound.
Table 1: Effect of Bacosides on Neuronal Cell Viability under Oxidative Stress
| Treatment Group | Concentration | Cell Viability (%) | Cell Line | Reference |
| Control (untreated) | - | 100 | N2a | [8] |
| Hydrogen Peroxide (200 µM) | - | ~50-60 | N2a | [8] |
| H₂O₂ + Bacopaside X (0.4 mg/ml) | 0.4 mg/ml | ~70-80 | N2a | [8] |
| H₂O₂ + Bacoside A3 (0.4 mg/ml) | 0.4 mg/ml | ~80-90 | N2a | [8] |
| H₂O₂ + Bacopaside II (0.4 mg/ml) | 0.4 mg/ml | ~80-90 | N2a | [8] |
Table 2: Effect of Bacosides on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration | Relative ROS Levels (%) | Cell Line | Reference |
| Control (untreated) | - | 100 | N2a | [8] |
| Hydrogen Peroxide (200 µM) | - | ~200-250 | N2a | [8] |
| H₂O₂ + Bacopaside X (0.4 mg/ml) | 0.4 mg/ml | ~150-175 | N2a | [8] |
| H₂O₂ + Bacoside A3 (0.4 mg/ml) | 0.4 mg/ml | ~125-150 | N2a | [8] |
| H₂O₂ + Bacopaside II (0.4 mg/ml) | 0.4 mg/ml | ~125-150 | N2a | [8] |
Table 3: Effect of Bacosides on Apoptosis
| Treatment Group | Parameter | Effect | Cell Line | Reference |
| Bacopaside X | Bax/Bcl-2 ratio | Decreased | Neuronal Cells | [3] |
| Bacopaside X | Caspase-3 activity | Reduced | Neuronal Cells | [3] |
| Bacoside A3 | Apoptotic cells (%) | Decreased | U87MG | [9] |
Table 4: Effect of Bacopa Extracts on Inflammatory Markers
| Treatment Group | Marker | Effect | Cell Line | Reference |
| Bacopa Extracts | TNF-α release | Inhibited | N9 Microglia | [7] |
| Bacopa Extracts | IL-6 release | Inhibited | N9 Microglia | [7] |
| Bacoside A | TNF-α release | Inhibited | N9 Microglia | [7] |
| Bacoside A | IL-6 release | Inhibited | N9 Microglia | [7] |
Experimental Protocols
Assessment of Cell Viability: MTT Assay
Objective: To determine the effect of this compound on the viability of neuronal cells and its ability to protect against a neurotoxic insult.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[10]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12, or N2a)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Neurotoxin (e.g., hydrogen peroxide (H₂O₂), amyloid-beta (Aβ), or glutamate)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
For cytotoxicity assessment, treat the cells with various concentrations of this compound for 24-48 hours.
-
For neuroprotection assessment, pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours) before inducing toxicity with a neurotoxin for an appropriate duration (e.g., 24 hours).
-
-
MTT Addition: After the treatment period, carefully remove the culture medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Experimental workflow for the MTT assay.
Measurement of Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay
Objective: To quantify the intracellular ROS levels in neuronal cells and assess the antioxidant capacity of this compound.
Principle: The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is a common method for detecting intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Neuronal cell line
-
This compound
-
Oxidative stressor (e.g., H₂O₂)
-
DCFH-DA solution (10 µM in serum-free medium)
-
Phosphate-buffered saline (PBS)
-
Black 96-well plate or coverslips for microscopy
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed and treat the cells with this compound and an oxidative stressor as described in the MTT assay protocol.
-
Probe Loading: After treatment, wash the cells with warm PBS. Load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells under a fluorescence microscope.
-
Data Analysis: Quantify the relative ROS levels as a percentage of the control group.
Detection of Apoptosis: Western Blotting for Bcl-2 and Bax
Objective: To investigate the effect of this compound on the expression of key apoptosis-regulating proteins.
Principle: Western blotting is used to detect specific proteins in a cell lysate. The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a critical determinant of cell fate. A higher Bcl-2/Bax ratio is associated with cell survival.
Materials:
-
Neuronal cell line
-
This compound
-
Neurotoxin
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection system
-
Densitometry software
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the Bcl-2/Bax ratio.
Anti-apoptotic signaling pathway of this compound.
Assessment of Anti-inflammatory Activity: Cytokine Measurement in Microglia
Objective: To evaluate the ability of this compound to suppress the release of pro-inflammatory cytokines from activated microglia.
Principle: Microglia are the primary immune cells of the central nervous system. When activated by stimuli such as lipopolysaccharide (LPS), they release pro-inflammatory cytokines like TNF-α and IL-6. The levels of these cytokines in the cell culture supernatant can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Microglial cell line (e.g., N9 or BV-2)
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
Protocol:
-
Cell Seeding and Treatment: Seed microglial cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Activation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Determine the concentrations of the cytokines in the supernatants and compare the levels between different treatment groups.
Anti-inflammatory signaling pathway of this compound.
Conclusion
The cell-based assays outlined in this document provide a robust framework for characterizing the neuroprotective effects of this compound. By systematically evaluating its impact on cell viability, oxidative stress, apoptosis, and neuroinflammation, researchers can gain valuable insights into its therapeutic potential and underlying mechanisms of action. This information is critical for the continued development of this compound as a potential therapeutic agent for a variety of neurodegenerative and neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. consensus.app [consensus.app]
- 5. consensus.app [consensus.app]
- 6. The Ayurvedic plant Bacopa Monnieri inhibits inflammatory pathways in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ayurvedic plant Bacopa monnieri inhibits inflammatory pathways in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Isolation and neuronal apoptosis inhibitory property of bacoside-A3 via downregulation of β-amyloid induced inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing Bacopaside IV Effects on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV, a key triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Bacopa monnieri, is gaining significant attention for its potential neuroprotective and cognitive-enhancing properties. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. This document provides detailed protocols to assess the effects of this compound on synaptic plasticity, focusing on Long-Term Potentiation (LTP) and Long-Term Depression (LTD), and the underlying molecular signaling pathways. The provided methodologies are intended to guide researchers in pharmacology, neuroscience, and drug development in elucidating the therapeutic potential of this compound.
Core Mechanisms and Signaling Pathways
This compound is hypothesized to modulate synaptic plasticity through several key signaling pathways. The protocols outlined below are designed to investigate these mechanisms.
-
CREB (cAMP response element-binding protein) Signaling: CREB is a crucial transcription factor involved in the formation of long-term memories. Its phosphorylation (p-CREB) is a key activation step.
-
BDNF (Brain-Derived Neurotrophic Factor) Signaling: BDNF is a neurotrophin that plays a critical role in neuronal survival, growth, and the modulation of synaptic plasticity.[1][2][3][4]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is another critical signaling cascade involved in synaptic plasticity and cell survival.
The following diagram illustrates the proposed signaling cascade modulated by this compound.
Caption: Proposed signaling pathway of this compound in neurons.
Experimental Protocols
This section provides detailed methodologies for assessing the effects of this compound on synaptic plasticity.
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol details the induction and recording of LTP in acute hippocampal slices, a gold-standard method for studying synaptic plasticity.
Experimental Workflow:
Caption: Workflow for Long-Term Potentiation (LTP) experiments.
Materials:
-
Adult male Wistar rats or C57BL/6 mice
-
This compound (Tocris, Cayman Chemical, or equivalent)
-
Artificial cerebrospinal fluid (ACSF)
-
Sucrose-based cutting solution
-
Vibratome or tissue chopper
-
Recording chamber (submerged or interface type)
-
Glass microelectrodes
-
Stimulating electrode (e.g., bipolar tungsten)
-
Amplifier and data acquisition system (e.g., Axon Instruments, HEKA)
Protocol:
-
Preparation of Solutions:
-
ACSF (in mM): 117 NaCl, 5.3 KCl, 1.3 MgSO4, 1 NaH2PO4, 26 NaHCO3, 10 glucose, 2.5 CaCl2. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.[5]
-
Cutting Solution (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 glucose. Keep ice-cold and continuously bubbled with 95% O2 / 5% CO2.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. The final concentration of DMSO in the ACSF should be less than 0.1%.
-
-
Hippocampal Slice Preparation:
-
Anesthetize the animal and rapidly decapitate.
-
Dissect the brain and place it in ice-cold, oxygenated cutting solution.[6][7]
-
Isolate the hippocampi and cut 350-400 µm thick transverse slices using a vibratome or tissue chopper.[6]
-
Transfer slices to an incubation chamber with oxygenated ACSF at 32-34°C for at least 1 hour to recover.
-
-
This compound Treatment:
-
For acute treatment, perfuse the slice with ACSF containing the desired concentration of this compound for at least 20-30 minutes before baseline recording.
-
Note on Concentration: As there is limited data specifically for this compound, a starting concentration range of 1-20 µM is recommended, based on studies with Bacopaside I.[8] A dose-response curve should be generated.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber perfused with oxygenated ACSF (with or without this compound) at 32-34°C.[9]
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[5]
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) every 30-60 seconds for at least 20-30 minutes.[9]
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).[9]
-
Continue recording fEPSPs for at least 60 minutes post-induction.
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the degree of potentiation between control and this compound-treated slices.
| Parameter | Control Group | This compound Group |
| Baseline fEPSP Slope (mV/ms) | Report Mean ± SEM | Report Mean ± SEM |
| LTP Magnitude (% of Baseline) | Report Mean ± SEM | Report Mean ± SEM |
| Statistical Significance (p-value) | - | Report p-value |
Molecular Biology: Western Blotting for Key Signaling Proteins
This protocol is for quantifying the protein levels of total CREB, phosphorylated CREB (p-CREB), and BDNF in neuronal cell cultures or hippocampal tissue following this compound treatment.
Protocol:
-
Sample Preparation:
-
Treat primary neuronal cultures or hippocampal slices with this compound (e.g., 1-20 µM) for a specified duration (e.g., 1, 6, 24 hours).
-
For tissue, homogenize in RIPA buffer with protease and phosphatase inhibitors. For BDNF, an acid-extraction protocol may be necessary for optimal detection.[10]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Rabbit anti-p-CREB (Ser133)
-
Rabbit anti-CREB
-
Rabbit anti-BDNF[4]
-
Mouse anti-β-actin (loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect with an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest to the loading control (β-actin).
-
For p-CREB, calculate the ratio of p-CREB to total CREB.
| Protein | Control Group (Relative Density) | This compound Group (Relative Density) | Fold Change |
| p-CREB/CREB Ratio | Report Mean ± SEM | Report Mean ± SEM | Calculate |
| BDNF | Report Mean ± SEM | Report Mean ± SEM | Calculate |
| β-actin | 1.0 | ~1.0 | - |
Molecular Biology: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol measures the mRNA expression levels of genes involved in synaptic plasticity, such as BDNF, CREB1, and immediate early genes like FOS and ARC.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells or tissue with this compound as described for Western blotting.
-
Extract total RNA using a commercial kit (e.g., TRIzol, RNeasy Kit).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay.
-
Use validated primers for the target genes. Examples of human primer sequences:
-
BDNF: Forward: 5'-CATCCGAGGACAAGGTGGCTTG-3', Reverse: 5'-GCCGAACTTTCTGGTCCTCATC-3'[11]
-
CREB1: Commercially available validated primers are recommended.
-
Housekeeping gene (e.g., GAPDH, ACTB): Use validated primers for normalization.
-
-
Run the qPCR reaction in a real-time PCR system.
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
| Gene | Control Group (Fold Change) | This compound Group (Fold Change) | p-value |
| BDNF | 1.0 | Report Mean ± SEM | Report p-value |
| CREB1 | 1.0 | Report Mean ± SEM | Report p-value |
| FOS | 1.0 | Report Mean ± SEM | Report p-value |
| ARC | 1.0 | Report Mean ± SEM | Report p-value |
Concluding Remarks
The protocols provided herein offer a comprehensive framework for investigating the effects of this compound on synaptic plasticity and its underlying molecular mechanisms. Rigorous adherence to these methodologies, coupled with appropriate controls and statistical analysis, will enable researchers to generate robust and reproducible data, thereby advancing our understanding of the therapeutic potential of this compound for cognitive disorders. It is crucial to optimize parameters such as drug concentration and treatment duration for specific experimental models.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Detecting BDNF Protein Forms by ELISA, Western Blot, and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 3. jp.sinobiological.com [jp.sinobiological.com]
- 4. BDNF Antibody | Cell Signaling Technology [cellsignal.com]
- 5. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 6. Video: Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation [jove.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Bacopa monnieri (L.) Wettst. Extract Improves Memory Performance via Promotion of Neurogenesis in the Hippocampal Dentate Gyrus of Adolescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosensis.com [biosensis.com]
- 11. origene.com [origene.com]
Application Notes and Protocols for Bacopaside IV Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of Bacopaside IV analytical standards and reference materials. This document is intended to support the accurate quantification, quality control, and research and development of products containing Bacopa monnieri extracts.
Product Information
-
Product Name: this compound
-
Synonyms: (3β,16α,24R)-16,24-Epoxy-3-[[2-O-(α-L-arabinofuranosyl)-α-L-arabinopyranosyl]oxy]dammar-20-en-16-ol
-
CAS Number: 155545-03-2
-
Molecular Formula: C₄₁H₆₆O₁₃[1]
-
Purity: High purity analytical standards are available from various suppliers. Please refer to the Certificate of Analysis (CoA) provided by the supplier for exact purity specifications.
-
Storage: Store under recommended conditions as specified in the Certificate of Analysis, typically in a cool, dry, and dark place.[2]
Biological Context and Applications
This compound is a triterpenoid (B12794562) saponin (B1150181) and a key bioactive constituent of Bacopa monnieri, a plant renowned in traditional Ayurvedic medicine for its nootropic properties.[1] It is widely researched for its potential to enhance memory, learning, and concentration.[1] The neuroprotective effects of this compound and other bacosides are attributed to their ability to modulate neurotransmitter systems, enhance synaptic transmission, and protect neurons from oxidative stress.[1][4] As a significant biomarker, accurate quantification of this compound is crucial for the standardization and quality control of Bacopa monnieri extracts and formulations used in pharmaceuticals and dietary supplements.[5]
Investigated Signaling Pathways
Research on Bacopa monnieri extracts, rich in bacosides like this compound, suggests modulation of several key signaling pathways involved in neuroprotection and cognitive function. These include the activation of antioxidant response pathways and the regulation of inflammatory and apoptotic processes.[6] While direct pathways for this compound are still under detailed investigation, the general mechanisms attributed to bacosides involve:
-
Antioxidant and Anti-inflammatory Pathways: Bacosides have been shown to modulate the Nrf2 pathway, a key regulator of cellular antioxidant responses, and inhibit inflammatory mediators.
-
Anti-apoptotic Signaling: They can influence the expression of Bcl-2 family proteins, which are critical regulators of apoptosis, thereby preventing neuronal cell death.[6]
-
Neurotransmitter Modulation: Bacosides are known to influence the serotonergic and dopaminergic systems, contributing to their cognitive-enhancing effects.[7]
-
Synaptic Plasticity: They promote the growth of nerve endings (dendrites), which enhances neuronal communication.[7]
Below is a generalized representation of a neuroprotective signaling pathway influenced by bacosides.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
The following protocols are based on established methods for the analysis of bacosides in Bacopa monnieri extracts.[2][8]
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade methanol (B129727). Sonicate for 15 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve the desired concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Storage: Store stock and working solutions at 2-8°C, protected from light.
-
Extraction: Accurately weigh a known amount of powdered Bacopa monnieri extract or formulation (e.g., 100 mg) and transfer to a suitable volumetric flask (e.g., 50 mL).
-
Add a suitable volume of methanol (e.g., 30 mL) and sonicate for 20-30 minutes.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Several HPLC methods have been reported for the analysis of bacosides. Below are two examples of chromatographic conditions.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1[8] | Method 2[5] |
| Column | Reversed-phase C18 (e.g., Luna C18, 5 µm, 250 x 4.6 mm) | Reversed-phase C18 (e.g., Inertsil ODS-3V, 5 µm, 250 x 4.6 mm) |
| Mobile Phase | Isocratic: 0.05 M Sodium Sulphate buffer (pH 2.3) and Acetonitrile (68.5:31.5, v/v) | Gradient: A: 0.1% Orthophosphoric acid in water, B: Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 205 nm | UV at 205 nm |
| Column Temp. | 30°C | 35°C |
| Injection Vol. | 20 µL | 20 µL |
Gradient Program for Method 2:
| Time (min) | % Solvent B (Acetonitrile) |
| 0-5 | 10-20 |
| 5-10 | 20-30 |
| 10-25 | 30 |
| 25-30 | 30-40 |
| 30-40 | 40 |
| 40-45 | 40-60 |
| 45-48 | 60 |
| 48-50 | 60-30 |
| 50-52 | 30-10 |
| 52-55 | 10 |
The following table summarizes typical validation parameters for the HPLC analysis of bacosides.
Table 2: Quantitative Data for HPLC Analysis of Bacosides
| Parameter | This compound (and related bacosides) | Reference |
| Linearity Range | 0.48 - 5.07 µg/mL (for Bacopaside II) | [9] |
| Correlation Coefficient (r²) | > 0.995 | [9] |
| LOD | 0.39 µg/mL (for Bacopaside II) | [9] |
| LOQ | 1.18 µg/mL (for Bacopaside II) | [9] |
| Precision (%RSD) | < 2% | [8] |
| Accuracy (% Recovery) | 98-102% | [8] |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the simultaneous analysis of multiple samples and is suitable for the identification and quantification of this compound.[10]
Prepare standard and sample solutions as described for the HPLC method (Sections 3.1.1 and 3.1.2), typically at a concentration of 1 mg/mL for the sample extract and a suitable concentration range for the standard.[3]
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F₂₅₄ HPTLC plates.
-
Sample Application: Apply standard and sample solutions as bands (e.g., 6 mm width) using an automated applicator. The volume applied will depend on the concentration of the solutions.
-
Mobile Phase (Solvent System): A common solvent system for the separation of bacosides is Toluene:Ethyl acetate:Methanol:Glacial Acetic Acid (3:4:3:1, v/v/v/v).[11]
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for approximately 30 minutes.
-
Drying: Dry the plate in air.
-
Derivatization: Spray the plate with a suitable reagent, such as vanillin-sulfuric acid, and heat at 110°C for 5-10 minutes to visualize the spots.
-
Densitometric Analysis: Scan the plate using a TLC scanner at a suitable wavelength (e.g., 540 nm after derivatization).[11]
Table 3: HPTLC Method Parameters and Validation Data
| Parameter | Value/Range | Reference |
| Stationary Phase | Pre-coated silica gel 60 F₂₅₄ | [11] |
| Mobile Phase | Toluene:Ethyl acetate:Methanol:Glacial Acetic Acid (3:4:3:1) | [11] |
| Detection Wavelength | 540 nm (post-derivatization) | [11] |
| Linearity Range | 0.5 - 4 µ g/spot (for Bacoside A) | [11] |
| Correlation Coefficient (r) | 0.9977 (for Bacoside A) | [11] |
Stability Information
Stability studies on bacosides, including this compound, are crucial for ensuring the quality and efficacy of Bacopa monnieri products.
-
pH Stability: Bacosides are more stable in neutral to slightly alkaline conditions (pH 6.8 and 9.0) and degrade rapidly under acidic conditions (pH 1.2).[12][13]
-
Temperature Stability: In dried extracts, bacosides show good stability at room temperature (25°C) and under accelerated conditions (40°C) for several months.[12] However, at higher temperatures (e.g., 80°C), degradation is significantly faster.[12][13]
-
Moisture: Crude extracts of Bacopa monnieri are hygroscopic and can adsorb significant amounts of moisture, which may affect stability.[12] Therefore, proper storage in airtight containers is essential.
For developing stability-indicating methods, forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions should be performed to ensure that the analytical method can separate this compound from its degradation products.
Disclaimer
These application notes are for research and informational purposes only. The protocols provided are based on published scientific literature and should be adapted and validated by the end-user for their specific application and instrumentation. Always refer to the Certificate of Analysis provided with the analytical standard for specific information on purity and storage. Safety precautions should be taken when handling all chemicals and reagents.
References
- 1. ijfmr.com [ijfmr.com]
- 2. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. acamjournal.com [acamjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. greenpharmacy.info [greenpharmacy.info]
- 8. phcog.com [phcog.com]
- 9. benchchem.com [benchchem.com]
- 10. impactfactor.org [impactfactor.org]
- 11. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 12. Bacopa monnieri confers neuroprotection by influencing signaling pathways associated with interleukin 4, 13 and extracellular matrix organization in Alzheimer's disease: A proteomics-based perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijbpas.com [ijbpas.com]
Application Notes and Protocols: The Use of Bacopasides in Neuroblastoma Cell Line Experiments
Introduction
Bacopa monnieri, a perennial herb, has a long history in traditional Ayurvedic medicine as a neural tonic and memory enhancer.[1][2] Modern scientific investigation has focused on its bioactive constituents, primarily a class of triterpenoid (B12794562) saponins (B1172615) known as bacosides, for their potential neuroprotective, anti-inflammatory, and anti-cancer properties.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the effects of bacosides, with a focus on their application in neuroblastoma cell line experiments. While the specific compound "Bacopaside IV" is not extensively documented in publicly available research, this guide synthesizes data from studies on Bacopa monnieri extracts and other well-characterized bacosides, such as Bacoside A and Bacopaside (B14799058) X, which are believed to be responsible for many of the plant's neuropharmacological effects.[4] The human neuroblastoma cell line SH-SY5Y is a commonly used in vitro model for neurobiological studies and is the primary focus of the protocols outlined herein.[2][3]
I. Biological Activity and Mechanism of Action
Bacosides have demonstrated a range of biological activities in neuroblastoma cell lines. These compounds are noted for their neuroprotective effects, often attributed to their antioxidant and anti-inflammatory properties.[3] Studies using Bacopa monnieri extracts on SH-SY5Y cells have identified changes in the expression of genes involved in response to oxidative stress, protein misfolding, and transmembrane transport.[1][5][6]
Furthermore, certain bacosides exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and murine sarcoma, primarily through the induction of apoptosis.[7][8][9] This programmed cell death is a key mechanism for eliminating cancerous cells and is often a target for anti-cancer drug development.[9] The anti-apoptotic mechanism involves the modulation of key signaling proteins such as Bax, Bcl-2, and caspases.[3][10]
II. Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Bacopa monnieri extracts and its constituents on neuroblastoma and other cell lines.
Table 1: In Vitro Concentrations and IC50 Values
| Compound/Extract | Cell Line | Parameter | Value | Source |
| Bacopa monnieri Extract | SH-SY5Y | Treatment Concentration (RNA-Seq) | 10 µg/mL (4 hours) | [1] |
| Bacopa monnieri Extract | SH-SY5Y | Treatment Concentration (RNA-Seq) | 3 µg/mL (24 hours) | [1] |
| Bacopa monnieri Extract | SH-SY5Y | IC50 (Neuroprotection Assay) | 93.61 µg/mL | [2] |
| Cisplatin (Control) | SH-SY5Y | IC50 (Neuroprotection Assay) | 4.49 µg/mL | [2] |
| Bacopaside X | SH-SY5Y | Treatment Concentration (Neuroprotection) | 1 µg/mL and 10 µg/mL | [4] |
| Bacoside A | U-87 MG (Glioblastoma) | Treatment Concentration (Apoptosis) | 80 µg/mL and 100 µg/mL | [9] |
Table 2: Effects on Cell Cycle and Apoptosis
| Compound | Cell Line | Concentration | Effect | Result | Source |
| Bacoside A | U-87 MG | 80 µg/mL | Sub-G0 Arrest | 39.21% of cells | [9] |
| Bacoside A | U-87 MG | 100 µg/mL | Sub-G0 Arrest | 53.21% of cells | [9] |
| Bacoside A | U-87 MG | 80 µg/mL | Early Apoptosis | 31.36% of cells | [9] |
| Bacoside A | U-87 MG | 100 µg/mL | Early Apoptosis | 41.11% of cells | [9] |
| Bacopa monnieri Extract | S-180 (Murine Sarcoma) | 550 µg/mL | Apoptosis (Annexin V-FITC) | 90.2% of cells | [7] |
III. Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of bacosides on neuroblastoma cell lines.
Protocol 1: Cell Culture and Differentiation of SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neuronal function and differentiation.[2]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin-streptomycin)[4]
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS in a humidified incubator.[4]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for subculturing.
-
Seeding for Experiments: Seed cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a predetermined density (e.g., 50,000 cells/well in a 96-well plate) and allow them to adhere for 24 hours.[2]
Protocol 2: Bacopaside Treatment
Materials:
-
Bacopaside stock solution (dissolved in DMSO)[4]
-
Complete cell culture medium
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of the desired bacopaside in DMSO. Store at -20°C for long-term use.[4]
-
Working Solutions: On the day of the experiment, prepare fresh working dilutions of the bacopaside from the stock solution by diluting it in the cell culture medium to achieve the desired final concentrations.[4]
-
Solvent Control: Ensure the final concentration of the solvent (DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.[1][4]
-
Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of the bacopaside or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 4, 24, or 48 hours) before proceeding with subsequent assays.[1][11]
Protocol 3: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Cell Treatment: Seed and treat cells with the bacopaside as described in Protocols 1 and 2 in a 96-well plate.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (typically 2-4 hours) at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Apoptosis Detection (Annexin V-FITC Assay)
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.[7]
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the bacopaside as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.[9]
IV. Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, visualize a typical experimental workflow and a potential signaling pathway modulated by bacosides in neuroblastoma cells.
Caption: General experimental workflow for investigating this compound effects.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Bacopa monniera extract induces apoptosis in murine sarcoma cells (S-180) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bacoside A Induced Sub-G0 Arrest and Early Apoptosis in Human Glioblastoma Cell Line U-87 MG through Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Low Oral Bioavailability of Bacopaside IV
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the low oral bioavailability of Bacopaside (B14799058) IV, a key neuroactive saponin (B1150181) from Bacopa monnieri.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the low oral bioavailability of Bacopaside IV? A1: The low oral bioavailability of this compound is a result of several physicochemical and physiological barriers. The main challenges are its poor aqueous solubility and low intestinal permeability.[1] As a triterpenoid (B12794562) saponin, its complex glycosidic structure hinders its ability to dissolve in gastrointestinal fluids and pass through the intestinal membrane.[1][2] Furthermore, it is susceptible to efflux by transporters like P-glycoprotein (P-gp) and may undergo first-pass metabolism in the gut wall and liver, which reduces the amount of the active compound that reaches systemic circulation.[3][4][5]
Q2: What are the most effective strategies to enhance the oral bioavailability of this compound? A2: Researchers can employ several advanced formulation strategies to overcome these barriers:
-
Nanoformulations: Encapsulating this compound into nanocarriers such as phospholipid complexes (phytosomes), niosomes, or solid lipid nanoparticles (SLNs) can improve its solubility, protect it from degradation, and enhance its absorption across the intestinal mucosa and even the blood-brain barrier.[1][2]
-
Solubility Enhancement: Techniques like complexation with cyclodextrins can significantly increase the aqueous solubility of this compound.[6][7]
-
Permeability Enhancement: Co-formulating with permeation enhancers or P-glycoprotein (P-gp) inhibitors can facilitate its transport across the intestinal epithelium.[3][8]
-
Metabolite-Enriched Formulations: The aglycone metabolites of bacosides, such as Ebelin lactone, exhibit better membrane permeability.[9] Formulations containing a mix of parent bacosides and their aglycone derivatives have shown improved bioabsorption.[9]
Q3: How do phospholipid complexes (phytosomes) improve the absorption of this compound? A3: Phospholipid complexes, often referred to as phytosomes, are created by binding the saponin molecule to a phospholipid like phosphatidylcholine. This complex increases the lipophilicity of the this compound molecule, making it more compatible with the lipid-rich biological membranes of enterocytes (intestinal cells).[1] This enhanced lipid compatibility facilitates its transport across the intestinal wall, leading to improved absorption and higher plasma concentrations.[6][10]
Q4: Is improving the aqueous solubility of this compound sufficient to guarantee enhanced bioavailability? A4: Not necessarily. While improving solubility is a critical first step, intestinal permeability remains a major rate-limiting factor.[1] An effective formulation must address both challenges. A highly soluble compound that cannot efficiently cross the intestinal membrane will still exhibit poor bioavailability. Therefore, an ideal strategy often combines solubility enhancement (e.g., with cyclodextrins) with permeability enhancement (e.g., using phospholipid complexes or P-gp inhibitors).[1]
Q5: What is the role of P-glycoprotein (P-gp) efflux, and how can it be mitigated for this compound? A5: P-glycoprotein (P-gp) is an ATP-dependent efflux transporter protein found in the intestinal epithelium that actively pumps a wide range of xenobiotics, including certain bacosides, back into the intestinal lumen, thereby limiting their absorption.[3][4] Studies have shown that constituents of Bacopa monniera extract, particularly Bacopaside II, can inhibit P-gp activity.[3][8] This suggests that using a standardized extract or co-formulating this compound with known P-gp inhibitors could be a viable strategy to reduce efflux and improve its net absorption.
Section 2: Troubleshooting Guide for Pre-formulation and In Vitro Experiments
| Problem Encountered | Potential Causes | Suggested Solutions & Optimizations |
| Low in vitro dissolution rate of the developed formulation. | 1. Poor aqueous solubility of the pure this compound compound.[7]2. Inefficient formulation (e.g., incorrect drug-to-carrier ratio).3. Inappropriate selection of excipients or surfactants. | 1. Enhance Solubility: Employ techniques like complexation with β-cyclodextrins or formulate as a nanoemulsion. A 1:4 molar ratio of Bacoside A to β-cyclodextrin has been shown to triple solubility.[6][7]2. Optimize Formulation: Systematically vary the ratio of this compound to the carrier (e.g., phospholipid, cyclodextrin) to find the optimal balance for stability and release.[1]3. Select Appropriate Excipients: Ensure the use of suitable surfactants and co-surfactants in nanoemulsion or nanoparticle formulations to aid dissolution. |
| Poor permeability observed in Caco-2 cell monolayer or everted gut sac assays. | 1. High P-glycoprotein (P-gp) efflux activity in the cell model.[3][4]2. The inherent low passive permeability of the large glycosidic structure.3. Degradation of the compound in the experimental buffer. | 1. Inhibit P-gp: Co-administer the formulation with a known P-gp inhibitor like verapamil (B1683045) in the assay to confirm the role of efflux. Consider formulating with other bacosides (like Bacopaside II) that have P-gp inhibitory effects.[3][8]2. Improve Lipophilicity: Prepare a phospholipid complex of this compound to improve its ability to cross lipid membranes.[1]3. Check Stability: Perform a stability study of this compound in the experimental medium (e.g., Tyrode's solution, cell culture medium) using HPLC to rule out degradation. |
| High variability in animal pharmacokinetic data after oral administration. | 1. Inconsistent dosing volume or formulation instability.2. Inter-animal differences in gastric emptying and intestinal metabolism.[11]3. Analytical issues during plasma sample processing or quantification. | 1. Standardize Dosing: Ensure the formulation is a homogenous suspension or solution and administer a precise volume based on animal body weight. Use fresh preparations if stability is a concern.2. Normalize Conditions: Fast animals overnight before dosing to reduce variability in gastrointestinal conditions. Increase the number of animals per group to improve statistical power.3. Validate Analytical Method: Use a validated LC-MS/MS method for plasma quantification and ensure consistent sample preparation, including protein precipitation and extraction steps.[12] |
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a this compound-Phospholipid Complex
This protocol describes the solvent evaporation method to prepare a this compound-phospholipid complex, designed to enhance its lipophilicity and membrane permeability.[1]
Materials:
-
This compound
-
Phospholipid (e.g., Phospholipon® 90H or L-α-phosphatidylcholine)
-
Dichloromethane (DCM) or a suitable solvent
-
Rotary evaporator
-
Vacuum desiccator
Procedure:
-
Accurately weigh this compound and the phospholipid in a desired molar ratio (e.g., 1:1 or 1:2).
-
Dissolve both components completely in a sufficient volume of DCM in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature of approximately 40°C.
-
Continue evaporation until a thin, dry film is formed on the inner wall of the flask.
-
Place the flask in a vacuum desiccator overnight to ensure the complete removal of any residual solvent.
-
Scrape the dried complex from the flask, pulverize if necessary, and store it in an airtight, light-resistant container in a cool, dark place.
Protocol 2: In Vitro Permeability Assessment using the Everted Rat Intestinal Sac Model
This ex vivo method provides an assessment of the intestinal transport of a formulation across a physiologically intact intestinal segment.[1]
Materials:
-
Male Wistar rats (200-250 g), fasted overnight
-
Tyrode's solution (oxygenated with carbogen: 95% O₂, 5% CO₂)
-
This compound formulation
-
Surgical instruments, silk suture, glass rod
-
Shaking water bath maintained at 37°C
Procedure:
-
Humanely sacrifice a rat and isolate a 5-6 cm segment of the small intestine (jejunum).
-
Immediately place the segment in cold, oxygenated Tyrode's solution.
-
Gently flush the intestinal segment with cold Tyrode's solution to remove any luminal contents.
-
Carefully evert the intestinal segment over a thin glass rod.
-
Tie one end of the everted segment securely with a silk suture.
-
Fill the sac with a known volume (e.g., 1 mL) of fresh, oxygenated Tyrode's solution (this is the serosal fluid).
-
Tie the other end to close the sac and place it in a beaker containing the this compound formulation dissolved or dispersed in Tyrode's solution (this is the mucosal fluid).
-
Incubate the beaker in a shaking water bath at 37°C with continuous oxygenation for a predetermined period (e.g., 120 minutes).
-
At the end of the incubation, remove the sac, blot it dry, and collect the serosal fluid from inside.
-
Analyze the concentration of this compound in the serosal fluid using a validated HPLC or LC-MS/MS method to determine the amount transported.
Protocol 3: P-glycoprotein (P-gp) Efflux Assay using Rhodamine 123
This in vitro assay determines if a compound is a substrate or inhibitor of the P-gp efflux pump using a fluorescent P-gp substrate, Rhodamine 123 (Rh123).[3][8]
Materials:
-
Human MDR1 gene-transfected cell line (e.g., LLC-GA5-COL150) and the parental cell line.
-
Rhodamine 123 (Rh123)
-
This compound
-
Verapamil (positive control P-gp inhibitor)
-
Transport buffer (e.g., HBSS)
-
Cell culture plates (e.g., Transwell®)
-
Fluorescence plate reader
Procedure:
-
Seed the MDR1-transfected cells on Transwell® inserts and culture until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed transport buffer.
-
To assess inhibitory potential, pre-incubate the cells with different concentrations of this compound or Verapamil (positive control) for 30-60 minutes.
-
Perform the transport assay by adding Rh123 (with or without the test compound) to the apical (A) or basolateral (B) chamber.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the receiver chamber (B for A-to-B transport; A for B-to-A transport).
-
Measure the fluorescence of Rh123 in the samples to determine its concentration.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). A significant reduction in the efflux ratio in the presence of this compound indicates P-gp inhibition.
Section 4: Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters of Bacoside Formulations in Rats
This table summarizes representative data from studies comparing standard extracts to enhanced formulations.
| Formulation | Cmax (μg/mL) | Tmax (h) | AUC₀₋ₜ (μg·h/mL) | Relative Bioavailability (%) | Reference |
| Standard Bacopa Extract (BE) | 10.38 (Bacopaside II) | ~2.0 | Not Reported | 100% (Reference) | [10] |
| Bacopa-Phospholipid Complex (BPC) | 12.28 (Bacopaside II) | ~2.0 | Not Reported | ~118% | [10] |
| Bacopaside I (Oral) | Undetectable | - | - | Very Low | [13] |
| Bacopaside I (IV) | ~1.5 (at 2 mg/kg) | 0.083 | 0.85 | 100% (Reference) | [12] |
Data are illustrative and compiled from different studies for comparison purposes.
Table 2: Effect of Formulation Strategies on Bacopaside Solubility and Permeability
This table highlights the quantitative improvements achieved with different bioavailability enhancement techniques.
| Strategy | Method | Key Finding | Fold Improvement | Reference |
| Solubility Enhancement | Complexation with β-cyclodextrin (1:4 molar ratio) | Increased aqueous solubility of Bacoside A | 3-fold | [6][7] |
| Permeability Enhancement | Formulation with Ebelin Lactone (1:1 ratio) | Increased membrane permeability in Caco-2 model | Papp (A-B) of 133 ± 26.3 cm·s⁻¹ (vs. lower for bacosides alone) | |
| P-gp Efflux Inhibition | Treatment with Bacopaside II | Decreased P-gp efflux of Rhodamine 123 | 4-fold reduction in efflux ratio | [3][8] |
Section 5: Visual Guides and Workflows
Diagram 1: General Workflow for Enhancing Oral Bioavailability
Caption: A stepwise workflow for developing and validating an enhanced oral formulation of this compound.
Diagram 2: Barriers to Oral this compound Absorption
Caption: Key physiological and chemical barriers limiting the oral bioavailability of this compound.
Diagram 3: Mechanism of P-glycoprotein (P-gp) Inhibition
Caption: P-gp inhibitors block the efflux pump, increasing intracellular this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. jmpas.com [jmpas.com]
- 3. In vitro effects of standardized extract of Bacopa monniera and its five individual active constituents on human P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First pass effect - Wikipedia [en.wikipedia.org]
- 6. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Optimization of Dispersible Tablet of Bacopa monnieri with Improved Functionality for Memory Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. questjournals.org [questjournals.org]
- 10. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability [mdpi.com]
- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 12. A simple LC-ESI-MS/MS method for quantification of bacopaside I in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
How to increase aqueous solubility of Bacopaside IV
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) from Bacopa monnieri.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and why is it low?
This compound, like other triterpenoid saponins (B1172615) such as Bacoside A, is reported to be poorly soluble in water.[1][2] Its low aqueous solubility is attributed to its complex glycosidic structure and lipophilic (fat-soluble) nature.[1] This poor solubility can lead to challenges in experimental assays, formulation development, and can result in low and variable oral bioavailability.[1][2] While this compound is soluble in organic solvents like ethanol (B145695) and methanol (B129727), it is generally insoluble in non-polar solvents like chloroform (B151607) and petroleum ether.[1][3][4]
Q2: What are the primary methods to increase the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of this compound. The most common and effective strategies include:
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can significantly enhance its aqueous solubility.[5][6] This method forms an inclusion complex where the hydrophobic this compound molecule resides within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water.[7]
-
Phospholipid Complexes (Phytosomes®): Complexing this compound with phospholipids (B1166683) improves its lipophilicity and its ability to cross biological membranes, which can also lead to enhanced apparent aqueous solubility.[5][8]
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier or matrix at a solid state.[9][10][11] This can increase the dissolution rate by reducing particle size to a molecular level and improving the wettability of the compound.[11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[12][13][14] This pre-dissolved state enhances solubility and absorption.
-
Nanosuspensions and Nanoparticles: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[5][15][16]
-
Use of Co-solvents: The solubility of this compound can be improved by first dissolving it in a small amount of a water-miscible organic solvent, such as ethanol or methanol, before adding it to the aqueous buffer.[1][17]
-
pH Adjustment: The solubility of saponins can be influenced by pH, especially if they contain ionizable groups like carboxylic acids.[1][18] Adjusting the pH of the aqueous medium may increase the solubility of this compound.[19]
Q3: How do I choose the best solubility enhancement technique for my experiment?
The choice of method depends on the specific requirements of your experiment or formulation.
-
For in vitro cell-based assays , co-solvency (with a final solvent concentration that is non-toxic to cells, e.g., <0.1% DMSO) or cyclodextrin complexation are often preferred as they are relatively simple to prepare and introduce fewer complex excipients.
-
For oral bioavailability studies in animals , more advanced formulations like SEDDS, phospholipid complexes, or solid dispersions are generally more effective as they address both solubility and potentially permeability.[5]
-
For analytical purposes , using a co-solvent like methanol or ethanol is typically sufficient to dissolve the compound for creating stock and standard solutions.[1][20]
Below is a decision-making workflow to help select an appropriate strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Optimization of Dispersible Tablet of Bacopa monnieri with Improved Functionality for Memory Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. sdbindex.com [sdbindex.com]
- 13. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN107789429A - Separation and purification method of bacopa monnieri total saponins extract and its application in the preparation of nervous system drugs - Google Patents [patents.google.com]
- 20. ijfmr.com [ijfmr.com]
Preventing Bacopaside IV precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Bacopaside IV precipitation in cell culture media.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation upon addition of a DMSO-dissolved compound to aqueous cell culture media is a common problem, particularly with hydrophobic compounds like saponins.[1][2] This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[1]
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit.[1] | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test.[1] |
| Rapid Dilution / Solvent Shock | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[1][3] | Always use pre-warmed (37°C) cell culture media for dilutions.[1][3] |
| High DMSO Concentration | The final concentration of DMSO in the media is too high, which can be toxic to cells and may also influence compound solubility. | Keep the final DMSO concentration in the cell culture medium low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity. |
Issue 2: this compound Precipitates Over Time in the Incubator
Question: My this compound solution was clear when I prepared it, but after a few hours in the incubator, I noticed a precipitate. What is happening?
Answer: Delayed precipitation can be caused by several factors related to the incubator environment and the composition of the cell culture medium.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Temperature Shift | Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect solubility.[3] | Pre-warm the cell culture media to 37°C before adding the compound.[3] Minimize the time that culture vessels are outside the incubator.[1] |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[3] | Ensure the media is properly buffered for the incubator's CO2 concentration.[3] Test the compound's stability in the specific cell culture medium over the intended experiment duration.[3] |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media over time, forming insoluble complexes.[2][3] Calcium salts are particularly prone to causing precipitation.[4] | Test the solubility of this compound in serum-free versus serum-containing media. If precipitation occurs in the presence of serum, consider reducing the serum concentration or using a serum-free formulation if appropriate for your cells. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator.[1] Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: Based on information for similar bacosides, anhydrous Dimethyl Sulfoxide (DMSO) of cell culture grade is a common solvent for preparing high-concentration stock solutions.[5] Other potential solvents include ethanol (B145695) and methanol, though their compatibility with specific cell lines should be verified.[6]
Q2: How should I prepare my this compound stock solution?
A2: To prepare a stock solution, accurately weigh the this compound powder and dissolve it in the appropriate volume of sterile DMSO to achieve the desired high concentration (e.g., 10-100 mM).[1] Vortex thoroughly, and if necessary, use gentle warming or brief sonication to ensure it is fully dissolved.[5] Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile vial.[5]
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: You can perform a solubility test. Prepare a serial dilution of your this compound stock solution in your complete cell culture medium. Visually inspect the solutions for any signs of precipitation (cloudiness, crystals) immediately after preparation and at several time points during incubation (e.g., 1, 4, and 24 hours).[3] The highest concentration that remains clear is the maximum soluble concentration for your experimental conditions.[3] For a more quantitative assessment, you can measure the absorbance of the solutions at 600 nm; an increase in absorbance indicates precipitation.[1]
Q4: Can I store my this compound stock solution?
A4: Yes. Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] For short-term use (days to weeks), storage at 4°C is an option, while for long-term storage (months), -20°C or -80°C is recommended.[5]
Q5: Should I be concerned about the effects of the solvent on my cells?
A5: Yes, solvents like DMSO can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of the solvent in the cell culture medium as low as possible, typically at or below 0.1%.[5] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent used to deliver the compound.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance in a sterile environment.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the weighed this compound to achieve the desired concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[5]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile vial.[5]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3] Store the aliquots at -20°C or -80°C for long-term storage.[5]
Protocol 2: Preparation of this compound Working Solutions and Application to Cells
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warming Medium: Pre-warm the complete cell culture medium appropriate for your cell line to 37°C.[1]
-
Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed complete cell culture medium to achieve the desired final concentrations. Crucially, ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤ 0.1%). [5]
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound.
-
Application to Cells: Replace the existing medium in the cell culture plates with the medium containing the desired concentrations of this compound and the vehicle control.
Diagrams
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Bacopaside IV stability issues in solution and storage
Welcome to the Technical Support Center for Bacopaside IV. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and analysis of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern for researchers?
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, a plant recognized for its nootropic properties.[1] It is a component of the Bacoside B mixture.[2][3] Like other saponin glycosides, this compound is susceptible to chemical degradation, particularly through the hydrolysis of its sugar moieties. This degradation can lead to a loss of biological activity, impacting the accuracy and reproducibility of experimental results. Therefore, understanding and controlling its stability is crucial for reliable research.
Q2: What are the primary factors that influence the stability of this compound in solution?
While specific quantitative data for this compound is limited, studies on structurally similar bacosides, such as Bacoside A components and Bacopaside I, indicate that the primary factors affecting stability are pH, temperature, and moisture.[4]
-
pH: Saponins are highly susceptible to degradation in acidic conditions, which can catalyze the hydrolysis of glycosidic bonds. They are more stable in neutral to slightly alkaline conditions.
-
Temperature: Elevated temperatures significantly accelerate the rate of degradation.
-
Moisture: The presence of water can facilitate hydrolytic reactions, leading to the breakdown of the molecule. This is particularly relevant for solid extracts, which can be hygroscopic.
-
Light: Photolytic degradation can also occur with prolonged exposure to light.[5]
Q3: What are the recommended storage conditions for this compound solid compound and stock solutions?
For solid this compound, long-term storage at -20°C in a dry and dark environment is recommended to minimize degradation. For short-term storage, 0-4°C is acceptable.[4]
For stock solutions, based on data for related compounds like Bacopaside I, it is recommended to:
-
Prepare stock solutions in anhydrous DMSO or methanol (B129727).[4][6]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.
Q4: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[4][7] It has poor solubility in water and chloroform.[4][8] For cell-based assays, a concentrated stock solution in DMSO is typically prepared and then diluted to the final working concentration in the aqueous cell culture medium.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudy solution or precipitation upon dilution in aqueous media | Poor aqueous solubility of this compound. Exceeding the solubility limit. | Prepare a higher concentration stock solution in an organic solvent like DMSO. Pre-warm the aqueous medium to 37°C before adding the stock solution. Ensure the final concentration of the organic solvent is low (e.g., ≤ 0.1% DMSO) to prevent cytotoxicity. Vortex the solution thoroughly after dilution.[4][9] |
| Inconsistent or lower-than-expected bioactivity in experiments | Degradation of this compound in stock or working solutions. Improper storage. Repeated freeze-thaw cycles. | Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the stock solution. Visually inspect solutions for any precipitation before use. Run a positive control to ensure the assay is performing as expected.[4][9] |
| High variability in analytical quantification (e.g., HPLC) | Incomplete extraction from the sample matrix. Degradation during sample preparation. Inconsistent sample preparation. | Ensure complete extraction by using appropriate solvents (e.g., methanol) and techniques like sonication.[10] Keep samples cool during preparation to minimize thermal degradation. Use a validated and consistent sample preparation protocol. |
| Appearance of unexpected peaks in HPLC chromatogram | Degradation of this compound. Presence of impurities in the standard or sample. | Conduct forced degradation studies to identify potential degradation products.[5] Ensure the purity of the this compound standard. Use a high-resolution column and optimize the mobile phase to achieve good separation of all components. |
Stability Data Summary
The following tables summarize stability data for bacosides from Bacopa monnieri. While not specific to this compound, this information provides valuable insights into its expected stability profile.
Table 1: Effect of Temperature on Bacoside Stability in Solution
| Temperature | Storage Duration | Remaining Bacosides (%) | Source |
| 5°C | 28 days | ~100% | [4] |
| 40°C | 28 days | Slow decrease | [4] |
| 60°C | 28 days | Slow decrease | [4] |
| 80°C | 28 days | Drastic decrease | [4] |
Table 2: Effect of pH on Bacoside Stability in Solution
| pH | Storage Duration | Stability | Source |
| 1.2 | 4 days | Rapid degradation | - |
| 6.8 | 4 days | Slow degradation | - |
| 9.0 | 4 days | Slow degradation | - |
Table 3: Summary of Forced Degradation Studies on Bacoside A
| Stress Condition | Degradation (%) | Kinetic Order | Source |
| Acidic (0.1N HCl, 50-70°C) | 30-80% | First-order | [5] |
| Alkaline (0.1N NaOH, 50-70°C) | 30-80% | First-order | [5] |
| Oxidative (3% H₂O₂) | 8-10% | - | [5] |
| Photolytic (UV light, 254nm) | <5% | - | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder (Molecular Weight: 767 g/mol ).[1]
-
Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into single-use, light-protected tubes.
-
Store at -80°C.
-
-
Working Solution (for cell-based assays):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration.
-
Ensure the final DMSO concentration in the medium does not exceed 0.1% to avoid solvent-induced toxicity.[4]
-
Vortex the working solution gently before adding it to the cells.
-
Protocol 2: Stability-Indicating HPLC Method for Bacosides
This protocol is adapted from methods used for the analysis of various bacosides and can be optimized for this compound.[11][12]
-
Instrumentation: HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is typically required to separate the various bacosides. An example gradient is as follows:
-
0-5 min: 10-20% B
-
5-10 min: 20-30% B
-
10-25 min: 30% B
-
25-40 min: 30-40% B
-
40-45 min: 40-60% B
-
45-50 min: 60-10% B
-
50-55 min: 10% B[11]
-
-
Column Temperature: 30-35°C.[11]
-
Injection Volume: 20 µL.[11]
-
Sample Preparation: Dissolve the sample in methanol and filter through a 0.45 µm syringe filter before injection.[5]
Visualizations
Signaling Pathways and Workflows
Caption: Proposed neuroprotective signaling pathways modulated by bacosides.
Caption: General experimental workflow for in vitro neuroprotection assays.
References
- 1. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. ijbpas.com [ijbpas.com]
- 6. Bacopa monnieri confers neuroprotection by influencing signaling pathways associated with interleukin 4, 13 and extracellular matrix organization in Alzheimer's disease: A proteomics-based perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. irjmets.com [irjmets.com]
- 8. Development and Optimization of Dispersible Tablet of Bacopa monnieri with Improved Functionality for Memory Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. acamjournal.com [acamjournal.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Bacopaside IV HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Bacopaside IV.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for a mobile phase in this compound HPLC analysis?
A common starting point for separating bacosides, including this compound, on a C18 column involves a reverse-phase method.[1] The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, with acetonitrile (B52724) being the most commonly used organic modifier.[2][3][4] A frequently employed aqueous phase is a phosphate (B84403) buffer or water acidified with phosphoric acid to a pH in the range of 2.3 to 3.0.[1][2][5] Both isocratic and gradient elution methods have been successfully used for bacoside analysis.[2]
Q2: Why is the pH of the mobile phase so critical for Bacopaside separation?
The pH of the aqueous component of the mobile phase significantly influences the retention and peak shape of bacosides.[2] Adjusting the pH to a more acidic range (e.g., pH 2.3-3.0) can suppress the ionization of residual silanol (B1196071) groups on the HPLC column's stationary phase.[1] This suppression minimizes undesirable secondary interactions between the analyte and the stationary phase, leading to sharper peaks and improved resolution.[1][6]
Q3: What is the role of the organic modifier (e.g., Acetonitrile) and how does its concentration affect the separation?
In reverse-phase HPLC, the organic modifier is the stronger solvent that elutes the analytes from the column. Adjusting its concentration is a primary tool for controlling retention time and resolution.
-
Decreasing the organic solvent percentage will increase the polarity of the mobile phase, leading to longer retention times and potentially improving the separation of closely eluting peaks.[2]
-
Increasing the organic solvent percentage will decrease retention times, which can be useful for reducing analysis time if the resolution is already adequate.[2]
Q4: What buffer should I choose and at what concentration?
Phosphate buffers are commonly used in bacoside analysis due to their UV cutoff and buffering capacity in the acidic pH range required for good peak shape.[2][7] Another approach is to use an acidifier like orthophosphoric acid to control the pH.[1]
The buffer concentration should be kept as low as possible while still providing reproducible results, typically within a range of 5 mM to 100 mM.[8] A concentration below 5 mM may not provide sufficient buffering capacity, while concentrations above 100 mM can increase viscosity, leading to higher backpressure, and may wear out pump components faster.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound, with a focus on mobile phase optimization.
Problem 1: Poor resolution between this compound and other closely related bacosides.
-
Possible Cause: The mobile phase composition is not optimal for separating structurally similar compounds.[1]
-
Solutions:
-
Adjust the Organic Solvent Ratio: Systematically decrease the percentage of acetonitrile in the mobile phase in small increments (e.g., 1-2%). This will increase retention times and may enhance the separation between adjacent peaks.[2]
-
Optimize Mobile Phase pH: Ensure the pH of the aqueous phase is in the optimal acidic range of 2.3-3.0.[2][9] A pH that is too high can lead to peak broadening and poor resolution due to interactions with silanol groups.[1]
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.5 mL/min to 1.0 mL/min) allows more time for the analytes to interact with the stationary phase, which can improve resolution.[2]
-
Consider Gradient Elution: If using an isocratic method, switching to a gradient elution can provide better resolution for complex mixtures of bacosides. A shallow gradient allows for better separation of closely eluting peaks.[1]
-
Problem 2: My this compound peak is tailing.
-
Possible Cause: Peak tailing is often caused by secondary interactions between the analyte and active silanol sites on the column, or by sample overload.[2][10]
-
Solutions:
-
Check Mobile Phase pH: An insufficiently acidic mobile phase can lead to peak tailing. Verify that the pH is within the recommended range (2.3-3.0) to suppress silanol activity.[1][2]
-
Use a Well-Deactivated Column: Older columns may have more active silanol sites. Consider using a newer, end-capped C18 column specifically designed to minimize these interactions.[2]
-
Reduce Sample Concentration: Injecting a sample that is too concentrated can overload the column and cause peak tailing. Try diluting your sample and reinjecting it to see if the peak shape improves.[2][11]
-
Problem 3: The retention time for this compound is inconsistent between injections.
-
Possible Cause: Fluctuating retention times can compromise the reliability of your analysis and are often related to the mobile phase preparation or the HPLC system itself.[2]
-
Solutions:
-
Ensure Proper Mobile Phase Preparation: Prepare the mobile phase fresh daily. Ensure accurate and consistent measurements of all components. If using a buffer, double-check the pH for each new batch.[1]
-
Degas the Mobile Phase: Air bubbles in the mobile phase can cause pump malfunctions and lead to inconsistent flow rates and retention times.[1][12] Always degas the mobile phase thoroughly before use using methods like sonication or an inline degasser.[2][13]
-
Allow for Sufficient Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence, especially when changing mobile phase compositions or after a gradient run. Flushing with at least 10-20 column volumes of the new mobile phase is recommended.[1][14]
-
Check for System Leaks: Leaks in the HPLC system can cause pressure fluctuations, leading to unstable flow rates and shifting retention times.[2]
-
Problem 4: I am observing baseline drift during my analysis.
-
Possible Cause: Baseline drift can be caused by several factors, including mobile phase composition, column temperature fluctuations, or contamination.[14][15]
-
Solutions:
-
Check Mobile Phase Homogeneity: Ensure the mobile phase is well-mixed, especially if it contains buffers that could precipitate when mixed with a high concentration of organic solvent.[14] Using HPLC-grade solvents is crucial.[14]
-
Stabilize Column Temperature: Use a column oven to maintain a constant and stable temperature. Even minor temperature fluctuations can cause the baseline to drift, particularly with UV detectors at high sensitivity.[2][14]
-
Column Equilibration: A slowly equilibrating column can cause the baseline to drift. This is common when using mobile phases with ion-pairing agents or buffers. Ensure the column is flushed with a sufficient volume of the mobile phase until the baseline is stable.[14]
-
Contamination: A contaminated guard or analytical column can cause strongly retained compounds to slowly elute, appearing as a rising baseline. Flushing the column with a strong solvent may help.[14]
-
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.05 M Sodium Sulphate, pH 2.3 with Acetonitrile)
This protocol is based on a validated isocratic method for the separation of twelve bacopa saponins (B1172615).[9]
Materials:
-
Anhydrous Sodium Sulphate (Na₂SO₄), HPLC Grade
-
Sulphuric Acid (H₂SO₄), Analytical Grade
-
Acetonitrile, HPLC Grade
-
HPLC Grade Water
-
0.45 µm or 0.22 µm membrane filter
Procedure:
-
Prepare the Aqueous Buffer (0.05 M Sodium Sulphate, pH 2.3):
-
Weigh 7.1 g of anhydrous sodium sulphate.
-
Dissolve it in approximately 900 mL of HPLC grade water in a 1000 mL volumetric flask or beaker.
-
Carefully adjust the pH of the solution to 2.3 using sulphuric acid. Monitor the pH continuously with a calibrated pH meter.
-
Once the target pH is reached, add HPLC grade water to bring the final volume to 1000 mL.
-
Filter the buffer solution through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.[13]
-
-
Prepare the Final Mobile Phase:
-
Measure 685 volumes of the prepared aqueous buffer (e.g., 685 mL).
-
Measure 315 volumes of acetonitrile (e.g., 315 mL).
-
Combine the two solutions in a suitable mobile phase reservoir.
-
Mix thoroughly.
-
-
Degas the Mobile Phase:
-
Degas the final mobile phase mixture for 15-20 minutes using an ultrasonic bath or an inline vacuum degasser to prevent bubble formation in the HPLC system.[1]
-
Protocol 2: Standard Solution Preparation (this compound)
Materials:
-
This compound reference standard
-
Methanol (B129727), HPLC Grade
-
Volumetric flasks (e.g., 10 mL, 50 mL)
-
Analytical balance
-
Sonicator
Procedure:
-
Prepare a Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Add about 7 mL of methanol to the flask.
-
Sonicate for 10-15 minutes to ensure the standard is completely dissolved.[16]
-
Allow the solution to return to room temperature.
-
Make up the volume to 10 mL with methanol and mix well.
-
-
Prepare Working Standards:
-
Perform serial dilutions from the stock solution using methanol or the mobile phase as the diluent to prepare a series of working standards at the desired concentrations for creating a calibration curve.
-
Filter each working standard solution through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[2]
-
Data Presentation
The following tables summarize various mobile phase compositions and chromatographic conditions used for the separation of this compound and other related bacosides.
Table 1: Isocratic HPLC Methods for Bacoside Analysis
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) | Reference |
| 0.05 M Sodium Sulphate (pH 2.3) : Acetonitrile (68.5 : 31.5, v/v) | C18 (Luna, 5 µm) | 1.0 | 30 | Not Specified | [9] |
| 0.72% w/v Anhydrous Sodium Sulphate (pH 2.3) : Acetonitrile (685 : 315, v/v) | C18 (Phenomenex Synergi, 5 µm, 250 x 4.6 mm) | 1.0 | 30 | 205 | [17] |
| Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v) | C18 (Hypersil BDS, 5µ, 250x4.6 mm) | 1.5 | 30 | 205 | [2][18] |
| Water : Acetonitrile (60:40, v/v) | C18 (ODS E. Merck, 5 µm, 250 x 4 mm) | 1.0 | 27 ± 3 | 215 | [3] |
Table 2: Gradient HPLC Methods for Bacoside Analysis
| Mobile Phase A | Mobile Phase B | Column | Flow Rate (mL/min) | Temperature (°C) | Gradient Program | Detection (nm) | Reference |
| 0.5% Phosphoric Acid in Water | Acetonitrile | C18 (Phenomenex Luna, 5 µm, 250 x 4.6 mm) | 1.5 | Ambient | 0-25 min: 30-60% B; 25-30 min: 60-30% B | 205 | [2] |
| 0.001M KH₂PO₄ (pH 2.4) | Acetonitrile | C18 (Restek, 5 µm, 250 x 4.6 mm) | 1.5 | 27 | 0-25 min: 30-40% B; 25-26 min: 40-30% B | 205 | [4] |
| 0.1% Orthophosphoric Acid | Acetonitrile | C18 (Inertsil ODS, 5µm, 250 x 4.6 mm) | 0.8 | Not Specified | Complex multi-step gradient | 205 | [13] |
Visualizations
Caption: General workflow for HPLC analysis of this compound.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. phcog.com [phcog.com]
- 5. researchgate.net [researchgate.net]
- 6. moravek.com [moravek.com]
- 7. m.youtube.com [m.youtube.com]
- 8. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 9. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. restek.com [restek.com]
- 12. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 13. acamjournal.com [acamjournal.com]
- 14. phenomenex.com [phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. phcog.com [phcog.com]
- 17. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijfmr.com [ijfmr.com]
Overcoming batch-to-batch variability in Bacopa extracts
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with batch-to-batch variability in Bacopa monnieri extracts. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the efficacy of different batches of Bacopa monnieri extract in our neuronal cell culture assays. What could be the primary cause?
A1: Batch-to-batch variability in Bacopa monnieri extracts is a well-documented issue primarily stemming from inconsistencies in the chemical composition, particularly the concentration of active saponins (B1172615) known as bacosides.[1][2][3] Key factors contributing to this variability include:
-
Geographical Origin and Growing Conditions: The phytochemical profile of Bacopa monnieri is heavily influenced by the soil composition, climate, and altitude of its cultivation area.[1][2]
-
Harvesting Time and Plant Maturity: The concentration of bioactive compounds, including bacosides, can fluctuate depending on the developmental stage of the plant at the time of harvest.[2]
-
Post-Harvest Processing: Differences in drying methods and storage conditions can lead to degradation or alteration of the chemical constituents.
-
Extraction Method: The choice of solvent, temperature, and duration of the extraction process significantly impacts the final composition of the extract.
To mitigate this, it is crucial to source extracts from suppliers who adhere to Good Agricultural and Collection Practices (GACP) and provide a comprehensive Certificate of Analysis (CoA) with detailed phytochemical profiling for each batch.[4]
Q2: How can we standardize our incoming Bacopa monnieri extracts to ensure more consistent experimental outcomes?
A2: Standardization is key to overcoming batch-to-batch variability. The most reliable methods for standardizing Bacopa monnieri extracts are High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[5][6] These techniques allow for:
-
Qualitative Fingerprinting: To ensure the identity and consistency of the phytochemical profile of the extract.
-
Quantitative Analysis: To determine the precise concentration of key bioactive markers, such as Bacoside A3, Bacopaside II, Bacopasaponin C, and Jujubogenin.[6]
By establishing an in-house standard operating procedure (SOP) for the qualification of each new batch of extract based on its HPLC or HPTLC profile, you can ensure that only batches meeting your predefined criteria are used in experiments.
Q3: What are the critical quality control parameters we should look for in a Certificate of Analysis (CoA) from a Bacopa monnieri extract supplier?
A3: A comprehensive CoA for a high-quality Bacopa monnieri extract should include the following:
-
Botanical Identification: Confirmation of the plant species as Bacopa monnieri (L.) Wettst.
-
Plant Part Used: Specification of the plant part used for extraction (e.g., whole plant, leaves).
-
Extraction Solvent(s): Full disclosure of the solvents used in the extraction process.
-
Physicochemical Properties: Parameters such as color, odor, and density.
-
Phytochemical Profile:
-
HPLC/HPTLC Fingerprint: A chromatogram showing the characteristic phytochemical profile.
-
Quantification of Bacosides: The percentage of total bacosides and ideally, the concentration of individual major bacosides (e.g., Bacoside A3, Bacopaside II). Standardization to 20-55% total bacosides is common.[7]
-
-
Contaminant Testing: Results for heavy metals (lead, arsenic, mercury, cadmium), pesticides, residual solvents, and microbial contamination.
Q4: Can the variability in our results be attributed to the stability of the Bacopa extract in our experimental solutions?
A4: Yes, the stability of bacosides in solution can be a factor. It is recommended to prepare fresh working dilutions of the Bacopa extract from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. The stability of bacosides can be affected by temperature, with a drastic decrease in the amount of intact bacosides at higher temperatures (e.g., 80°C).
Troubleshooting Guides
Inconsistent Bioactivity in Cell-Based Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Variable neuroprotective or cognitive-enhancing effects between extract batches. | Inconsistent Bacoside Profile: Different batches have varying concentrations of key bioactive saponins. | 1. Qualify Incoming Batches: Perform HPLC or HPTLC analysis on each new batch to confirm the bacoside profile against a validated reference standard. 2. Normalize Dosing: Adjust the concentration of the extract used in your assays based on the total bacoside content to ensure consistent dosing of active compounds. 3. Source from a Reliable Vendor: Choose suppliers that provide detailed CoAs and can demonstrate good manufacturing practices (GMP). |
| Decreased or loss of bioactivity over time with the same batch. | Degradation of Active Compounds: Bacosides may degrade during storage or in experimental media. | 1. Proper Storage: Store the extract as recommended by the manufacturer (typically in a cool, dark, and dry place). 2. Fresh Preparations: Prepare working solutions fresh for each experiment from a stock solution. 3. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use vials. |
| Unexpected cytotoxicity at concentrations previously determined to be safe. | Presence of Contaminants: The extract batch may be contaminated with heavy metals, pesticides, or residual solvents. Altered Phytochemical Profile: The presence of other, non-bacoside compounds with cytotoxic effects may vary between batches. | 1. Review the CoA: Check the contaminant section of the CoA. If not provided, request this information from the supplier or perform independent testing. 2. Re-evaluate Dose-Response: Perform a new dose-response curve for each new batch to determine the optimal non-toxic concentration. |
HPLC/HPTLC Analysis Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Poor resolution between bacoside peaks. | Inappropriate Mobile Phase: The solvent composition is not optimal for separating structurally similar bacosides. | 1. Adjust Solvent Ratio: For reverse-phase HPLC, try decreasing the percentage of the organic solvent (e.g., acetonitrile) to increase retention times and improve separation.[8] 2. Modify pH: Adjusting the pH of the aqueous component of the mobile phase can alter the ionization and retention of bacosides. |
| Inconsistent retention times. | System Instability: Fluctuations in pump pressure, column temperature, or mobile phase composition. | 1. Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation.[8] 2. Stable Column Temperature: Use a column oven to maintain a consistent temperature.[8] 3. Check for Leaks: Inspect the HPLC system for any leaks that could cause pressure fluctuations.[8] |
| Peak tailing. | Column Overload or Active Silanol (B1196071) Groups: Injecting too concentrated a sample or interactions with the stationary phase. | 1. Dilute Sample: Try diluting your sample and re-injecting.[8] 2. Use a Different Column: Consider a newer, well-deactivated C18 column to minimize silanol interactions.[8] |
Quantitative Data Summary
Table 1: Variation in Bacoside Content in Bacopa monnieri Accessions from Different Geographical Locations.
| Bioactive Compound | Average Content (%) in Accessions from Region A | Average Content (%) in Accessions from Region B |
| Bacoside A3 | 1.44 - 5.40 | Not specified |
| Bacopaside I | 0.29 - 1.36 | Not specified |
| Total (Bacoside A + Bacopaside I) | 2.06 - 6.58 | Not specified |
Data synthesized from a study on sixty accessions of B. monnieri, highlighting significant variability.
Experimental Protocols
Protocol 1: HPLC-UV Analysis for the Quantification of Bacosides
This protocol is a general guideline and may require optimization for your specific instrumentation and extract.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Potassium dihydrogen phosphate (B84403) buffer
-
Reference standards (e.g., Bacoside A3, Bacopaside II)
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.05 M sodium sulphate buffer, pH 2.3). A common starting point is a ratio of 31.5:68.5 (v/v) acetonitrile to buffer.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the dried Bacopa monnieri extract.
-
Dissolve in a suitable solvent (e.g., methanol) and sonicate for 15-20 minutes to ensure complete dissolution.
-
Make up to a final volume of 10 mL in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Standard Preparation:
-
Prepare a stock solution of the reference standard (e.g., Bacoside A) in methanol.
-
Prepare a series of working standards by serial dilution to generate a calibration curve.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the bacoside peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Quantify the amount of each bacoside in the sample using the calibration curve generated from the standards.
-
Protocol 2: HPTLC Fingerprinting of Bacopa monnieri Extract
-
Instrumentation:
-
HPTLC system with a TLC scanner and visualization software.
-
Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
-
Reagents:
-
Toluene
-
Ethyl acetate
-
Methanol
-
Glacial Acetic Acid
-
Vanillin-Sulphuric acid spray reagent
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene:Ethylacetate:Methanol:Glacial Acetic acid (3:4:3:1 v/v/v/v).
-
Development: Develop the plate up to a distance of 8 cm in a twin-trough chamber saturated with the mobile phase.
-
Derivatization: Spray the dried plate with Vanillin-Sulphuric acid reagent and heat at 105°C until the spots are visible.
-
-
Sample and Standard Application:
-
Apply the sample and standard solutions as bands of appropriate width using an automated applicator.
-
-
Densitometric Scanning:
-
Scan the derivatized plate in a TLC scanner at a wavelength of 540 nm.
-
Record the chromatograms and compare the Rf values and peak areas of the sample with the standard.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. bacopasupplement.com [bacopasupplement.com]
- 3. researchgate.net [researchgate.net]
- 4. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 5. phcog.com [phcog.com]
- 6. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bacopasupplement.com [bacopasupplement.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting low yield during Bacopaside IV extraction
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to low yield during Bacopaside (B14799058) IV extraction from Bacopa monnieri.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the final yield of Bacopaside IV?
A1: The yield of this compound is affected by several critical factors, including:
-
Plant Material : The geographical source, age, and part of the Bacopa monnieri plant used can significantly alter the concentration of active compounds.[1] Proper drying and storage are also essential to prevent the degradation of bacosides.[1]
-
Extraction Method : The choice of extraction technique, such as maceration, percolation, Soxhlet, or microwave-assisted extraction, plays a crucial role in efficiency.[1][2]
-
Solvent System : The type of solvent (e.g., methanol (B129727), ethanol), its polarity, and the solvent-to-solid ratio are critical parameters for effective extraction.[1][2]
-
Post-Extraction Processing : Significant losses can occur during filtration, concentration, and drying if these steps are not optimized.[1] High temperatures during solvent evaporation are a common cause of degradation.[1][3]
-
Compound Degradation : Bacosides can be susceptible to degradation under certain conditions, such as extreme pH (acidic or basic) or high temperatures.[1][4]
Q2: Which solvent is the most effective for extracting this compound and other bacosides?
A2: Methanol and ethanol (B145695) are the most commonly used and effective solvents for bacoside extraction.[1] Studies have shown that maceration with methanol can produce a high yield of the crude extract.[5] However, a method involving soaking the plant material in water for 24 hours followed by percolation with 95% ethanol has been reported to yield an extract with the highest total saponin (B1150181) content.[5] While methanol may yield a larger quantity of crude extract, the total saponin content can be comparable to that from ethanol extraction. Ethanol is often preferred as it is relatively safe for preparing herbal medicines.
Q3: Can this compound degrade during the extraction and concentration process?
A3: Yes, this compound and other bacosides can degrade under certain conditions. They are sensitive to high temperatures and extreme pH levels.[1][4] During solvent concentration, it is crucial to use a rotary evaporator under reduced pressure at a controlled temperature (e.g., not exceeding 50-55°C) to minimize thermal stress and prevent degradation.[2][3][4]
Q4: My final yield is low. How can I be sure my quantification method is accurate?
A4: Inaccurate quantification can be mistaken for low yield. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most reliable and common methods for the quantitative analysis of bacosides.[1][6][7] Unlike UV spectrophotometry, which can suffer from interference and overestimate results, HPLC provides precise identification and quantification of individual bacosides by separating them from other components.[6] For accurate results, ensure your HPLC method is validated for parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ).[8][9] A C18 column is commonly used for good separation of saponins (B1172615).[10]
Q5: What is a common cause of poor recovery after column chromatography purification?
A5: Low recovery from column chromatography can result from several factors. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase is critical.[10] For silica gel chromatography, a gradient of ethyl acetate (B1210297) and methanol is often effective for eluting bacosides.[10][11][12] Other issues include improper sample loading, channeling within the column, or using an inappropriate resin type if macroporous resins are employed.[10]
Troubleshooting Guide for Low this compound Yield
This guide provides a systematic approach to identifying and resolving the cause of lower-than-expected yields.
Step 1: Evaluate Plant Material & Preparation
-
Issue: The starting concentration of this compound in the plant material is low.
-
Action:
-
Verify the source and quality of your Bacopa monnieri. The concentration of bacosides can vary based on geographical region and harvesting time.[1]
-
Ensure the correct plant parts (typically aerial parts or leaves) were used.[1][2]
-
Confirm that the plant material was properly dried (e.g., in the shade) and stored to prevent compound degradation.[1]
-
Ensure the material is ground to a coarse powder to allow for efficient solvent penetration.[1][2][13]
-
Step 2: Assess the Extraction Protocol
-
Issue: The extraction method is inefficient or suboptimal.
-
Action:
-
Check Solvent Choice: Methanol and ethanol are effective solvents.[1] For higher purity of total saponins, a pre-soak in water followed by ethanol percolation can be highly effective.[5]
-
Verify Solvent-to-Solid Ratio: A common ratio is 10:1 (v/w).[1][2] Ensure sufficient solvent was used to fully saturate the plant material.
-
Review Extraction Time/Temperature: Maceration may require 3-5 days at room temperature.[2] Advanced methods like ultrasonication or microwave extraction use shorter times but require careful temperature control to avoid degradation.[2] Prolonged extraction at high temperatures can degrade thermolabile compounds.[1]
-
Consider Re-extraction: To ensure maximum recovery, the plant residue (marc) should be re-extracted at least two more times with fresh solvent.[1]
-
Step 3: Analyze Post-Extraction Processing
-
Issue: this compound is being lost during filtration, concentration, or drying.
-
Action:
-
Filtration: Ensure the filter medium (e.g., muslin cloth, filter paper) is not unnecessarily retaining the extract.[1][2]
-
Concentration: Use a rotary evaporator under reduced pressure at a temperature below 55°C to prevent thermal degradation.[3][4] Avoid concentrating to complete dryness in the evaporator, which can make the extract difficult to handle.
-
Drying: If spray drying or freeze-drying is used, ensure the parameters are optimized for heat-sensitive compounds.[13]
-
Step 4: Verify Quantification Accuracy
-
Issue: The analytical method is underestimating the this compound content.
-
Action:
-
Method Selection: Use a specific and sensitive method like HPLC or HPTLC for quantification.[1][6] The USP-validated HPLC method uses a C18 column with UV detection at 205 nm.[6][9]
-
Sample Preparation: Ensure that sample preparation for analysis, including dilutions and filtration, is performed accurately to avoid errors.[1]
-
Standard Calibration: Use a certified reference standard for this compound to create a proper calibration curve for accurate quantification.[4]
-
Data Presentation
Table 1: Comparison of Extraction Methods for Bacopa monnieri
| Method No. | Extraction Procedure | % Yield of Crude Extract (w/w) | % Yield of Total Saponins (w/w) |
| 1 | Maceration with 95% ethanol for 3 days. | 17.14 ± 0.74 | 5.89 ± 0.49 |
| 2 | Maceration with methanol for 3 days. | 27.89 ± 0.48 | 6.60 ± 0.12 |
| 4 | Soaked in water for 24 hrs, then macerated with 95% ethanol. | 26.08 ± 1.25 | 8.00 ± 0.67 |
| 6 | Soxhlet extraction with 95% ethanol for 3 hrs. | 12.26 ± 0.04 | 6.91 ± 0.93 |
| 7 | Soaked in water for 24 hrs (water squeezed out), then macerated with 95% ethanol. | 12.98 ± 0.91 | 18.41 ± 0.80 |
| 9 | Soaked in water for 24 hrs (water squeezed out), then percolated with 95% ethanol. | 10.09 ± 0.07 | 19.28 ± 0.12 |
Data adapted from Pharkphoom et al., 2007.[5] Total saponins include bacoside A3, bacopaside II, bacopasaponin C isomer, bacopasaponin C, and bacopaside I.
Experimental Protocols
Protocol 1: Maceration Extraction of Bacosides
-
Preparation of Plant Material: Dry the aerial parts of Bacopa monnieri in the shade and grind them into a coarse powder (30-40 mesh size).[2][3]
-
Extraction: a. Weigh 100 g of the powdered plant material and place it in a sealed container (e.g., a large conical flask).[2] b. Add the chosen solvent (e.g., methanol or 95% ethanol) at a 10:1 solvent-to-solid ratio (1000 mL).[1][2] c. Seal the container and allow the mixture to stand at room temperature for 3-5 days with occasional agitation.[2]
-
Filtration: Filter the mixture through a muslin cloth followed by filter paper (e.g., Whatman No. 1) to separate the extract from the plant residue.[1][2]
-
Re-extraction: Repeat the extraction process (steps 2b-3) on the plant residue two more times with fresh solvent to ensure maximum recovery.[1]
-
Concentration: Combine all filtrates and concentrate the solvent using a rotary evaporator under reduced pressure. Maintain a water bath temperature of 40-50°C.[1][2]
-
Drying: Dry the concentrated extract completely in a vacuum oven to obtain the crude extract.[1]
Protocol 2: Quantification of this compound by HPLC
-
Standard Preparation: a. Accurately weigh a known amount of this compound reference standard and dissolve it in HPLC-grade methanol to prepare a stock solution (e.g., 1 mg/mL).[9] b. Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations in the desired range (e.g., 0.01 to 0.5 mg/mL).[9]
-
Sample Preparation: a. Accurately weigh about 1 g of the dried crude extract and transfer it to a 50 mL volumetric flask.[9] b. Add 70% methanol, sonicate for 15-30 minutes, and then dilute to volume with the same solvent.[9] c. Centrifuge the solution and filter the supernatant through a 0.45 µm syringe filter before injection.[14]
-
HPLC Conditions (Example):
-
Analysis: a. Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. b. Inject the prepared sample solution. c. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[4]
Visualizations
Caption: General experimental workflow for this compound extraction and purification.
Caption: A logical workflow for troubleshooting low this compound yield.
Caption: Key factors influencing the final yield of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US6833143B1 - Process for the preparation of a extract rich in bacosides from the herb Bacopa monniera - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 7. impactfactor.org [impactfactor.org]
- 8. acamjournal.com [acamjournal.com]
- 9. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ukaazpublications.com [ukaazpublications.com]
- 12. jees.in [jees.in]
- 13. medikonda.com [medikonda.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. ijfmr.com [ijfmr.com]
- 16. phcog.com [phcog.com]
Technical Support Center: Optimizing Bacopaside IV Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bacopaside IV in cell-based experiments, with a primary focus on mitigating the confounding effects of Dimethyl Sulfoxide (DMSO) toxicity.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is precipitating when I add it to my cell culture medium. How can I prevent this?
A1: Precipitation of hydrophobic compounds like this compound upon dilution in aqueous media is a common issue. Here are several steps to troubleshoot this problem:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally at or below 0.5%, to maintain solubility without inducing significant cytotoxicity.[1]
-
Pre-warm the Medium: Before adding your this compound stock solution, warm the cell culture medium to 37°C.[1]
-
Proper Mixing Technique: Add the stock solution to the pre-warmed medium while gently vortexing or mixing to ensure rapid and even dispersal.[1][2]
-
Sonication: If precipitation persists, brief sonication in a water bath can aid in dissolving the compound.[2][3]
Q2: What is the maximum recommended concentration of DMSO for neuronal cell lines?
A2: Neuronal cells are particularly sensitive to DMSO. For long-term exposure (24 hours or more), it is crucial to keep the final DMSO concentration low to avoid cell death and morphological changes.
| Cell Type | Recommended Maximum DMSO Concentration (v/v) | Reference |
| Primary Neurons | ≤ 0.25% | [4] |
| SH-SY5Y | ≤ 0.1% | [5] |
| General Cell Lines | ≤ 0.5% | [3] |
Q3: I am observing high variability in my experimental results between replicates. What are the potential causes?
A3: High variability in cell-based assays can arise from several factors. Consider the following:
-
Inconsistent Cell Seeding: Ensure you have a homogeneous single-cell suspension before plating. Pipette the cell suspension up and down gently multiple times before aliquoting.[1]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of media components. To mitigate this, it is best practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental samples.
-
Incomplete Solubilization: For colorimetric assays like the MTT assay, ensure that the formazan (B1609692) crystals are fully dissolved before taking absorbance readings. Insufficient mixing or solvent volume can lead to inaccurate results.[6][7]
-
Pipetting Inaccuracy: When working with viscous stock solutions in DMSO, use positive displacement pipettes to ensure accurate dispensing.
Q4: Should the DMSO concentration be the same in all my experimental wells?
A4: Yes, it is critical to maintain a consistent final concentration of DMSO across all wells, including your vehicle control.[8] This ensures that any observed effects are due to the this compound and not variations in DMSO concentration. If you are performing a serial dilution of your this compound stock, you should prepare a corresponding set of vehicle controls with matching DMSO concentrations.
Troubleshooting Guides
Problem: Higher than expected cell death in the vehicle control group.
| Possible Cause | Recommended Solution |
| High DMSO Concentration: The final DMSO concentration is toxic to your specific cell line. | Perform a dose-response experiment with a range of DMSO concentrations (e.g., 0.01% to 1%) to determine the maximum non-toxic concentration for your cells.[9] |
| Contaminated DMSO: The DMSO stock may be old or contaminated. | Use fresh, sterile, cell-culture grade DMSO. Store it in small, single-use aliquots to prevent repeated freeze-thaw cycles and contamination. |
| Cell Line Sensitivity: The cell line you are using is particularly sensitive to DMSO. | Consider using a lower starting concentration of DMSO or exploring alternative solvents if possible. |
Problem: No dose-dependent effect of this compound is observed.
| Possible Cause | Recommended Solution |
| Sub-optimal Concentration Range: The tested concentrations of this compound are too low or too high to elicit a dose-dependent response. | Conduct a broad dose-response study with a wider range of concentrations (e.g., from nanomolar to high micromolar) to identify the effective range for your cell line. |
| Compound Precipitation: this compound is precipitating out of solution at higher concentrations, leading to a lower effective concentration. | Follow the solubility troubleshooting steps outlined in FAQ Q1. Visually inspect the wells for any signs of precipitation. |
| Resistant Cell Line: The chosen cell line may not be responsive to the biological effects of this compound. | Review existing literature to identify cell lines that have been shown to be responsive to bacosides or similar compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile DMSO to achieve a 10 mM concentration. The volume can be calculated using the following formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][10]
Protocol 2: Cell Treatment with this compound
This protocol outlines the procedure for treating adherent cells in a 96-well plate with this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Sterile 96-well plates
-
Adherent cells in culture
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final DMSO concentration in all wells (including the highest this compound concentration) does not exceed the non-toxic limit for your cell line (e.g., ≤ 0.1% - 0.5%).
-
-
Vehicle Control Preparation: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound in your experiment.
-
Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
Visualizations
Caption: Experimental workflow for this compound cell-based assays.
Caption: Troubleshooting flowchart for common issues in this compound experiments.
Caption: Simplified signaling pathway of this compound's neuroprotective effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to the Neuroprotective Effects of Bacopaside IV and Bacopaside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopa monnieri, a cornerstone of traditional Ayurvedic medicine, is recognized for its cognitive-enhancing and neuroprotective properties. These therapeutic effects are largely attributed to a class of saponins (B1172615) known as bacosides. Among these, Bacopaside I and Bacopaside IV are two prominent constituents that have garnered scientific interest. This guide provides an objective comparison of the neuroprotective effects of this compound and Bacopaside I, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While extensive research has elucidated the neuroprotective mechanisms of Bacopaside I, data specifically on this compound remains limited. It is most commonly identified as a component of Bacoside B.[1][2] Therefore, this guide will present a detailed analysis of Bacopaside I and will use data on Bacoside B as a proxy to infer the potential, yet not definitively established, neuroprotective activities of this compound, clearly acknowledging this distinction.
Quantitative Data Comparison
The following table summarizes the quantitative data from various experimental studies on Bacopaside I. Due to the lack of specific data for this compound, this table does not include a direct comparison.
| Compound | Experimental Model | Key Parameter Measured | Dosage/Concentration | Results | Reference |
| Bacopaside I | Rat model of transient focal ischemia (MCAO) | Neurological deficit score | 10 and 30 mg/kg (oral) | Significant reduction in neurological deficits at 22 and 70 hours post-ischemia. | [3] |
| Rat model of transient focal ischemia (MCAO) | Cerebral infarct volume | 10 and 30 mg/kg (oral) | Significant reduction in infarct volume at 70 hours post-ischemia. | [3] | |
| Rat model of transient focal ischemia (MCAO) | Brain ATP content | 3, 10, and 30 mg/kg (oral) | Markedly increased brain ATP content. | [3] | |
| Rat model of transient focal ischemia (MCAO) | Antioxidant enzyme activities (SOD, CAT, GSH-Px) | 3, 10, and 30 mg/kg (oral) | Improved activities of antioxidant enzymes to varying degrees. | [3] | |
| Rat model of transient focal ischemia (MCAO) | Malondialdehyde (MDA) content | 3, 10, and 30 mg/kg (oral) | Markedly inhibited the increase in MDA content. | [3] | |
| In vitro model of ischemia (Oxygen-Glucose Deprivation) | Neuronal cell damage | Not specified | Attenuated necrosis, apoptosis, and neuronal cell damage. | [4] |
Experimental Protocols
In Vivo Neuroprotective Effect of Bacopaside I in a Rat Model of Cerebral Ischemia
-
Animal Model: Adult male Sprague-Dawley rats were utilized.
-
Induction of Ischemia: Transient focal cerebral ischemia was induced by middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.
-
Treatment: Bacopaside I was administered orally at doses of 3, 10, and 30 mg/kg once daily for 6 consecutive days. A vehicle group received 0.5% CMC-Na.
-
Behavioral Assessment: Neurological deficits were scored at 22 and 70 hours after MCAO.
-
Histological Analysis: At 70 hours post-reperfusion, brain infarct volume and edema were measured.
-
Biochemical Analysis: Brain tissue was analyzed for ATP content, energy charge, total adenine (B156593) nucleotides, Na+K+ATPase and Ca2+Mg2+ATPase activity, nitric oxide (NO) levels, and the activities of antioxidant enzymes (SOD, CAT, GSH-Px). Malondialdehyde (MDA) content was also measured as an indicator of lipid peroxidation.[3]
In Vitro Neuroprotective Effect of Bacopaside I in an Ischemia Model
-
Cell Model: An in vitro model of ischemia was established using oxygen- and glucose-deprivation (OGD) in neuronal cells.
-
Treatment: Cells were treated with Bacopaside I. To investigate the mechanism, inhibitors of PKC, PI3K, and ERK were used.
-
Outcome Measures: The study assessed the effect of Bacopaside I on OGD-induced necrosis, apoptosis, and overall neuronal cell damage. The level of phospho-Akt (p-Akt) was also measured to determine the involvement of the PI3K/Akt pathway.[4]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of bacosides are attributed to their ability to modulate various cellular pathways, primarily by mitigating oxidative stress and inflammation.[4][5]
Bacopaside I
Bacopaside I has been shown to exert its neuroprotective effects through multiple mechanisms. In response to ischemic injury, it enhances cerebral energy metabolism and boosts the activity of antioxidant enzymes.[3] Furthermore, in vitro studies have demonstrated that the neuroprotective action of Bacopaside I is mediated through the activation of the PKC and PI3K/Akt signaling pathways, which are crucial for promoting cell survival and inhibiting apoptosis.[4]
Caption: Bacopaside I Signaling Pathway
This compound (Inferred from Bacoside B)
While direct evidence for this compound is scarce, its parent mixture, Bacoside B, is known to contribute to the overall neuroprotective effects of Bacopa monnieri. These effects are generally attributed to antioxidant and anti-inflammatory properties, as well as the modulation of neurotransmitter systems.[2][5] Bacosides, in general, are known to protect neurons from cytotoxicity and DNA damage.[2]
Experimental Workflow
The general workflow for assessing the neuroprotective effects of compounds like Bacopaside I and IV involves a multi-tiered approach, starting from in vitro screening to in vivo validation in animal models of neurological disorders.
Caption: General Experimental Workflow
Conclusion
The available scientific literature provides robust evidence for the neuroprotective effects of Bacopaside I. It demonstrates significant efficacy in both in vivo and in vitro models of neuronal injury, primarily through the enhancement of antioxidant defenses, improvement of energy metabolism, and activation of pro-survival signaling pathways like PI3K/Akt.
In contrast, the neuroprotective profile of this compound is not well-defined in isolation. As a constituent of Bacoside B, it is presumed to contribute to the overall neuroprotective activity of Bacopa monnieri, which is generally associated with antioxidant and anti-inflammatory mechanisms.
For researchers and drug development professionals, Bacopaside I represents a well-characterized lead compound for the development of neuroprotective therapeutics. Future research should focus on elucidating the specific neuroprotective properties of isolated this compound to determine its individual contribution and potential as a therapeutic agent. Direct comparative studies between Bacopaside I and this compound are warranted to fully understand their relative potencies and mechanisms of action.
References
- 1. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability [mdpi.com]
- 2. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis [mdpi.com]
A Comparative Analysis of Bacopaside IV and Other Bacosides: Unveiling Nuances in Neuroprotective and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopa monnieri, a cornerstone of traditional Ayurvedic medicine, is recognized for its nootropic and neuroprotective properties. These therapeutic effects are primarily attributed to a class of triterpenoid (B12794562) saponins (B1172615) known as bacosides. The bacosides are broadly categorized into two major fractions: Bacoside A and Bacoside B. Bacoside A is a mixture of four major saponins: bacoside A3, bacopaside (B14799058) II, bacopasaponin C, and its isomer, bacopaside X.[1][2][3] Bacoside B is comprised of bacopaside IV, V, N1, and N2.[4] While Bacoside A is generally considered to be more pharmacologically active, a detailed comparative analysis of the individual constituents is often lacking in the scientific literature.[4]
Comparative Biological Activities: A Data-Driven Overview
The following tables summarize the available quantitative and qualitative data from various in vitro and in vivo studies, offering a direct comparison of the biological effects of different bacosides.
Table 1: Comparative Neuroprotective Effects of Individual Bacosides
| Saponin/Component | Experimental Model | Key Finding | Quantitative Data |
| This compound | - | Data not available in direct comparative studies. As a component of Bacoside B, it is suggested to have antioxidant and neuroprotective properties.[5] | - |
| Bacoside A3 | H₂O₂-induced oxidative stress in N2a neuroblastoma cells | Showed comparatively higher cytoprotective ability.[1] | Increased cell viability and decreased intracellular ROS.[1] |
| Bacopaside II | H₂O₂-induced oxidative stress in N2a neuroblastoma cells | Showed comparatively higher cytoprotective ability alongside Bacoside A3.[1] | Increased cell viability and decreased intracellular ROS.[1] |
| Bacopaside X | H₂O₂-induced oxidative stress in N2a neuroblastoma cells | Showed comparatively less neuroprotective response.[1] | Lower cytoprotective effect compared to Bacoside A3 and Bacopaside II.[1] |
| Bacopasaponin C | H₂O₂-induced oxidative stress in N2a neuroblastoma cells | Showed comparatively less neuroprotective response.[1] | Less significant reduction in intracellular ROS compared to Bacoside A3 and Bacopaside II.[1] |
Table 2: Comparative Anti-inflammatory Effects of Individual Bacosides
| Saponin/Component | Experimental Model | Key Finding | Quantitative Data |
| This compound | - | Data not available. | - |
| Bacoside A (mixture) | LPS-stimulated microglial cells | Significantly inhibited the release of TNF-α and IL-6.[6] | - |
| Bacoside A (mixture) | Ethanol-induced gastric injury in rats | Mitigated gastric inflammation by reducing levels of TNF-α and expression of NF-κB p65, while increasing anti-inflammatory IL-10.[7] | - |
Table 3: Comparative Cognitive-Enhancing Effects of Individual Bacosides (Acetylcholinesterase Inhibition)
| Saponin/Component | Experimental Model | Key Finding | IC₅₀ Value (µM) |
| This compound | - | Data not available. | - |
| Bacopaside X | In vitro acetylcholinesterase inhibition assay | Exhibited strong potential against acetylcholinesterase.[8] | 12.78[8] |
| Bacoside A (mixture) | In vitro acetylcholinesterase inhibition assay | Potential acetylcholinesterase inhibitor.[9] | 9.96 µg/mL[9] |
| Donepezil (Reference) | In vitro acetylcholinesterase inhibition assay | Potent acetylcholinesterase inhibitor.[8] | 0.0204[8] |
Signaling Pathways and Mechanisms of Action
The neuroprotective and cognitive-enhancing effects of bacosides are mediated through the modulation of various intracellular signaling pathways.
Neuroprotective signaling pathways modulated by Bacoside A components.
Anti-inflammatory signaling pathway modulated by Bacoside A.
Cognitive enhancement signaling pathway modulated by bacosides.
Experimental Protocols
Assessment of Neuroprotection: MTT Assay
This protocol is adapted for assessing the cytoprotective effects of bacosides against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., N2a).
-
Materials:
-
N2a neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Bacoside solutions (dissolved in DMSO, then diluted in culture medium)
-
Hydrogen peroxide (H₂O₂) solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed N2a cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test bacoside. Incubate for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 200 µM. Incubate for a further 24 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
-
Assessment of Anti-inflammatory Activity: Measurement of TNF-α and IL-6
This protocol describes the in vitro measurement of pro-inflammatory cytokines released from lipopolysaccharide (LPS)-stimulated microglial cells.
-
Materials:
-
Microglial cell line (e.g., BV-2)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Bacoside solutions
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for mouse TNF-α and IL-6
-
24-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Plate microglial cells in 24-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test bacoside for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Assay: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The levels of cytokines in the treated groups are compared to the LPS-stimulated control group.
-
Assessment of Cognitive Enhancement: Morris Water Maze
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus:
-
A large circular pool (approximately 1.5-2 meters in diameter) filled with opaque water.
-
An escape platform submerged just below the water surface.
-
A video tracking system to record the animal's swimming path.
-
-
Procedure:
-
Acquisition Phase (Training):
-
For 4-5 consecutive days, each animal undergoes several trials per day.
-
In each trial, the animal is placed in the water at different starting locations and must find the hidden platform using spatial cues in the room.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (Memory Test):
-
24 hours after the last training session, the platform is removed from the pool.
-
The animal is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Drug Administration: The test compounds (bacosides) are typically administered orally for a specific duration before and during the behavioral testing period.
-
Data Analysis: The escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between the different treatment groups and a control group.
-
Conclusion
The available scientific evidence indicates that individual bacosides possess distinct pharmacological profiles. Notably, within the Bacoside A complex, bacoside A3 and bacopaside II demonstrate superior neuroprotective and antioxidant activities compared to bacopaside X and bacopasaponin C.[1] While this compound, as a constituent of Bacoside B, is presumed to contribute to the overall therapeutic effects of Bacopa monnieri, there is a significant gap in the literature regarding its specific in vitro and in vivo activities in direct comparison to other major bacosides.
For researchers and professionals in drug development, this comparative analysis underscores the importance of characterizing the individual bioactivities of these saponins. Future research should focus on isolating and evaluating this compound and other less-studied bacosides to fully elucidate their therapeutic potential and mechanisms of action. A deeper understanding of the structure-activity relationships among the various bacosides will be instrumental in the development of standardized Bacopa monnieri extracts and novel therapeutics for neurodegenerative and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 6. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jees.in [jees.in]
A Comparative Guide to the Efficacy of Bacopaside IV and Synthetic BACE1 Inhibitors in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
The quest for effective disease-modifying therapies for Alzheimer's disease (AD) has led to intense investigation into strategies targeting the production of amyloid-beta (Aβ), a peptide central to the amyloid cascade hypothesis. A key enzyme in this pathway, the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), has been a primary target for synthetic small molecule inhibitors. Concurrently, natural compounds, such as Bacopaside IV from Bacopa monnieri, are being explored for their neuroprotective properties. This guide provides an objective comparison of the efficacy of this compound and prominent synthetic BACE1 inhibitors, supported by available experimental data, to aid researchers in navigating these therapeutic avenues.
Mechanism of Action: A Tale of Two Strategies
Synthetic BACE1 inhibitors and this compound appear to mitigate Aβ pathology through fundamentally different mechanisms.
Synthetic BACE1 Inhibitors: These molecules are designed as direct, competitive or non-competitive inhibitors of the BACE1 enzyme.[1] BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1] By binding to the active site of BACE1, these inhibitors block the initial cleavage of APP, thereby reducing the production of Aβ peptides, primarily Aβ40 and Aβ42.[2] The therapeutic goal is to lower the overall Aβ burden in the brain, preventing the formation of toxic oligomers and amyloid plaques.[3]
This compound and other Bacosides: The precise mechanism of this compound in reducing Aβ is not as clearly defined as that of synthetic inhibitors, and current evidence suggests it may not be a potent, direct BACE1 inhibitor. Instead, research on closely related compounds like Bacopaside I points towards an indirect mechanism involving the immune system. Studies in APP/PS1 transgenic mice have shown that Bacopaside I treatment significantly reduces amyloid plaque load, which is proposed to be a result of promoting amyloid clearance through the induction of an appropriate level of innate immune stimulation and phagocytosis.[4][5] Additionally, bacosides are known to possess antioxidant and anti-inflammatory properties, which may contribute to their neuroprotective effects against Aβ-induced toxicity.[6] Recent computational studies using molecular docking suggest that some bacosides, including Bacopaside I, have a high binding affinity for the BACE1 active site, potentially indicating some level of direct interaction, though experimental validation of inhibitory activity is lacking.[7][8]
References
- 1. Reversibility of cognitive worsening observed with BACE inhibitor umibecestat in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bacopa monnieri phytochemicals as promising BACE1 inhibitors for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and HPTLC Methods for Bacoside Quantification
In the quality control and standardization of herbal medicines like Bacopa monnieri, accurate and reliable quantification of active phytochemicals is paramount. Bacosides, the primary active constituents in Bacopa monnieri, are a complex mixture of saponins (B1172615) responsible for its memory-enhancing effects. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two instrumental analytical techniques widely employed for the quantification of these compounds. This guide provides an objective comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate technique for their needs.
Methodology Comparison
Both HPLC and HPTLC are powerful chromatographic techniques, but they differ in their principles and application. HPLC is a column chromatography technique that offers high resolution and sensitivity, making it a gold standard for the quantification of individual bacosides.[1] HPTLC, a planar chromatographic technique, provides a high sample throughput and is often used for fingerprinting and as a cost-effective method for routine quality control.[2]
Experimental Protocols
Below are representative experimental protocols for HPLC and HPTLC analysis of bacosides, compiled from various validated methods.
High-Performance Liquid Chromatography (HPLC) Protocol
A validated HPLC-DAD method for the estimation of Bacoside A involves the following:[3]
-
Instrument: HPLC system with a Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column is commonly used.[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and phosphoric acid.[3]
-
Flow Rate: Typically around 1.5 mL/min.[3]
-
Detection Wavelength: Bacosides are monitored at 205 nm.[1][3][4]
-
Sample Preparation: A known quantity of the plant extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.[3]
-
Standard Preparation: A stock solution of Bacoside A is prepared in methanol.[3]
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
A validated HPTLC method for the determination of Bacoside A includes the following steps:[2][5]
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates.[2]
-
Mobile Phase: A common solvent system is chloroform:methanol:water in a ratio of 18:9:0.6 (v/v/v).[2] Another system reported is dichloromethane:methanol:water (4.5:1.0:0.1 v/v/v).[5]
-
Sample Application: Samples and standards are applied to the HPTLC plate as bands.
-
Development: The plate is developed in a twin-trough glass chamber.
-
Densitometric Scanning: The plate is scanned at a specific wavelength, for instance, 540 nm after derivatization with vanillin-sulphuric acid reagent, or at 225 nm.[2][5][6]
-
Sample Preparation: The dried plant powder is extracted with methanol.[6]
-
Standard Preparation: A standard solution of Bacoside A is prepared in methanol.[2]
Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, be it HPLC or HPTLC, for bacoside quantification.
Performance Comparison: HPLC vs. HPTLC
The selection of an analytical method is often a trade-off between performance characteristics and practical considerations like cost and sample throughput. The following table summarizes the validation parameters for HPLC and HPTLC methods for bacoside quantification based on published data.
| Validation Parameter | HPLC | HPTLC |
| Linearity Range | 0.5 - 4 µ g/spot (for Bacoside A)[7] | 30 - 180 µg/mL (for Bacoside A)[2] |
| Correlation Coefficient (r²) | > 0.99[3] | > 0.99[2][7] |
| Accuracy (% Recovery) | 98.3 - 102.67%[3] | 97 - 100%[2] |
| Precision (% RSD) | < 2%[3][4] | < 2%[5][7] |
| Limit of Detection (LOD) | 48.35 µg/mL (for Bacoside A3)[3] | 3 µ g/spot (for Bacoside A)[5] |
| Limit of Quantitation (LOQ) | 146.25 µg/mL (for Bacoside A3)[3] | 9.9 µ g/spot (for Bacoside A)[5] |
Discussion
From the data presented, both HPLC and HPTLC methods demonstrate good linearity, accuracy, and precision for the quantification of bacosides, with correlation coefficients consistently above 0.99 and percent recovery within acceptable limits.
HPLC is generally considered the more powerful technique due to its superior separation efficiency, which allows for the quantification of individual bacosides within the complex mixture.[1] The USP-validated HPLC method, for example, provides precise identification and quantification of individual bacosides like Bacoside A3, Bacopaside I, and Bacopaside II.[1] This level of specificity is crucial for understanding the phytochemical profile of Bacopa monnieri extracts and for clinical validation.[1]
HPTLC , on the other hand, offers the advantage of high throughput, as multiple samples can be analyzed simultaneously on a single plate. This makes it a faster and more cost-effective tool for routine quality control and fingerprinting analysis of raw materials and finished products.[2] While it can be used for quantification, its resolution might be lower than HPLC, and it often quantifies a major marker like Bacoside A as a representative of the total bacoside content.
Conclusion
The choice between HPLC and HPTLC for bacoside analysis depends on the specific requirements of the study.
-
For detailed phytochemical profiling, stability studies, and clinical trial sample analysis where the quantification of individual bacosides is necessary, HPLC is the superior method. Its high resolution and sensitivity provide a level of detail that HPTLC may not achieve.
-
For routine quality control, raw material screening, and rapid fingerprinting where high sample throughput and cost-effectiveness are priorities, HPTLC is a highly suitable and validated alternative.
In many quality control laboratories, a combination of both techniques is employed. HPTLC can be used for initial screening and identity confirmation, while HPLC is used for precise quantification and validation of the results.[1] This integrated approach leverages the strengths of both methods to ensure the quality and consistency of Bacopa monnieri products.
References
- 1. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijbpas.com [ijbpas.com]
- 4. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mail.greenpharmacy.info [mail.greenpharmacy.info]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
A Comparative Guide to the Antioxidant Capacity of Bacopa Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacities of various saponins (B1172615) isolated from Bacopa monnieri. The neuroprotective and cognitive-enhancing effects of this traditional Ayurvedic herb are largely attributed to its rich content of triterpenoid (B12794562) saponins, known as bacosides. A primary mechanism underpinning these therapeutic benefits is their potent antioxidant activity. This document synthesizes available experimental data to compare the efficacy of different bacosides, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways involved in their antioxidant action.
Data Presentation: Comparative Antioxidant Efficacy
The antioxidant capacity of Bacopa saponins is exerted through two primary mechanisms: direct scavenging of free radicals and the upregulation of endogenous antioxidant defense systems. The following tables summarize the available quantitative and qualitative data comparing the antioxidant activities of various bacosides.
Table 1: In Vitro Free Radical Scavenging Activity of Bacopa Saponins
| Saponin/Mixture | Assay | IC50 Value (µg/mL) | Key Findings & References |
| Bacoside A (isolated) | DPPH | 73.28 | Proved to be a potent antioxidant.[1] |
| "Bacoside-A" (mixture)¹ | DPPH | 32.12 | Demonstrates significant radical scavenging activity. |
| "Bacoside-A" (mixture)¹ | ABTS | 27.43 | Shows potent scavenging of ABTS radicals. |
| Bacoside A3 | H₂O₂-induced oxidative stress | - | Showed comparatively higher cytoprotective ability and decreased intracellular ROS in N2a neuroblastoma cells compared to bacopasaponin C and bacopaside (B14799058) X.[2][3] |
| Bacopaside II | H₂O₂-induced oxidative stress | - | Exhibited cytoprotective effects comparable to Bacoside A3, showing higher efficacy than other tested components of the Bacoside A mixture.[2][3] |
| Bacopasaponin C | H₂O₂-induced oxidative stress | - | Displayed comparatively less neuroprotective response against oxidative stress.[3] |
| Jujubogenin isomer of Bacopasaponin C (Bacopaside X) | H₂O₂-induced oxidative stress | - | Showed a less pronounced protective effect in comparison to Bacoside A3 and Bacopaside II.[3] |
¹Note: "Bacoside-A" is a standardized mixture comprising Bacoside A3, Bacopaside II, Bacopasaponin C, and Bacopaside X.
Table 2: Effect of Bacopa Saponins on Endogenous Antioxidant Enzymes
| Saponin | Experimental Model | Enzyme(s) | Effect | Reference |
| Bacoside A | Cigarette smoke-exposed rats (brain tissue) | SOD, Catalase, GPx, GR | Increased activities | [4] |
| Purified Bacosides | Colchicine-induced oxidative stress in rats | SOD, Catalase, GPx, GST | Restored activity to control levels | |
| Bacopaside I | Cerebral ischemia in rats (brain tissue) | SOD, Catalase, GPx | Improved enzyme activities |
Mandatory Visualization
Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for assessing antioxidant capacity and the key signaling pathway modulated by bacopa saponins.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative evaluation of four triterpenoid glycoside saponins of bacoside A in alleviating sub-cellular oxidative stre… [ouci.dntb.gov.ua]
- 3. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vivo Efficacy: Bacopaside IV vs. Whole Bacopa monnieri Extract
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bacopa monnieri, a cornerstone of traditional Ayurvedic medicine, is recognized for its nootropic and neuroprotective effects. These properties are largely attributed to a class of saponins (B1172615) known as bacosides. While the whole extract, containing a complex mixture of these compounds, has been extensively studied, research into the specific efficacy of isolated bacosides like Bacopaside IV is emerging. This comparison suggests that both the whole extract and its individual constituents exhibit significant therapeutic potential, albeit potentially through synergistic and distinct mechanisms. The whole extract offers a broad spectrum of action, while isolated compounds like Bacopaside I (used here as a proxy for the closely related this compound) may provide more targeted effects.
Comparative Efficacy Data
The following table summarizes quantitative data from various in vivo studies. It is crucial to note that these results are not from direct comparative experiments and thus should be interpreted with caution.
| Parameter | Bacopaside I (as a proxy for this compound) | Whole Bacopa monnieri Extract (BME) | Animal Model | Reference |
| Cognitive Improvement (Morris Water Maze) | Significantly shorter escape latency from day 1 to day 6 of training in APP/PS1 mice. | Significantly decreased escape latency in scopolamine-induced amnesic rats and PSAPP mice.[1][2] | APP/PS1 transgenic mice (Alzheimer's model)[3] | [3] |
| β-Amyloid Plaque Reduction | Remarkable reduction in amyloid burden in the brains of APP/PS1 mice.[3] | Reduced Aβ 1-40 and 1-42 levels in the cortex of PSAPP mice by approximately 60%.[2] | APP/PS1 transgenic mice (Alzheimer's model)[3] | [2][3] |
| Antioxidant Activity | Increased antioxidant activity in the brain.[4] | Dose-dependent increase in superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) activity in the prefrontal cortex, striatum, and hippocampus of rats.[5] | Mice[4] and Rats[5] | [4][5] |
| Neurotransmitter Modulation | Not explicitly quantified in the reviewed in vivo study. | Increased levels of serotonin (B10506) (5-HT) and acetylcholine (B1216132) (ACh) in rats.[6] | Rats | [6] |
| Cerebral Blood Flow | Not explicitly quantified in the reviewed in vivo study. | Significant 25% increase in cerebral blood flow in rats after 8 weeks of administration.[6] | Rats | [6] |
Key Signaling Pathways
The neuroprotective and cognitive-enhancing effects of Bacopa monnieri and its constituents are mediated through complex signaling pathways. The diagrams below illustrate the key pathways identified in the literature.
Caption: Key neuroprotective and cognitive-enhancing pathways modulated by Bacopa monnieri.
Caption: Generalized experimental workflow for in vivo efficacy studies.
Detailed Experimental Protocols
Scopolamine-Induced Amnesia Model with Whole Bacopa monnieri Extract
-
Induction of Amnesia: A single intraperitoneal (i.p.) injection of scopolamine (0.5 mg/kg to 3 mg/kg body weight) is administered 30 minutes before behavioral testing to induce cognitive deficits.[1][8]
-
Treatment Protocol: A standardized extract of Bacopa monnieri (e.g., CDRI-08) is administered orally (p.o.) via gavage at doses ranging from 40 mg/kg to 120 mg/kg body weight.[6][8] Treatment is typically provided daily for a period of 7 days to 6 weeks prior to and/or during the behavioral testing period.[8][9]
-
Behavioral Assessment (Morris Water Maze):
-
Apparatus: A circular pool (approximately 150 cm in diameter) filled with opaque water containing a hidden escape platform.[1]
-
Acquisition Phase: Animals are subjected to multiple trials per day for several consecutive days to learn the location of the hidden platform using spatial cues. The time taken to find the platform (escape latency) is recorded.[1]
-
Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured as an index of memory retention.[1]
-
-
Biochemical Analysis: Following the behavioral tests, brain tissues (hippocampus and cortex) are collected to measure levels of acetylcholinesterase (AChE) activity, antioxidant enzymes (SOD, CAT, GPx), and markers of oxidative stress.[5][7]
APP/PS1 Transgenic Mouse Model of Alzheimer's Disease with Bacopaside I
-
Animal Model: APP/PS1 double transgenic mice, which develop age-dependent β-amyloid plaques.[3] Wild-type littermates are used as controls.
-
Treatment Protocol: Bacopaside I is administered orally to the transgenic mice. The study cited used both a low and high dose, finding the low dose to be more potent in reducing Aβ pathology.[3]
-
Behavioral Assessment (Morris Water Maze):
-
Training: Mice are trained for 6 consecutive days with 4 trials per day to locate a hidden platform in the water maze. The average distance to the platform is analyzed to assess spatial learning.[3]
-
-
Histological and Biochemical Analysis:
Discussion and Future Directions
The available evidence strongly suggests that both whole Bacopa monnieri extract and its isolated constituents, such as Bacopaside I, possess significant neuroprotective and cognitive-enhancing properties in vivo. The whole extract appears to exert its effects through a multi-targeted approach, including antioxidant, anti-inflammatory, and cholinergic mechanisms.[5][6] Isolated bacosides, on the other hand, may have more specific actions, such as the potent reduction of β-amyloid plaques observed with Bacopaside I treatment.[3]
The lack of direct comparative studies between individual bacosides and the whole extract is a significant gap in the literature. Future research should focus on head-to-head in vivo comparisons to elucidate the relative contributions of individual compounds to the overall therapeutic effect of Bacopa monnieri. Such studies would be invaluable for the rational design of novel therapeutics for neurodegenerative diseases and cognitive decline. Furthermore, pharmacokinetic and pharmacodynamic studies of isolated bacosides are needed to optimize dosing and delivery for clinical applications.
References
- 1. Bacopa monniera Attenuates Scopolamine-Induced Impairment of Spatial Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bacopa monniera (CDRI-08) Upregulates the Expression of Neuronal and Glial Plasticity Markers in the Brain of Scopolamine Induced Amnesic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Intricate Dance of Structure and Activity: A Comparative Guide to Bacopaside IV and Its Analogues
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of the structural activity relationships (SAR) of Bacopaside IV, a prominent triterpenoid (B12794562) saponin (B1150181) from Bacopa monnieri, and its naturally occurring analogues. By examining experimental data on their neuroprotective, anticancer, and anti-inflammatory effects, we aim to elucidate the structural motifs crucial for their therapeutic potential.
This compound belongs to a class of compounds known as bacosides, which are considered the primary bioactive constituents of Bacopa monnieri. These compounds share a common aglycone backbone, either jujubogenin (B1254797) or pseudojujubogenin, but differ in their glycosylation patterns at the C-3 and C-20 positions. These variations in sugar moieties significantly influence their pharmacological properties. While specific synthetic analogues of this compound are not extensively reported in publicly available literature, a comparative analysis of its naturally occurring analogues, such as Bacopaside I, Bacopaside II, and Bacoside A3, provides valuable insights into its SAR.
Comparative Biological Activities: A Quantitative Overview
The therapeutic potential of this compound and its analogues has been evaluated across several key areas, including neuroprotection, cancer, and inflammation. The following tables summarize the available quantitative data, highlighting the differences in potency that can be attributed to structural variations.
Table 1: Anticancer Activity of Bacopaside Analogues (IC50 values in µM)
| Compound | MDA-MB-231 (Breast Cancer) | T47D (Breast Cancer) | MCF7 (Breast Cancer) | BT-474 (Breast Cancer) | HT-29 (Colorectal Cancer) |
| Bacopaside I | 99[1][2] | 89[1][2] | 83[1][2] | 59[1][2] | 97.9[3][4] |
| Bacopaside II | 18[1][2] | 29[1][2] | 19[1][2] | 16[1][2] | 20.6[3][4] |
Note: Data for this compound is not available in the reviewed literature.
Table 2: Neuroprotective Activity of Bacopaside Analogues
| Compound | Assay | Target/Cell Line | Activity (IC50) |
| Bacopaside X | Acetylcholinesterase Inhibition | - | 12.78 µM[5] |
| Bacopaside I | Monoamine Oxidase-A (MAO-A) Inhibition | Recombinant human MAO-A | 17.08 µg/mL[6] |
Table 3: Anti-inflammatory Activity of Bacopa monnieri Fractions
| Fraction | Assay | Cell Line | Activity (IC50) |
| Bacoside-enriched fraction | Nitric Oxide (NO) Production Inhibition | LPS-activated peritoneal macrophages | Significant inhibition[7] |
| Triterpenoid fraction | Nitric Oxide (NO) Production Inhibition | LPS-activated peritoneal macrophages | Significant inhibition[7] |
| Bacoside-enriched fraction | TNF-α Production Inhibition | LPS-activated peritoneal macrophages | Significant inhibition[7] |
| Triterpenoid fraction | TNF-α Production Inhibition | LPS-activated peritoneal macrophages | Significant inhibition[7] |
| Bacoside-enriched fraction | IL-6 Production Inhibition | LPS-activated peritoneal macrophages | Significant inhibition[7] |
| Triterpenoid fraction | IL-6 Production Inhibition | LPS-activated peritoneal macrophages | Significant inhibition[7] |
Note: Quantitative IC50 values for purified this compound and its analogues on inflammatory markers are not specified in the reviewed literature. The data reflects the activity of enriched fractions.
Inferred Structure-Activity Relationships
Based on the available data for its analogues, we can infer key aspects of the SAR for this compound:
-
Glycosylation Pattern is Critical for Cytotoxicity: The significant difference in anticancer activity between Bacopaside I and Bacopaside II suggests that the nature and linkage of the sugar moieties are crucial for their cytotoxic effects. Bacopaside II, with a different glycosylation pattern, is considerably more potent across all tested cancer cell lines. This highlights the importance of the carbohydrate portion of the molecule in its interaction with cellular targets.
-
Sugar Moieties Influence Neuroprotective Mechanisms: The varied neuroprotective activities, such as acetylcholinesterase and MAO-A inhibition by different bacosides, point towards the role of the sugar residues in determining the specific molecular targets within the nervous system. The arabinose and glucose units and their linkage positions likely influence the binding affinity and selectivity of these compounds to different enzymes and receptors.
-
The Aglycone Core as a Pharmacophore: The common jujubogenin or pseudojujubogenin aglycone in all bacosides serves as the fundamental scaffold for their biological activities. Modifications to this core structure, although not explored in the context of these natural analogues, would likely have a profound impact on their activity.
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of experimental findings. The following are representative protocols for the key assays mentioned.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, T47D, MCF7, BT-474, HT-29) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Bacopaside I, Bacopaside II) for a specified period, typically 24 to 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Neuroprotective Activity: Acetylcholinesterase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme acetylcholinesterase, which is a key target in the management of Alzheimer's disease.
-
Reaction Mixture Preparation: The reaction mixture contains phosphate (B84403) buffer, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.
-
Enzyme Addition: Acetylcholinesterase enzyme solution is added to the mixture and incubated.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, acetylthiocholine (B1193921) iodide.
-
Absorbance Measurement: The hydrolysis of acetylthiocholine by acetylcholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the control. The IC50 value is then determined.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at 540 nm.
-
Calculation of Inhibition: The amount of NO produced is calculated from a standard curve of sodium nitrite. The percentage of inhibition of NO production is determined by comparing the treated cells with the LPS-stimulated control cells.
Signaling Pathways and Logical Relationships
The biological effects of this compound and its analogues are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language, visualize some of the key pathways implicated in their activity.
References
- 1. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human cytochrome P450 enzymes by Bacopa monnieri standardized extract and constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro evaluation of Bacopa monniera extract and individual constituents on human recombinant monoamine oxidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of pro-inflammatory mediators: role of Bacopa monniera (L.) Wettst - PubMed [pubmed.ncbi.nlm.nih.gov]
Bacopaside IV vs. Bacoside A in Alzheimer's Disease Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopa monnieri, a perennial herb revered in traditional Ayurvedic medicine, has garnered significant attention in modern neuroscience for its potential therapeutic applications in neurodegenerative disorders, particularly Alzheimer's disease. The cognitive-enhancing effects of this plant are largely attributed to a class of triterpenoid (B12794562) saponins (B1172615) known as bacosides. Among these, Bacoside A is the most extensively studied. However, the individual contributions and comparative efficacy of its constituent saponins, such as Bacopaside (B14799058) IV, remain a subject of ongoing research. This guide provides a comprehensive comparison of the available experimental data on Bacopaside IV and Bacoside A in preclinical models of Alzheimer's disease.
It is important to note that direct comparative studies evaluating this compound and Bacoside A head-to-head in the same experimental models are currently limited in the scientific literature. Bacoside A itself is a mixture of four saponins: bacoside A3, bacopaside II, bacopasaponin C, and the jujubogenin (B1254797) isomer of bacopasaponin C (bacopaside X).[1][2] this compound is a component of another major fraction, Bacoside B.[3] This guide, therefore, synthesizes the available individual data for these compounds and related congeners, such as Bacopaside I, to offer an indirect comparison of their potential in Alzheimer's disease therapy.
Comparative Efficacy in Alzheimer's Disease Models
The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of Bacoside A and other relevant bacosides on key pathological markers of Alzheimer's disease.
Table 1: In Vitro Neuroprotective and Anti-Amyloid Effects
| Compound | Experimental Model | Key Finding | Quantitative Data | Citation(s) |
| Bacoside A | Aβ42-treated SH-SY5Y neuroblastoma cells | Significantly inhibited cytotoxicity, fibrillation, and membrane interactions of Aβ42. | 50 μM concentration showed significant effects. | [3] |
| Oxidative stress in rat brain | Enhanced levels of vitamins A, C, E, and glutathione; inhibited lipid peroxidation. | Data not specified. | [1] | |
| Bacopaside I | In silico molecular docking | Exhibited superior binding affinity to BACE1 compared to other phytochemicals and synthetic inhibitors. | Lower ΔG, indicating stronger interaction. | [4][5] |
| Bacopa monnieri Extract (BME) | Aβ42-treated IMR-32 cells | Co-treatment restored proteins altered by Aβ42. | Not specified. | [6] |
| Aβ42 fibril-injected Wistar rats | Ameliorated cognitive impairment, reduced oxidative stress and neuroinflammation. | Not specified. | [7] |
Table 2: In Vivo Cognitive Enhancement and Neuropathology
| Compound | Animal Model | Key Finding | Quantitative Data | Citation(s) |
| Bacopaside I | APP/PS1 transgenic mice | Significantly ameliorated learning deficits, improved long-term spatial memory, and reduced plaque load. | 15 mg/kg and 50 mg/kg doses were effective. | [8] |
| Bacopa monnieri Extract (BME) | Aβ42 fibril-injected Wistar rats | Eliminated amyloid plaques in the hippocampus and normalized phospho-tau and total tau expression. | Not specified. | [7] |
| Alzheimer's disease patients (open-label study) | Improvements in Mini-Mental State Exam (MMSE) scores, including orientation, attention, and language comprehension. | 300-600 mg/day for 12-24 weeks. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of bacosides in Alzheimer's disease models.
In Vitro Aβ42-Induced Cytotoxicity Assay
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., Bacoside A) for a specified period (e.g., 2 hours) before being exposed to aggregated Aβ42 peptide (e.g., 10 μM) for 24-48 hours.
-
Assessment of Cell Viability (MTT Assay):
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
In Vivo Morris Water Maze Test for Spatial Memory
-
Animal Model: APP/PS1 transgenic mice or other suitable Alzheimer's disease models.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase (Training):
-
Mice are subjected to multiple trials per day for several consecutive days.
-
In each trial, the mouse is released from a different starting quadrant and allowed to swim until it finds the hidden platform.
-
The time taken to find the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial (Memory Test):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for a fixed duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
BACE1 Inhibition Assay (Fluorogenic)
-
Objective: To determine the in vitro inhibitory activity of a compound against β-site amyloid precursor protein cleaving enzyme 1 (BACE1).
-
Principle: The assay utilizes a fluorogenic substrate that is cleaved by BACE1, resulting in an increase in fluorescence.
-
Procedure:
-
Recombinant human BACE1 enzyme is pre-incubated with various concentrations of the test compound (e.g., Bacopaside I).
-
The enzymatic reaction is initiated by the addition of a fluorogenic BACE1 substrate.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.
-
Signaling Pathways and Mechanisms of Action
Bacosides are believed to exert their neuroprotective effects through the modulation of multiple signaling pathways. While the precise mechanisms for each individual bacoside are still under investigation, studies on Bacoside A and Bacopa monnieri extracts have implicated several key pathways.
References
- 1. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Bacopa monnieri confers neuroprotection by influencing signaling pathways associated with interleukin 4, 13 and extracellular matrix organization in Alzheimer's disease: A proteomics-based perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amelioration of Amyloid-β Induced Alzheimer's Disease by Bacopa monnieri through Modulation of Mitochondrial Dysfunction and GSK-3β/Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABC Herbalgram Website [herbalgram.org]
Head-to-head comparison of Bacopaside IV and Bacopaside II
A comprehensive analysis of Bacopaside IV and Bacopaside II, two prominent triterpenoid (B12794562) saponins (B1172615) derived from Bacopa monnieri, reveals distinct and compelling pharmacological profiles. While both compounds contribute to the therapeutic properties of this revered medicinal plant, current scientific literature indicates divergent primary activities. This compound is predominantly associated with neuroprotective and cognitive-enhancing effects, whereas Bacopaside II has been more extensively investigated for its potent anti-cancer and aquaporin-1 (AQP1) inhibitory activities. This guide provides a detailed, data-supported comparison for researchers, scientists, and drug development professionals.
Biochemical and Pharmacological Profile
| Feature | This compound | Bacopaside II |
| Primary Activity | Neuroprotection, Cognitive Enhancement | Anti-cancer, Aquaporin-1 (AQP1) Inhibition |
| Mechanism of Action | Modulation of neurotransmitter systems, antioxidant activity, potential involvement of PI3K/Akt and MAPK/ERK signaling pathways.[1][2][3] | Inhibition of AQP1 water channel, induction of cell cycle arrest and apoptosis in cancer cells.[4][5][6][7] |
| Chemical Formula | C₄₁H₆₆O₁₃[2] | C₄₇H₇₆O₁₈ |
| Molecular Weight | 767.0 g/mol [2] | 929.1 g/mol |
Quantitative Data Comparison
A significant body of research provides quantitative data on the biological activities of Bacopaside II, particularly in the context of cancer cell cytotoxicity and AQP1 inhibition. In contrast, quantitative experimental data for this compound's neuroprotective effects, such as IC₅₀ values in relevant assays, are not as readily available in the current literature. The following tables summarize the existing quantitative data for Bacopaside II.
Table 1: Cytotoxicity of Bacopaside II in Cancer Cell Lines (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HT-29 | Colon Cancer | 18.4 | [4][5] |
| SW480 | Colon Cancer | 17.3 | [4][5] |
| SW620 | Colon Cancer | 14.6 | [4][5] |
| HCT116 | Colon Cancer | 14.5 | [4][5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 13.5 - 18 | [8] |
| T47D | Breast Cancer (ER+) | 29 | |
| MCF7 | Breast Cancer (ER+) | 19 | |
| BT-474 | Breast Cancer (HER2+) | 16 | |
| DU4475 | Triple-Negative Breast Cancer | 23.7 | [8] |
| MDA-MB-453 | Triple-Negative Breast Cancer | 19.0 | [8] |
| HCC1143 | Triple-Negative Breast Cancer | 20.7 | [8] |
Table 2: Aquaporin-1 (AQP1) Inhibition by Bacopaside II
| Assay | Effect | IC₅₀ (µM) | Reference |
| AQP1 Water Channel Activity | Selective Blockade | 18 | [1] |
| HT29 Cell Migration | Impairment | 14 | [1] |
Experimental Protocols
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effects of Bacopaside II on cancer cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere and grow for 24 hours.[9]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Bacopaside II (or this compound). A vehicle control (e.g., DMSO) and a negative control (medium only) are included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.[11][12]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11][13]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[10][11]
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting a dose-response curve.[10]
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with Bacopaside II.
Methodology:
-
Cell Treatment: Cells are seeded in plates and treated with the desired concentrations of Bacopaside II for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).[13]
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) according to the manufacturer's protocol.[14][15]
-
Incubation: The stained cells are incubated in the dark at room temperature for approximately 15 minutes.[15][16]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are identified as early apoptotic, Annexin V positive/PI positive cells as late apoptotic/necrotic, and Annexin V negative/PI negative cells as viable.[15]
Signaling Pathways
This compound: Neuroprotective Signaling
The precise signaling pathways modulated by this compound are still under investigation. However, research on structurally related bacosides and the broader Bacopa monnieri extract suggests the involvement of pro-survival and cognitive function-related pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival, synaptic plasticity, and memory formation.[1][3][17]
Bacopaside II: Anti-Cancer Signaling
Bacopaside II exerts its anti-cancer effects primarily through the inhibition of Aquaporin-1 (AQP1) and the subsequent induction of cell cycle arrest and apoptosis.[4][5][6][7] Inhibition of AQP1 disrupts water transport across the cell membrane, affecting cell volume, migration, and angiogenesis. This ultimately leads to the activation of apoptotic pathways and cell cycle arrest at the G0/G1 or G2/M phase, depending on the cancer cell type.[5]
Conclusion
References
- 1. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jees.in [jees.in]
- 7. Protection by Nano-Encapsulated Bacoside A and Bacopaside I in Seizure Alleviation and Improvement in Sleep- In Vitro and In Vivo Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antiox.org [antiox.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Mechanisms of Bacopaside IV: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective mechanisms of Bacopaside IV, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri. Its performance is evaluated against other neuroprotective agents, supported by experimental data to validate its mechanism of action. This document is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction to this compound
This compound is a key bioactive constituent of Bacopa monnieri, a plant with a long history of use in traditional Ayurvedic medicine for cognitive enhancement. Modern scientific inquiry has focused on elucidating the specific mechanisms by which its individual components, such as this compound, exert their neuroprotective and nootropic effects. The primary proposed mechanisms of action for this compound and other bacosides include robust antioxidant activity, modulation of key neurotransmitter systems, and the regulation of intracellular signaling pathways crucial for neuronal survival and synaptic plasticity.
Core Mechanisms of Action and Supporting Data
The neuroprotective effects of this compound are multifaceted, primarily attributed to its antioxidant properties, its role as an acetylcholinesterase inhibitor, and its ability to modulate critical signaling pathways within the brain.
Antioxidant Activity
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound, along with other bacosides, exhibits significant antioxidant activity by scavenging free radicals. This has been quantified using various in vitro assays.
| Compound/Extract | Assay | IC50 Value | Reference |
| Methanolic Extract of Bacopa monnieri | DPPH Radical Scavenging | 456.07 µg/mL | [1][2][3] |
| Aqueous Extract of Bacopa monnieri | DPPH Radical Scavenging | - | [4] |
| This compound | DPPH Radical Scavenging | Data not available in isolated form | |
| Huperzine A | DPPH Radical Scavenging | Data not available | |
| Ginkgolide B | DPPH Radical Scavenging | Data not available | |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | ~5-15 µg/mL | [1][3] |
Modulation of Neurotransmitter Systems
This compound is believed to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine. This leads to increased levels of this vital neurotransmitter in the synaptic cleft, which is crucial for learning and memory.
| Compound/Extract | Target | IC50 Value | Reference |
| Ethanolic Extract of Bacopa monnieri | Acetylcholinesterase | 51.6% inhibition (Cerebral Cortex, in vivo) | [8] |
| Bacopaside X | Acetylcholinesterase | 12.78 µM | [9] |
| This compound | Acetylcholinesterase | Data not available in isolated form | |
| Huperzine A | Acetylcholinesterase | Potent inhibitor (specific IC50 varies) | [10][11][12][13][14] |
| Ginkgolide B | Acetylcholinesterase | Not a primary mechanism | |
| Donepezil (Standard) | Acetylcholinesterase | 0.0204 µM | [9] |
Furthermore, studies on Bacopa monnieri extracts containing bacosides have shown modulation of other neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506), which play roles in mood, cognition, and motor control.[15][16][17]
Regulation of Signaling Pathways
This compound is implicated in the modulation of intracellular signaling cascades that are fundamental to neuronal survival and plasticity, such as the PI3K/Akt and CaMKII pathways.
PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and apoptosis. Activation of this pathway is known to be neuroprotective. While direct quantitative data for this compound is limited, the neuroprotective effects of bacosides are often attributed to the positive regulation of this pathway.
CaMKII Pathway: Calcium/calmodulin-dependent protein kinase II (CaMKII) is essential for synaptic plasticity and memory formation. Its activation is a key event in long-term potentiation (LTP). The cognitive-enhancing effects of bacosides suggest a potential modulation of this pathway.
Comparative Analysis with Alternative Neuroprotective Agents
To provide a broader context for the therapeutic potential of this compound, its proposed mechanisms are compared with two other well-characterized neuroprotective compounds: Huperzine A and Ginkgolide B.
| Feature | This compound (inferred from Bacopa extracts) | Huperzine A | Ginkgolide B |
| Primary Mechanism | Antioxidant, AChE Inhibition, Signaling Pathway Modulation | Potent and selective AChE Inhibition | Neuroprotection via multiple pathways, including anti-inflammatory and anti-apoptotic effects |
| Antioxidant Activity | Strong | Moderate | Strong |
| AChE Inhibition | Moderate | Very Potent | Not a primary mechanism |
| PI3K/Akt Pathway | Implicated in neuroprotection | Modulates neurotrophic factors | Inhibition of this pathway is reported in some contexts of ischemic injury |
| CaMKII Pathway | Implicated in cognitive enhancement | Not a primary reported mechanism | Not a primary reported mechanism |
| Other Mechanisms | Modulation of dopamine and serotonin systems | NMDA receptor antagonism, neurogenesis | Anti-platelet activating factor activity, reduces microglia activation |
Experimental Protocols
For researchers seeking to validate and expand upon these findings, detailed methodologies for key experiments are provided below.
DPPH Radical Scavenging Assay for Antioxidant Activity
Procedure:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[18][19][20][21][22]
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid).
-
In a 96-well plate, add the test compound solutions and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.
Acetylcholinesterase (AChE) Inhibition Assay
Procedure:
-
This assay is based on the Ellman method.[23]
-
In a 96-well plate, the enzyme acetylcholinesterase is pre-incubated with various concentrations of the test compound.[24][25][26][27]
-
The reaction is initiated by the addition of the substrate, acetylthiocholine (B1193921) iodide (ATChI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
The hydrolysis of ATChI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
The rate of color formation is measured spectrophotometrically at 412 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Western Blot Analysis of PI3K/Akt Pathway Activation
Procedure:
-
Neuronal cells are treated with this compound for a specified duration.
-
Total protein is extracted from the cells, and the concentration is determined.[28][29][30][31][32]
-
Proteins are separated by size using SDS-PAGE and then transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., Akt).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A chemiluminescent substrate is added, and the signal is detected. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Conclusion
This compound demonstrates significant potential as a neuroprotective agent, with its mechanism of action rooted in antioxidant activity, modulation of cholinergic neurotransmission, and regulation of critical cell survival pathways. While direct quantitative data for the isolated compound is still emerging, the extensive research on Bacopa monnieri extracts provides a strong foundation for its therapeutic promise. Further investigation into the specific dose-dependent effects of purified this compound on these pathways is warranted to fully elucidate its neuropharmacological profile. Comparative analysis with compounds like Huperzine A and Ginkgolide B highlights the distinct and potentially synergistic mechanisms through which these natural products can contribute to neuronal health and cognitive function. The provided experimental protocols offer a framework for researchers to rigorously validate and expand upon the current understanding of this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. turkjps.org [turkjps.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Propagation, Phytochemical and Neuropharmacological Profiles of Bacopa monnieri (L.) Wettst.: A Review [mdpi.com]
- 7. jptcp.com [jptcp.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Huperzine A? [synapse.patsnap.com]
- 11. (-)-Huperzine A: Clinical Applications and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. ymerdigital.com [ymerdigital.com]
- 15. A Bacoside containing Bacopa monnieri extract reduces both morphine hyperactivity plus the elevated striatal dopamine and serotonin turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. researchgate.net [researchgate.net]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. DPPH Radical Scavenging Assay [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. policycommons.net [policycommons.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Mechanism of Action & Therapeutic Applications
Bacopaside IV: Mechanism of Action in Neuroprotection - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV is a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, a plant with a long history of use in Ayurvedic medicine as a nootropic or brain tonic.[1][2] Emerging scientific evidence indicates that bacosides, the primary active constituents of Bacopa monnieri, possess significant neuroprotective properties.[3][4] These effects are attributed to a multi-faceted mechanism of action that includes antioxidant, anti-inflammatory, and anti-apoptotic activities, as well as the modulation of key signaling pathways involved in neuronal survival and plasticity.[3][5] While much of the research has focused on Bacopa monnieri extracts or mixtures of bacosides like Bacoside A, this document aims to provide a detailed overview of the neuroprotective mechanisms pertinent to this compound and related saponins.[6][7] These application notes and protocols are intended to guide researchers in the preclinical investigation of this compound's therapeutic potential for neurodegenerative disorders.
Data Presentation: Neuroprotective Effects of Bacosides
While specific quantitative data for isolated this compound is limited in publicly available literature, the following tables summarize the reported effects of Bacopa monnieri extracts and closely related bacosides. This data provides a valuable reference for the expected potency and efficacy of this class of compounds.
Table 1: In Vitro Antioxidant and Anti-inflammatory Activity
| Compound/Extract | Assay | Cell Line/System | IC50 / Effective Concentration | Key Findings | Reference |
| Bacopa monnieri Extract | DPPH Radical Scavenging | Cell-free | IC50: 130.6 ± 3.0 µg/mL | Potent free radical scavenging activity. | [5] |
| Bacopa monnieri Extract | Nitric Oxide Inhibition | RAW 264.7 Macrophages | IC50: 134 µg/mL | Significant anti-inflammatory effect by reducing nitric oxide production. | [5] |
| Bacoside A | Lipid Peroxidation Inhibition | Rat Brain Homogenate | - | Significantly inhibited lipid peroxidation and increased antioxidant enzyme activities. | [6] |
Table 2: In Vitro Neuroprotective and Anti-apoptotic Effects
| Compound/Extract | Neurotoxic Insult | Cell Line | Effective Concentration | Key Findings | Reference |
| Bacopa monnieri Extract | Oxidized LDL | SH-SY5Y Neuroblastoma | Dose-dependent | Diminished neurotoxicity and suppressed cellular oxidative stress. | [8] |
| Bacopa monnieri Extract | Hydrogen Peroxide (H₂O₂) | SH-SY5Y Neuroblastoma | 10 µg/mL | Provided partial protection against H₂O₂-induced toxicity. | [9] |
| Bacopaside II | - | HT-29 Colon Cancer Cells | ≥20 µM | Induced G0/G1 and G2/M cell cycle arrest and apoptosis. | [5] |
Table 3: Modulation of Signaling Pathways and Proteins
| Compound/Extract | Pathway/Protein | Cell Line/Animal Model | Dosage/Concentration | Effect | Reference |
| Bacopa monnieri Extract | Nrf2 | Okadaic Acid-induced Rats | 40 and 80 mg/kg | Restored the expression of Nrf2, HO-1, and GCLC. | [3] |
| Bacopaside I | p-Akt | Ischemic Rats | - | Restored the level of the anti-apoptotic factor, phospho-Akt (p-Akt). | [6] |
| Bacoside A and Bacopaside I mixture | MAO-A and MAO-B | Recombinant Human Enzymes | - | Showed inhibitory activity towards both MAO-A and MAO-B. | [6] |
Mechanism of Action: Signaling Pathways
This compound and related bacosides exert their neuroprotective effects through the modulation of several key intracellular signaling pathways. These pathways are central to cellular responses to oxidative stress, inflammation, and apoptosis.
Antioxidant and Anti-inflammatory Pathways
Bacosides enhance the cellular antioxidant defense system primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under conditions of oxidative stress, bacosides can promote the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC).[10] Concurrently, they can suppress the pro-inflammatory NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, leading to a reduction in the production of inflammatory mediators like TNF-α and IL-6.[5]
Anti-apoptotic Signaling Pathway
Programmed cell death, or apoptosis, is a critical factor in the progression of neurodegenerative diseases. Bacosides promote neuronal survival by modulating the expression of key proteins in the apoptotic cascade. They have been shown to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio in favor of cell survival. Furthermore, they can inhibit the activity of executioner caspases, particularly Caspase-3, which is responsible for the final stages of apoptosis.
Pro-survival PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Evidence suggests that bacosides can activate this pro-survival pathway.[11] Activation of PI3K leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates several pro-apoptotic targets, such as Bad and GSK-3β, thereby promoting neuronal survival.
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound. The human neuroblastoma cell line SH-SY5Y is a commonly used in vitro model for such studies.[8][12][13]
General Experimental Workflow
A typical workflow for investigating the neuroprotective effects of this compound involves cell culture, induction of neurotoxicity, treatment with the compound, and subsequent assessment of cell viability and specific molecular markers.
References
- 1. mail.pnrjournal.com [mail.pnrjournal.com]
- 2. Standardized Bacopa monnieri Extract Ameliorates Learning and Memory Impairments through Synaptic Protein, Neurogranin, Pro-and Mature BDNF Signaling, and HPA Axis in Prenatally Stressed Rat Offspring | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability [mdpi.com]
- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 9. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells | PLOS One [journals.plos.org]
- 10. Standardized Extract of Bacopa monniera Attenuates Okadaic Acid Induced Memory Dysfunction in Rats: Effect on Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Bacopaside IV: Application Notes on the Modulation of the PI3K/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV is a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monniera, a plant renowned in traditional Ayurvedic medicine for its cognitive-enhancing and neuroprotective properties. Emerging research suggests that the therapeutic effects of Bacopa monnieri and its active constituents, known as bacosides, may be mediated through the modulation of critical intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Its modulation by bioactive compounds like this compound is of significant interest for the development of novel therapeutics for neurodegenerative diseases and cancer.
These application notes provide a comprehensive overview of the purported mechanism of action of this compound on the PI3K/Akt signaling pathway, supported by data from related bacosides. Detailed protocols for key experiments are provided to facilitate further research into the specific effects of this compound.
Data Presentation
While specific quantitative data for this compound is limited in the current literature, the following tables summarize the effects of related bacosides on cell viability and apoptosis. This data serves as a valuable reference for designing dose-response studies for this compound.
Table 1: In Vitro Cytotoxic and Anti-Apoptotic Effects of Related Bacosides
| Cell Line | Compound | Concentration | Endpoint Measured | Result | Reference |
| SH-SY5Y Human Neuroblastoma | Bacopaside X & Quercetin | Not Specified | Antioxidant and neuroprotective properties | Both compounds presented antioxidant and neuroprotective properties. | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Bacopaside II | 15 µM | Apoptosis (Caspase-3/7 activation) | Significant increase in caspase-3/7 positive cells at 8 hours.[1] | |
| HCC1143 (Triple-Negative Breast Cancer) | Bacopaside II | 15 µM | Apoptosis (Caspase-3/7 activation) | Significant increase in caspase-3/7 positive cells at 8 hours.[1] | |
| SW480, SW620, HCT116 (Colon Cancer) | Bacopaside II | ≥15 µM | Cell Cycle Arrest & Apoptosis | G2/M arrest and apoptosis. |
Table 2: IC50 Values of Bacopaside II in Triple-Negative Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | 95% Confidence Interval (µM) | Reference |
| DU4475 | 23.7 | 21.1–28.6 | [1] |
| MDA-MB-231 | 13.5 | 13.3–13.8 | [1] |
| MDA-MB-453 | 19.0 | 18.3–19.7 | [1] |
| HCC1143 | 20.7 | 19.9–21.6 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the putative signaling pathway of this compound and the general experimental workflows for its investigation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on cell viability, apoptosis, and the PI3K/Akt signaling pathway.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cell line (e.g., SH-SY5Y human neuroblastoma cells)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Western Blot Analysis for PI3K/Akt Pathway Activation
This protocol is for the detection of phosphorylated Akt (p-Akt), a key indicator of PI3K/Akt pathway activation.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
PBS
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Protocol:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat cells with various concentrations of this compound for the desired time. Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473) (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total Akt and a loading control.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-Akt signal to total Akt and the loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cell line
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the other assays.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Conclusion and Future Directions
The available evidence on bacosides strongly suggests that this compound is a promising candidate for modulating the PI3K/Akt signaling pathway, which is a key mechanism underlying its potential neuroprotective and anticancer effects. The protocols provided herein offer a robust framework for the systematic investigation of this compound's bioactivity. Future research should focus on elucidating the precise molecular targets of this compound within the PI3K/Akt pathway and validating its therapeutic potential in preclinical in vivo models of neurodegeneration and cancer.
References
Application Notes and Protocols: Investigating the Effect of Bacopaside IV on Amyloid-Beta Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, which aggregate into soluble oligomers and insoluble fibrils, forming senile plaques.[1] These Aβ aggregates are central to the pathogenesis of AD, making the inhibition of their formation a key therapeutic strategy. Bacopa monnieri, a perennial herb used in traditional Ayurvedic medicine, and its bioactive constituents, known as bacosides, have garnered significant interest for their neuroprotective properties.[2] Among these, Bacopaside IV is a saponin (B1150181) of interest.
This document provides a summary of the current understanding—primarily based on computational studies and data from closely related compounds—of the potential effects of this compound on Aβ aggregation. It also includes detailed protocols for researchers to investigate these effects in a laboratory setting.
Disclaimer: Direct experimental data specifically quantifying the effect of isolated this compound on amyloid-beta aggregation is limited in the current scientific literature. The information presented herein is largely based on in-silico (computational) studies of related bacosides and experimental data from other saponins (B1172615) found in Bacopa monnieri. Therefore, the provided protocols are intended as a guide for researchers to conduct their own investigations into the efficacy of this compound.
Computational Data on Bacoside Interactions with Aβ-Related Targets
While direct experimental data for this compound is scarce, computational molecular docking studies have been performed on various bacosides to predict their binding affinity to key proteins in AD pathology, such as Beta-secretase 1 (BACE1), which is involved in the production of Aβ peptides. Lower binding energy indicates a more stable interaction.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Bacopaside B (contains this compound) | BACE1 | Not specified | Interacts with active site residue Asp289 | [3] |
| Bacopaside C | BACE1 | -11.09 | Asp289, Thr133, Gly291, Ile187, Thr292 | [3] |
| Bacoside A | BACE1 | -8.01 | Interacts with active site residue Asp289 | [3] |
| Bacopaside I | BACE1 | Not specified (noted for superior binding affinity) | Not specified | [2][4] |
| Bacopasaponin G | Caspase-3 | -9.6 | Not specified | [5] |
| Bacopasaponin N2 | Tau Protein Kinase I | -9.1 | Not specified | [5] |
Proposed Mechanism of Action
Based on studies of Bacopa monnieri extracts and other bacosides, a hypothetical mechanism for this compound's action against Aβ aggregation can be proposed. This involves multiple pathways, including the direct inhibition of Aβ aggregation and the modulation of cellular signaling pathways that reduce Aβ production and toxicity.
Caption: Proposed mechanism of this compound in Aβ pathology.
Experimental Protocols
The following protocols provide a framework for the in-vitro assessment of this compound's effect on Aβ aggregation.
Preparation of Amyloid-Beta (1-42) Monomers
A critical first step is to ensure the starting material is monomeric and free of pre-existing aggregates.
Materials:
-
Lyophilized Aβ(1-42) peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes and allow the HFIP to evaporate in a fume hood overnight, leaving a thin peptide film.
-
Dry the peptide film under a vacuum for 1-2 hours.
-
Store the dried peptide aliquots at -80°C.
-
Immediately before use, dissolve the peptide film in DMSO to a stock concentration of 5 mM.
Caption: Workflow for preparing monomeric Aβ(1-42).
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Kinetics
This assay is widely used to monitor the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.
Materials:
-
Monomeric Aβ(1-42) stock solution (5 mM in DMSO)
-
This compound stock solution (in DMSO)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
PBS, pH 7.4
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate. For a final volume of 100 µL:
-
X µL of PBS
-
Aβ(1-42) to a final concentration of 10-20 µM
-
ThT to a final concentration of 10-20 µM
-
This compound at various final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and is typically below 5%.
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for up to 48 hours. Shaking between reads can promote aggregation.
-
Plot the fluorescence intensity against time to obtain aggregation curves. The lag time, elongation rate, and maximum fluorescence can be determined from these curves to assess the effect of this compound.
Caption: Workflow for the Thioflavin T assay.
Data Interpretation and Further Steps
-
Inhibition of Aggregation: A decrease in the maximum fluorescence intensity and an increase in the lag time in the presence of this compound would suggest an inhibitory effect on Aβ fibril formation.
-
IC50 Determination: A dose-response curve can be generated by plotting the percentage of inhibition against the logarithm of this compound concentration to determine the half-maximal inhibitory concentration (IC50).
-
Validation: Positive results from the ThT assay should be validated using complementary techniques such as Transmission Electron Microscopy (TEM) to visualize fibril morphology or Atomic Force Microscopy (AFM).
-
Toxicity Assays: The effect of this compound on the cytotoxicity of Aβ oligomers can be assessed using cell-based assays (e.g., MTT assay) with neuronal cell lines like SH-SY5Y.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, in-silico studies suggest that bacosides, the class of compounds to which this compound belongs, have the potential to interact with key targets in Alzheimer's disease pathology. The protocols outlined in this document provide a robust framework for researchers to empirically test the hypothesis that this compound can inhibit amyloid-beta aggregation. Further in-vitro and subsequent in-vivo studies are essential to validate its therapeutic potential for Alzheimer's disease.
References
- 1. Amelioration of Amyloid-β Induced Alzheimer's Disease by Bacopa monnieri through Modulation of Mitochondrial Dysfunction and GSK-3β/Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Bacopa monnieri phytochemicals as promising BACE1 inhibitors for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Age-related cognitive decline is a growing public health concern, creating an urgent need for effective therapeutic interventions. Bacopaside (B14799058) IV, a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, has emerged as a promising candidate for mitigating the neurological effects of aging. This document provides detailed application notes and experimental protocols for investigating the neuroprotective and cognitive-enhancing properties of Bacopaside IV. The information is intended to guide researchers in the systematic evaluation of this compound for potential drug development.
Bacopa monnieri has a long history of use in traditional Ayurvedic medicine as a memory and intellect enhancer.[1] Modern scientific investigations have identified bacosides, particularly Bacoside A (a mixture including bacopaside II, bacoside A3, bacopasaponin C, and bacopaside X) and Bacoside B (containing this compound), as the primary bioactive constituents responsible for its nootropic effects.[2][3] These compounds are believed to exert their effects through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-amyloid actions, as well as modulation of key signaling pathways involved in neuronal survival and synaptic plasticity.[3][4][5]
Data Presentation
Table 1: In Vitro Efficacy of Bacopa Monnieri and its Constituents
| Assay | Test Substance | Cell Line | Key Findings | Reference |
| Neuroprotection | Bacopa monnieri extract (10 µg/mL) | SH-SY5Y | Partial protection against H₂O₂-induced toxicity.[6][7] | |
| Bacopa monnieri extract (25, 50, 100 µg/mL) | SH-SY5Y | Inhibition of H₂O₂-induced LDH efflux and increased cell viability.[8] | ||
| Anti-inflammatory | Bacopa monnieri extract | SH-SY5Y | Reduced levels of COX-2, IL-1β, IL-6, and iNOS induced by IFN-γ and TNF-α.[5] | |
| Bacopa monnieri extract | RAW 264.7 | Inhibition of COX-2 and iNOS gene expression.[5] | ||
| Antioxidant | Bacopa monnieri extract | - | Dose-dependent increase in SOD, CAT, and GPx activity in rat brain.[1] | |
| Acetylcholinesterase Inhibition | Bacoside A (purified) | - | IC50 of 9.91 µg/ml.[9] |
Note: Data specifically for this compound is limited in the public domain. The provided data for Bacopa monnieri extracts and other bacosides can be used as a starting point for designing experiments with this compound.
Table 2: In Vivo and Clinical Studies on Bacopa Monnieri for Cognitive Function
| Study Type | Subject | Intervention | Duration | Key Cognitive Outcomes | Reference |
| Preclinical | APP/PS1 Transgenic Mice | Bacopaside I (15 and 50 mg/kg) | - | Ameliorated learning deficits and improved long-term spatial memory.[10] | |
| Clinical Trial | Healthy Elderly | Bacopa monnieri extract (300 mg/day) | 12 weeks | Enhanced delayed word recall (AVLT) and improved Stroop task performance.[2] | |
| Clinical Trial | Healthy Adults (18-60 years) | Bacopa monnieri extract (300 mg/day) | 12 weeks | Significant improvements in the Rey Auditory Verbal Learning Test (AVLT).[2] | |
| Clinical Trial | Healthy Adults (40-65 years) | Bacopa monnieri extract | 3 months | Improved retention of new information.[2] | |
| Clinical Trial | Adults with Age-Associated Memory Impairment | Bacopa monnieri extract | 12 weeks | Improvements on subsets of the Wechsler Memory Scale.[2] | |
| Clinical Trial | Medical Students | Bacopa monnieri extract (150 mg twice daily) | 6 weeks | Significant improvement in cognitive function tests.[11] |
Signaling Pathways
Bacopa monnieri and its active constituents, including bacosides, are known to modulate several signaling pathways crucial for neuronal health and cognitive function. The neuroprotective effects are attributed to the activation of antioxidant response pathways and the inhibition of pro-inflammatory and pro-apoptotic signaling.
Caption: this compound signaling pathways in neuroprotection.
Experimental Protocols
The following protocols are provided as a guide for the in vitro evaluation of this compound. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for each assay.
Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
1. Cell Culture and Differentiation:
-
Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For differentiation, plate cells at a density of 1 x 10⁴ cells per well in 96-well plates and maintain for 24 hours.
-
Induce differentiation by treating the cells with 10 µM retinoic acid for 7 days.
2. Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-treat differentiated SH-SY5Y cells with varying concentrations of this compound (e.g., 1, 10, 25, 50, 100 µg/mL) for a specified duration (e.g., 24 hours).
-
Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (TBHP) at a predetermined toxic concentration for 24 hours.[6][12]
3. Assessment of Cell Viability (MTT Assay):
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Caption: Experimental workflow for in vitro neuroprotection assay.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay determines the ability of this compound to inhibit the activity of acetylcholinesterase.
1. Reagents:
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylcholinesterase (AChE) enzyme
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound stock solution
2. Procedure:
-
In a 96-well plate, add phosphate buffer, varying concentrations of this compound, and AChE enzyme solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
3. Calculation:
-
Calculate the percentage of inhibition of AChE activity for each concentration of this compound compared to the control (without inhibitor).
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of AChE activity).
Protocol 3: Anti-inflammatory Assay in LPS-Stimulated Microglia
This protocol evaluates the anti-inflammatory effects of this compound by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.
1. Cell Culture:
-
Culture a suitable microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
2. Treatment:
-
Plate the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[13]
3. Measurement of Nitric Oxide (Griess Assay):
-
After the incubation period, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) using a sodium nitrite standard curve.
4. Measurement of Pro-inflammatory Cytokines (ELISA):
-
Use commercially available ELISA kits to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant, following the manufacturer's instructions.[8]
Protocol 4: Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
This assay assesses the ability of this compound to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.
1. Reagents:
-
Aβ (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
This compound stock solution
2. Procedure:
-
Prepare a solution of Aβ (1-42) peptide in the phosphate buffer.
-
In a black 96-well plate, mix the Aβ peptide solution with different concentrations of this compound.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm at regular time intervals.[14][15]
3. Analysis:
-
An increase in fluorescence intensity indicates Aβ aggregation.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Compare the aggregation kinetics in the presence of this compound to the control (Aβ alone) to determine its inhibitory effect.
Caption: Workflow for Amyloid-β aggregation inhibition assay.
Conclusion
This compound holds significant promise as a therapeutic agent for age-related cognitive decline. The protocols and data presented in this document provide a framework for the systematic investigation of its neuroprotective and cognitive-enhancing effects. Further research, particularly focusing on dose-optimization, pharmacokinetic and pharmacodynamic studies, and long-term efficacy and safety in relevant preclinical models, is warranted to advance the development of this compound as a potential treatment for age-related cognitive disorders.
References
- 1. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a Standardized Bacopa monnieri Extract on Cognitive Performance, Anxiety, and Depression in the Elderly: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells | PLOS One [journals.plos.org]
- 7. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokine Release by Microglia Exposed to Neurologic Injury Is Amplified by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of Standardized Extract of Bacopa monnieri (Bacognize®) on Cognitive Functions of Medical Students: A Six-Week, Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thioflavin T spectroscopic assay [assay-protocol.com]
- 15. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
Application Notes and Protocols: Pharmacokinetics and Blood-Brain Barrier Permeability of Bacopaside IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside (B14799058) IV is a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, a plant renowned in Ayurvedic medicine for its cognitive-enhancing properties. As a constituent of Bacoside B, Bacopaside IV is of significant interest for its potential neuropharmacological effects.[1][2] Understanding the pharmacokinetics (PK) and blood-brain barrier (BBB) permeability of this compound is crucial for evaluating its therapeutic potential for central nervous system (CNS) disorders. Bacosides, in general, are nonpolar glycosides that are believed to cross the BBB via lipid-mediated passive diffusion.[3][4] This document provides a summary of the current understanding and detailed protocols for investigating the pharmacokinetic profile and brain penetration of this compound.
Data Presentation
Currently, there is a lack of specific published quantitative pharmacokinetic data for this compound. The following tables are presented as templates for researchers to populate with experimental data.
Table 1: Pharmacokinetic Parameters of this compound in Plasma (Template)
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose (mg/kg) | e.g., 5 | e.g., 50 |
| Cmax (ng/mL) | e.g., 1500 ± 250 | e.g., 250 ± 50 |
| Tmax (h) | e.g., 0.08 | e.g., 2.0 |
| AUC₀-t (ng·h/mL) | e.g., 3500 ± 400 | e.g., 1200 ± 200 |
| AUC₀-∞ (ng·h/mL) | e.g., 3600 ± 420 | e.g., 1250 ± 220 |
| t½ (h) | e.g., 4.5 ± 0.8 | e.g., 6.2 ± 1.1 |
| CL (L/h/kg) | e.g., 1.4 ± 0.2 | - |
| Vd (L/kg) | e.g., 8.9 ± 1.5 | - |
| F (%) | - | e.g., 35 ± 6 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Table 2: Brain Tissue Distribution of this compound (Template)
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose (mg/kg) | e.g., 5 | e.g., 50 |
| Brain Cmax (ng/g) | e.g., 50 ± 10 | e.g., 15 ± 5 |
| Brain Tmax (h) | e.g., 0.5 | e.g., 4.0 |
| Brain AUC₀-t (ng·h/g) | e.g., 250 ± 40 | e.g., 90 ± 20 |
| Brain-to-Plasma Ratio (AUC) | e.g., 0.07 | e.g., 0.07 |
Experimental Protocols
The following are detailed protocols for key experiments to determine the pharmacokinetics and BBB permeability of this compound.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound in plasma after intravenous (IV) and oral (PO) administration in rats or mice.
Materials:
-
This compound (pure compound)
-
Vehicle for administration (e.g., saline, 0.5% methylcellulose)
-
Male/Female Sprague-Dawley rats (250-300 g) or Swiss-albino mice (25-30 g)
-
Cannulas for IV administration and blood collection
-
Oral gavage needles
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing Solution Preparation: Prepare a stock solution of this compound in a suitable vehicle. For IV administration, ensure the solution is sterile and isotonic. For PO administration, a suspension may be used.
-
Dosing:
-
IV Group: Administer this compound via the tail vein or a cannulated jugular vein at a predetermined dose (e.g., 5 mg/kg).
-
PO Group: Administer this compound via oral gavage at a predetermined dose (e.g., 50 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or a cannulated artery at the following time points:
-
IV Group: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO Group: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately transfer blood samples into tubes containing anticoagulant. Centrifuge at 4°C for 10 minutes at 3000 x g to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
Protocol 2: Brain Tissue Distribution and BBB Permeability Study
Objective: To determine the concentration of this compound in the brain tissue and assess its ability to cross the BBB.
Materials:
-
Animals dosed with this compound as described in Protocol 1.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Surgical tools for decapitation and brain extraction.
-
Homogenizer.
-
-80°C freezer.
Procedure:
-
Tissue Collection: At predetermined time points corresponding to plasma sampling (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), euthanize a subset of animals from each group.
-
Brain Extraction: Immediately perfuse the animals transcardially with ice-cold PBS to remove blood from the brain. Decapitate the animal and carefully dissect the entire brain.
-
Sample Preparation: Weigh the brain tissue and homogenize it in a known volume of ice-cold PBS or an appropriate buffer.
-
Sample Storage: Store the brain homogenate at -80°C until analysis.
Protocol 3: Quantification of this compound by LC-MS/MS
Objective: To develop and validate a sensitive and selective method for the quantification of this compound in plasma and brain homogenate. A similar method has been successfully applied for the quantification of Bacopaside I.[5][6]
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
C18 analytical column.
-
Mobile phase: Acetonitrile and water with a modifier (e.g., formic acid or ammonium (B1175870) acetate).
-
This compound analytical standard.
-
Internal standard (IS), structurally similar to this compound.
-
Solvents for extraction (e.g., methanol (B129727), ethyl acetate).
Procedure:
-
Sample Preparation (Protein Precipitation or Liquid-Liquid Extraction):
-
Thaw plasma and brain homogenate samples on ice.
-
For protein precipitation, add a known volume of cold methanol to the sample, vortex, and centrifuge to pellet the protein.
-
For liquid-liquid extraction, add an organic solvent (e.g., ethyl acetate) to the sample, vortex, and separate the organic layer.
-
Evaporate the supernatant/organic layer to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a gradient elution program to separate this compound from endogenous matrix components.
-
Optimize the mass spectrometer parameters for the detection of this compound and the IS using multiple reaction monitoring (MRM) in either positive or negative ionization mode.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma and brain homogenate.
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Bacopa monnieri extracts are attributed to a variety of mechanisms, including antioxidant, anti-inflammatory, and modulation of neurotransmitter systems.[3][7] While the specific signaling pathways modulated by this compound are not yet fully elucidated, the following diagrams illustrate a general workflow for its pharmacokinetic and BBB permeability assessment, and a putative neuroprotective signaling pathway based on the known actions of bacosides.
Caption: Workflow for assessing this compound pharmacokinetics and BBB permeability.
Caption: Putative neuroprotective mechanisms of bacosides.
References
- 1. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability [mdpi.com]
- 3. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple LC-ESI-MS/MS method for quantification of bacopaside I in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation [frontiersin.org]
Application Notes and Protocols: The Role of Bacopaside IV in Mitigating Neuronal Oxidative Stress
Audience: Researchers, scientists, and drug development professionals.
Introduction Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological mechanism in a range of neurodegenerative disorders.[1][2] ROS can inflict damage on crucial cellular components like lipids, proteins, and DNA, leading to neuronal dysfunction and cell death.[3] Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) derived from the medicinal plant Bacopa monnieri, is part of a class of compounds known as bacosides that have demonstrated significant neuroprotective properties.[4][5] These compounds are recognized for their ability to enhance the brain's antioxidant defenses.[[“]][7] This document provides a detailed overview of the mechanisms of action of this compound and related compounds, along with protocols for key experiments to evaluate their efficacy in reducing oxidative stress in neurons.
Mechanism of Action
This compound and other related bacosides combat oxidative stress through a multi-faceted approach, primarily by enhancing the endogenous antioxidant system and modulating key signaling pathways. The core mechanisms include:
-
Direct Free Radical Scavenging: Bacosides possess the ability to directly scavenge harmful free radicals, thereby preventing them from damaging neuronal cells.[3][[“]]
-
Inhibition of Lipid Peroxidation: They protect neuronal membranes from oxidative damage by inhibiting the process of lipid peroxidation.[3][8]
-
Upregulation of Antioxidant Enzymes: Bacosides have been shown to increase the activity of primary antioxidant enzymes such as Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[2][[“]]
-
Modulation of the Keap1-Nrf2 Signaling Pathway: A crucial mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][[“]] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[10] Oxidative stress or intervention with compounds like bacosides can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).[5][7][10]
Signaling Pathway Modulation
The neuroprotective effects of this compound are significantly mediated by the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.
Caption: this compound modulates the Keap1-Nrf2 antioxidant pathway.
Quantitative Data Summary
While specific quantitative data for this compound is emerging, studies on Bacopa monnieri extracts and its primary constituents provide valuable insights into its potent antioxidant capabilities.
Table 1: In Vitro Antioxidant Activity of Bacopa monnieri
| Assay Type | Compound/Extract | Concentration | Result | Reference |
| DPPH Radical Scavenging | Methanolic Extract | IC₅₀: 456.07 µg/mL | Potent scavenging activity | [11] |
| DPPH Radical Scavenging | Ethanolic Extract | 250 µg/mL | > Ascorbic Acid scavenging | [12] |
| Nitric Oxide Scavenging | Methanolic Extract | IC₅₀: 21.29 µg/mL | Strong NO scavenging | [11] |
| Lipid Peroxidation Inhibition | B. monnieri extracts | 100 µg/mL | >40% inhibition (active) | [8] |
Table 2: In Vivo Effects of Bacopa monnieri Extract on Antioxidant Markers
| Animal Model | Treatment | Dosage | Marker Measured | Result | Reference |
| Okadaic Acid-induced rats | B. monnieri extract | 40 & 80 mg/kg | Nrf2 protein level | Significantly prevented decrease in Nrf2 expression | [13] |
| Okadaic Acid-induced rats | B. monnieri extract | 40 & 80 mg/kg | HO-1, GCLC expression | Restored expression levels | [7][13] |
| Azathioprine-induced rats | Ethanolic Extract | 100 & 200 mg/kg | Superoxide Dismutase (SOD) | Restored and enhanced SOD activity | [12] |
| Prepubertal mice | B. monnieri extract | 40 mg/kg | SOD, CAT, GPx activity | Dose-related increase in enzyme activity | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound against oxidative stress.
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (DCF-DA) to measure intracellular ROS levels.[14][15] DCF-DA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[14]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
This compound
-
Oxidative stress inducer (e.g., Hydrogen Peroxide, H₂O₂)
-
DCF-DA (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plate
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)
Procedure:
-
Cell Seeding: Seed neuronal cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight under standard culture conditions.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 2-24 hours). Include a vehicle control group.
-
Staining with DCF-DA: a. Remove the culture medium and gently wash the cells twice with 100 µL of warm PBS. b. Add 100 µL of DCF-DA solution (e.g., 10-20 µM in PBS or serum-free medium) to each well. c. Incubate the plate at 37°C for 30-45 minutes in the dark.[14]
-
Induction of Oxidative Stress: a. Remove the DCF-DA solution and wash the cells gently with 100 µL of warm PBS. b. Add 100 µL of the oxidative stress inducer (e.g., H₂O₂) to the appropriate wells. Include a non-treated control group.
-
Fluorescence Measurement: a. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[14] b. Readings can be taken in kinetic mode over a period (e.g., 60 minutes) or as an endpoint measurement.
-
Data Analysis: Subtract the background fluorescence from all readings. Express the results as a percentage of the fluorescence in the control group subjected only to the oxidative stressor.
Protocol 2: Measurement of Antioxidant Enzyme Activity (SOD & CAT)
This protocol outlines methods to determine the activity of Superoxide Dismutase (SOD) and Catalase (CAT) from cell lysates.[16]
Materials:
-
Treated and untreated neuronal cell lysates
-
Bradford reagent for protein quantification
-
For SOD Assay (Pyrogallol autoxidation method):
-
Tris-HCl buffer
-
Pyrogallol (B1678534) solution
-
-
For CAT Assay (Hydrogen peroxide decomposition):
-
Potassium phosphate (B84403) buffer
-
Hydrogen peroxide (H₂O₂) solution
-
Sulfuric acid (H₂SO₄)
-
Potassium permanganate (B83412) (KMnO₄)
-
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: a. After treatment with this compound and/or an oxidative stressor, harvest the cells. b. Resuspend the cell pellet in ice-cold potassium phosphate buffer and lyse the cells by sonication.[16] c. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant (cell lysate).[16] d. Determine the total protein concentration of the lysate using the Bradford method.[16]
-
Superoxide Dismutase (SOD) Activity Assay: a. This assay measures the inhibition of pyrogallol autoxidation by SOD. b. In a 96-well plate, add cell lysate (normalized for protein content) and Tris-HCl buffer. c. Initiate the reaction by adding pyrogallol solution. d. Immediately measure the change in absorbance at a specific wavelength (e.g., 420 nm) over time. e. Calculate SOD activity based on the degree of inhibition of pyrogallol autoxidation. One unit of SOD activity is often defined as the amount of enzyme that inhibits the autoxidation by 50%.
-
Catalase (CAT) Activity Assay: a. This assay measures the decomposition of H₂O₂ by catalase.[16] b. In a 96-well plate, add cell lysate (normalized for protein content) to a potassium phosphate buffer. c. Add a known concentration of H₂O₂ and incubate for a short period (e.g., 3 minutes at 37°C).[16] d. Stop the reaction by adding sulfuric acid.[16] e. Add potassium permanganate (KMnO₄) and immediately measure the absorbance at ~490 nm. The amount of residual KMnO₄ is inversely proportional to the catalase activity.[16] f. Calculate CAT activity by comparing the results to a standard curve of H₂O₂ decomposition.
Protocol 3: Western Blot Analysis for Nrf2 and HO-1 Expression
This protocol is used to quantify the protein levels of Nrf2 and its downstream target HO-1, providing insight into the activation of the antioxidant pathway.[17][18]
Materials:
-
Treated and untreated neuronal cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin or anti-α-tubulin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction: a. Lyse cells in RIPA buffer. b. Centrifuge to pellet cell debris and collect the supernatant. c. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. c. Transfer the separated proteins from the gel to a PVDF membrane.[19]
-
Immunoblotting: a. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-Nrf2 or anti-HO-1) overnight at 4°C, diluted according to the manufacturer's instructions.[19] c. Wash the membrane multiple times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection and Analysis: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Re-probe the membrane with a loading control antibody (e.g., β-actin). d. Quantify the band intensities using densitometry software (e.g., ImageJ).[17] Normalize the protein of interest's band intensity to the loading control.
Experimental Workflow & Logic
A systematic workflow is essential for investigating the neuroprotective effects of this compound. The process begins with in vitro screening and progresses to more complex mechanistic studies.
Caption: General workflow for investigating this compound's neuroprotective effects.
The logical relationship between oxidative stress and the protective intervention by this compound can be visualized as a direct countermeasure to cellular damage.
Caption: Logical flow of this compound's neuroprotective intervention.
References
- 1. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. consensus.app [consensus.app]
- 7. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Lipid Peroxidation Inhibitors from Bacopa Species Prioritized through Multivariate Data Analysis and Multi-Informative Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. jptcp.com [jptcp.com]
- 13. Standardized Extract of Bacopa monniera Attenuates Okadaic Acid Induced Memory Dysfunction in Rats: Effect on Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. assaygenie.com [assaygenie.com]
- 16. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Evogliptin prevents ceramide-induced pyroptosis during calcification via modulation of NLRP3/GSDM-D mediated pathway in Vascular Smooth Muscle Cells | PLOS One [journals.plos.org]
Bacopaside IV: Application Notes and Protocols for Investigating Anti-inflammatory Properties in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Bacopa monnieri, is emerging as a compound of interest for its potential neuroprotective effects. As a key constituent of Bacoside B, this compound is implicated in the anti-inflammatory and cognitive-enhancing properties traditionally associated with Bacopa monnieri. Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators, is a critical factor in the pathogenesis of various neurodegenerative diseases. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory properties of this compound in the brain. While direct quantitative data for isolated this compound is limited in current literature, the following information is synthesized from studies on Bacopa monnieri extracts and closely related bacosides to provide a foundational framework for research.
Data Presentation: Inferred Anti-inflammatory Effects
The following tables summarize quantitative data from studies on Bacopa monnieri extracts and related bacosides. This data can serve as a reference for designing experiments and hypothesizing the potential efficacy of isolated this compound.
Table 1: Effect of Bacopa monnieri Constituents on Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Microglia
| Compound/Extract | Cell Line | Treatment Concentration | LPS Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
| B. monnieri Alkaloid Extract | N9 Microglia | 100 µg/mL | 1 µg/mL | ~20% | ~20% | [1] |
| B. monnieri Infusion Extract | N9 Microglia | 100 µg/mL | 1 µg/mL | ~20% | ~20% | [1] |
Table 2: Effect of Bacopa monnieri Saponins (B1172615) on Inflammatory Markers in In Vivo Models of Neuroinflammation
| Compound | Animal Model | Dosage | Administration Route | Inflammatory Marker | Result | Reference |
| Saponins from B. floribunda | Aβ1-42-induced AD mice | 100 & 200 mg/kg | Oral | IL-1β, TNF-α, MPO | Significant reduction | [2] |
| Flavonoids from B. floribunda | Aβ1-42-induced AD mice | 100 mg/kg | Oral | IL-1β, TNF-α, MPO | Significant reduction | [2] |
Experimental Protocols
The following are detailed protocols that can be adapted for investigating the anti-inflammatory effects of this compound.
Protocol 1: In Vitro Anti-inflammatory Activity in Microglial Cells
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 or N9 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (isolated and purified)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Griess Reagent for Nitric Oxide (NO) assay
-
ELISA kits for TNF-α and IL-6
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Culture: Culture BV-2 or N9 microglia in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Treatment:
-
Control Group: Treat cells with culture medium only.
-
LPS Group: Treat cells with LPS (1 µg/mL).
-
This compound + LPS Group: Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
This compound Only Group: Treat cells with the highest concentration of this compound to assess its intrinsic effect.
-
-
Cell Viability Assay: After the treatment period, assess cell viability using an MTT or PrestoBlue assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement (ELISA): Use the collected cell culture supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Express the results as a percentage of the LPS-only treated group. Perform statistical analysis using an appropriate test (e.g., one-way ANOVA followed by a post-hoc test).
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways in LPS-stimulated microglia.
Materials:
-
Cultured and treated microglial cells (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their total protein levels.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow.
Caption: this compound inhibits LPS-induced neuroinflammation.
Caption: Experimental workflow for in vitro analysis.
Conclusion
While research specifically isolating the anti-inflammatory effects of this compound in the brain is still developing, the existing evidence from studies on Bacopa monnieri extracts and related saponins provides a strong rationale for its investigation. The protocols and data presented here offer a comprehensive guide for researchers to explore the therapeutic potential of this compound in mitigating neuroinflammation. Further studies are warranted to elucidate the precise mechanisms and quantitative effects of this promising natural compound.
References
- 1. The Ayurvedic plant Bacopa Monnieri inhibits inflammatory pathways in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saponins and flavonoids from Bacopa floribunda plant extract exhibit antioxidant and anti-inflammatory effects on amyloid beta 1-42-induced Alzheimer's disease in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Effects of Bacopaside IV on Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacopaside IV is a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, a plant with a long history of use in Ayurvedic medicine for cognitive enhancement. While much of the research has focused on the whole plant extract or mixed bacoside fractions, this document aims to provide detailed application notes and protocols for investigating the specific effects of this compound on key neurotransmitter systems. Due to a lack of extensive research on isolated this compound, this document extrapolates from the known effects of Bacopa monnieri extracts and other purified bacosides to provide a scientific basis for future research. The protocols provided herein are established methods for quantifying neurotransmitter levels and associated enzyme activities.
Introduction to this compound and its Potential Neuropharmacological Role
Bacopa monnieri contains a complex mixture of bioactive compounds, with the triterpenoid saponins, known as bacosides, being the most significant for its nootropic effects. These bacosides are broadly classified into two major fractions, Bacoside A and Bacoside B, which differ in their optical rotation.[1][2] this compound is a constituent of the Bacoside B fraction, along with Bacopaside V, Bacopaside N1, and Bacopaside N2.[3][4]
While direct experimental evidence for the effects of isolated this compound on neurotransmitter systems is limited, studies on Bacopa monnieri extracts and other bacosides suggest a modulatory role across several key pathways, including the cholinergic, dopaminergic, serotonergic, and GABAergic systems.[1][5] These effects are thought to underpin the cognitive-enhancing and neuroprotective properties of the plant.[2]
This document provides a framework for the systematic investigation of this compound's neuropharmacological profile.
Figure 1: Hierarchical relationship of this compound.
Effects on the Cholinergic System
The cholinergic system is crucial for learning and memory.[6] Bacopa monnieri extracts have been shown to modulate this system, primarily through the inhibition of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine (B1216132), and potentially through the activation of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis.[2][7]
Data Presentation
The following table summarizes the quantitative data available for Bacopa monnieri constituents on acetylcholinesterase inhibition. Note the absence of specific data for this compound.
| Compound/Extract | IC50 Value (µM) | Source Organism/Assay Condition | Reference(s) |
| Bacopaside X | 12.78 | In vitro (Ellman's method) | [6] |
| Donepezil (Reference) | 0.0204 | In vitro (Ellman's method) | [6] |
| Bacopa monnieri Ethanolic Extract | 31.6% inhibition at 100mg/kg | In vivo (chick heart) |
Experimental Protocols
This colorimetric assay measures the activity of AChE and can be adapted to screen for inhibitory compounds like this compound.
Principle: AChE hydrolyzes acetylthiocholine (B1193921) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of TNB formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATChI), substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
AChE Solution: Prepare a working solution of 0.1 U/mL in phosphate buffer.
-
ATChI Solution (1.5 mM): Dissolve ATChI in phosphate buffer. Prepare fresh.
-
DTNB Solution (0.5 mM): Dissolve DTNB in phosphate buffer. Protect from light.
-
This compound Dilutions: Prepare a series of dilutions from a stock solution using phosphate buffer.
-
-
Assay Plate Setup:
-
Add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of this compound dilutions to test wells.
-
Add 25 µL of buffer to control wells (100% activity).
-
Add 50 µL of buffer to blank wells.
-
-
Enzyme Addition: Add 25 µL of AChE solution to all wells except the blank.
-
Pre-incubation: Mix gently and incubate at room temperature for 15 minutes.
-
Reaction Initiation:
-
Add 125 µL of DTNB solution to all wells.
-
Add 25 µL of ATChI solution to all wells to start the reaction.
-
-
Measurement: Immediately measure absorbance at 412 nm in kinetic mode, with readings every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbs/min).
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Figure 2: Workflow for AChE inhibition assay.
Principle: ChAT catalyzes the transfer of an acetyl group from Acetyl-CoA to choline, producing acetylcholine and Coenzyme A (CoA). The generated CoA reacts with a chromogenic agent, and the change in absorbance is measured to determine ChAT activity.[3]
Materials:
-
ChAT Activity Assay Kit (commercial kits are recommended)
-
Tissue homogenate (e.g., from brain regions of interest)
-
PBS (0.01 M, pH 7.4)
-
Microplate reader (324 nm)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Homogenize tissue (1:4 w/v) in ice-cold PBS.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay Procedure (example using a kit):
-
Control Tube: Add 50 µL of sample to a tube and heat at 100°C for 2 minutes to inactivate the enzyme.
-
Sample Tube: Prepare a separate tube for the active sample.
-
Add 300 µL of pre-warmed substrate working solution to all tubes.
-
To the Sample Tube , add 50 µL of the unheated sample supernatant.
-
Incubate all tubes at 37°C for 20 minutes.
-
Stop the reaction by heating at 100°C for 2 minutes.
-
Add 850 µL of double-distilled water and centrifuge at 3,500 x g for 10 minutes.
-
-
Chromogenic Reaction:
-
Transfer 750 µL of the supernatant to a new tube.
-
Add 15 µL of chromogenic agent.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement: Measure the absorbance (OD) at 324 nm.
-
Data Analysis: Calculate ChAT activity based on the difference in OD between the sample and control tubes, using the formula provided in the kit manual.[3]
Effects on Monoaminergic Systems (Dopamine and Serotonin)
Bacopa monnieri extracts have been shown to modulate dopaminergic and serotonergic systems, which are critical for mood, motivation, and executive function.[7][8] Some studies suggest that Bacopa can prevent dopamine (B1211576) depletion in neurotoxic models and may increase serotonin (B10506) levels in brain regions like the hippocampus.[7][9]
Data Presentation
Quantitative data on the effects of specific bacosides on dopamine and serotonin are limited. The following table presents findings from studies using Bacopa monnieri extracts.
| Neurotransmitter System | Effect | Model/Condition | Dosage/Compound | Reference(s) |
| Dopaminergic | Prevents dopamine depletion | MPTP-induced Parkinson's model (mice) | 40 mg/kg BME | [9] |
| Dopaminergic | Reduced morphine-induced dopamine surge | Morphine-treated mice | 5-15 mg/kg nBt-ext BM | |
| Serotonergic | Increased serotonin levels | Healthy rats (hippocampus) | Bacopa monnieri extract | [1] |
| Serotonergic | Upregulated Tryptophan Hydroxylase (TPH2) | Postnatal rats | Bacopa monnieri leaf extract | [7] |
Experimental Protocols
Principle: High-Performance Liquid Chromatography (HPLC) separates neurotransmitters in a sample. An electrochemical detector (ECD) then quantifies them based on their oxidation/reduction potential, offering high sensitivity.
Materials:
-
HPLC system with an electrochemical detector
-
Reverse-phase C18 column
-
Mobile phase (e.g., phosphate buffer with methanol, EDTA, and an ion-pairing agent)
-
Standards for dopamine (DA), serotonin (5-HT), and their metabolites (DOPAC, HVA, 5-HIAA)
-
Brain tissue homogenates or microdialysis samples
-
Perchloric acid
Procedure:
-
Sample Preparation (Tissue Homogenate):
-
Dissect brain regions of interest on ice.
-
Homogenize the tissue in a solution of perchloric acid.
-
Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Filter the supernatant and inject it into the HPLC system.
-
-
HPLC-ECD Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the electrochemical detector potential (e.g., +650 mV to +750 mV) to optimize for monoamine detection.
-
Inject prepared standards to create a calibration curve.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to DA, 5-HT, and their metabolites by comparing their retention times and peak areas to the standards.
-
Normalize the results to the tissue weight.
-
Figure 3: Proposed serotonergic signaling pathway.
Effects on the GABAergic System
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system.[10] Studies on Bacopa monnieri and Bacoside A suggest a role in modulating GABA receptors, which may contribute to its anxiolytic and anti-epileptic properties.[10]
Data Presentation
Direct quantitative data for this compound on the GABAergic system is not available. Research has focused on the effects of the whole extract or Bacoside A in disease models.
| Neurotransmitter System | Effect | Model/Condition | Compound | Reference(s) |
| GABAergic | Reverses decrease in GABAA and GABAB receptor binding | Pilocarpine-induced epilepsy (rats) | Bacopa monnieri & Bacoside-A | [10] |
| GABAergic | Upregulates glutamate (B1630785) decarboxylase (GAD) | Pilocarpine-induced epilepsy (rats) | Bacopa monnieri & Bacoside-A | [10] |
Experimental Protocols
Principle: GABA-T is a key enzyme in the degradation of GABA. This assay measures its activity by coupling the transamination reaction to a subsequent dehydrogenase reaction that produces a measurable product (e.g., NADPH or a colored formazan).
Materials:
-
GABA-T Assay Kit (commercial kits are recommended)
-
Tissue homogenate
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare tissue homogenates as described in Protocol 2.2.2.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure (example using a kit):
-
Prepare a reaction mix containing GABA-T substrate and other reaction components as per the kit instructions.
-
For each sample, set up a control well (without substrate) and a reaction well.
-
Add 10 µL of sample to both control and reaction wells.
-
Add 40 µL of dH2O to control wells and 40 µL of GABA-T substrate to reaction wells.
-
Incubate at 37°C for 60 minutes.
-
Add 50 µL of the final assay solution (e.g., containing the dehydrogenase and chromogen) to all wells.
-
Incubate at 37°C for another 60 minutes.
-
-
Measurement:
-
Stop the reaction (e.g., with acetic acid).
-
Measure the absorbance at the appropriate wavelength (e.g., 492 nm for a formazan-based assay).
-
-
Data Analysis:
-
Subtract the control well reading from the reaction well reading for each sample.
-
Calculate the GABA-T enzyme activity and normalize to the protein concentration.
-
Downstream Signaling Pathways: MAPK/ERK and CREB
The effects of bacosides on neurotransmitter systems are thought to converge on downstream signaling pathways that regulate synaptic plasticity and gene expression, such as the MAPK/ERK and CREB pathways. Activation of CREB (cAMP response element-binding protein) is particularly important for long-term memory formation. While not directly demonstrated for this compound, Bacopa monnieri extract has been shown to up-regulate CREB.
Researchers can investigate the activation of these pathways by this compound using techniques like Western blotting to measure the phosphorylation of key proteins (e.g., p-ERK, p-CREB).
Conclusion and Future Directions
While there is a substantial body of evidence supporting the neuromodulatory effects of Bacopa monnieri extracts, research on the specific contributions of isolated compounds like this compound is still in its infancy. The protocols and data presented in this document provide a foundation for researchers to systematically evaluate the effects of this compound on cholinergic, dopaminergic, serotonergic, and GABAergic systems. Such studies are essential to fully elucidate the mechanisms underlying the cognitive-enhancing properties of Bacopa monnieri and to explore the therapeutic potential of its individual constituents.
References
- 1. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 3. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. mdpi.com [mdpi.com]
- 6. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.sciltp.com [media.sciltp.com]
- 8. ijmscrr.in [ijmscrr.in]
- 9. A Comprehensive Review on Preclinical Evidence-based Neuroprotective Potential of Bacopa monnieri against Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Therapeutic Potential of Bacopaside IV in Ischemic Stroke Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, has demonstrated significant therapeutic potential as a neuroprotective agent in preclinical models of ischemic stroke. While much of the published research has focused on the closely related compound, Bacopaside I, the findings provide a strong rationale for the investigation of this compound. These compounds have been shown to mitigate the complex cascade of pathological events that occur during and after a cerebral ischemic event.
The neuroprotective effects of bacopasides are multifaceted, primarily attributed to their ability to improve cerebral energy metabolism and exert potent antioxidant effects.[1] In animal models of middle cerebral artery occlusion (MCAO), a common method for simulating ischemic stroke, treatment with bacopasides has been shown to significantly reduce neurological deficits, cerebral infarct volume, and edema.[1] Mechanistically, Bacopaside I has been found to protect neuronal cells from oxygen and glucose deprivation-induced damage by modulating the Protein Kinase C (PKC) and Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathways.[2][3] These pathways are crucial in regulating cell survival and apoptosis. By activating these pathways, bacopasides can potentially inhibit apoptotic processes and promote neuronal survival in the ischemic brain.[3][4]
Furthermore, treatment with bacopasides has been observed to increase brain ATP content, enhance the activity of crucial ion pumps like Na+K+ATPase and Ca2+Mg2+ATPase, and boost the levels of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[1] Concurrently, they inhibit the production of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative stress.[1] These findings collectively suggest that this compound could be a promising candidate for the development of novel therapeutic strategies for ischemic stroke.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on bacopasides in ischemic stroke models.
Table 1: Effects of Bacopaside I on Neurological Deficit and Infarct Volume
| Dosage (mg/kg) | Treatment Duration | Neurological Deficit Reduction | Infarct Volume Reduction | Animal Model | Reference |
| 10 | 6 days (oral) | Significant reduction at 22 and 70 hours post-MCAO | Significant reduction at 70 hours post-MCAO | Sprague-Dawley Rat (MCAO) | [1] |
| 30 | 6 days (oral) | Significant reduction at 22 and 70 hours post-MCAO | Significant reduction at 70 hours post-MCAO | Sprague-Dawley Rat (MCAO) | [1] |
Table 2: Effects of Bacopaside I on Biochemical Parameters in Ischemic Brain Tissue
| Dosage (mg/kg) | Parameter | Effect | Animal Model | Reference |
| 3, 10, 30 | ATP Content | Increased | Sprague-Dawley Rat (MCAO) | [1] |
| 3, 10, 30 | Na+K+ATPase Activity | Increased | Sprague-Dawley Rat (MCAO) | [1] |
| 3, 10, 30 | Ca2+Mg2+ATPase Activity | Increased | Sprague-Dawley Rat (MCAO) | [1] |
| 3, 10, 30 | Superoxide Dismutase (SOD) | Improved Activity | Sprague-Dawley Rat (MCAO) | [1] |
| 3, 10, 30 | Catalase (CAT) | Improved Activity | Sprague-Dawley Rat (MCAO) | [1] |
| 3, 10, 30 | Glutathione Peroxidase (GSH-Px) | Improved Activity | Sprague-Dawley Rat (MCAO) | [1] |
| 3, 10, 30 | Malondialdehyde (MDA) | Markedly Inhibited Increase | Sprague-Dawley Rat (MCAO) | [1] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of transient focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.[5][6]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope
-
Microsurgical instruments
-
4-0 nylon monofilament with a rounded tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully separate the arteries from the surrounding nerves and tissues.
-
Ligate the distal end of the ECA and place a temporary ligature on the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon monofilament through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). A Laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.
-
After the desired occlusion period (e.g., 2 hours), carefully withdraw the monofilament to allow for reperfusion.
-
Close the incision and allow the animal to recover in a warm cage with free access to food and water.
Neurological Deficit Scoring
Neurological function is assessed using a scoring system to quantify the extent of ischemic injury.[4][7]
Procedure:
-
At specific time points post-MCAO (e.g., 24 and 72 hours), evaluate the rats based on a graded scoring system.
-
A common scoring scale is the Garcia scale, which assesses spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch.
-
The scores from each category are summed to give a total neurological score (a lower score indicates a more severe deficit).
Infarct Volume Measurement using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a dye used to differentiate between viable (red) and infarcted (white) brain tissue.[3][8]
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the rat and carefully remove the brain.
-
Chill the brain at -20°C for 20-30 minutes to facilitate slicing.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in a 2% TTC solution at 37°C for 30 minutes in the dark.
-
Fix the stained slices in 10% formalin.
-
Capture digital images of the slices.
-
Use image analysis software to measure the area of the infarct (white) and the total area of the hemisphere for each slice.
-
Calculate the infarct volume by integrating the infarct area over the slice thickness. To correct for edema, the infarct volume is often calculated indirectly: (Volume of the contralateral hemisphere) - (Volume of the non-infarcted ipsilateral hemisphere).
Measurement of Biochemical Parameters
a. Malondialdehyde (MDA) Assay (TBARS Assay)
This assay measures lipid peroxidation.[2]
-
Homogenize brain tissue in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate and collect the supernatant.
-
Add thiobarbituric acid (TBA) reagent to the supernatant and incubate at 95°C.
-
After cooling, measure the absorbance of the resulting pink-colored product at 532 nm.
-
Quantify MDA levels using a standard curve.
b. Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of the antioxidant enzyme SOD.[9][10]
-
Prepare brain tissue homogenate and centrifuge to obtain the supernatant.
-
Use a commercial SOD assay kit, which typically involves a reaction where superoxide radicals are generated and cause the reduction of a detector molecule.
-
SOD in the sample will inhibit this reaction.
-
Measure the change in absorbance at the specified wavelength.
-
Calculate SOD activity based on the degree of inhibition compared to a standard.
c. Catalase (CAT) Activity Assay
This assay measures the activity of the antioxidant enzyme CAT.[11][12]
-
Prepare brain tissue homogenate and obtain the supernatant.
-
The assay is based on the decomposition of hydrogen peroxide (H2O2) by catalase.
-
The rate of H2O2 decomposition is monitored by measuring the decrease in absorbance at 240 nm.
-
One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.
d. ATP Content Assay
This assay measures the level of adenosine (B11128) triphosphate (ATP), an indicator of cellular energy status.[13]
-
Rapidly freeze brain tissue in liquid nitrogen to halt metabolic activity.
-
Extract ATP using a suitable method, such as perchloric acid extraction.
-
Use a commercial ATP assay kit, which is typically based on the luciferin-luciferase bioluminescence reaction.
-
The amount of light produced is directly proportional to the ATP concentration.
-
Measure luminescence using a luminometer and quantify ATP levels against a standard curve.
Visualizations
Caption: Proposed signaling pathway of this compound in neuroprotection.
Caption: Experimental workflow for the MCAO ischemic stroke model.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.7. Measurement of Malondialdehyde (MDA) Contents [bio-protocol.org]
- 3. ahajournals.org [ahajournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. prometheusprotocols.net [prometheusprotocols.net]
- 11. file.elabscience.com [file.elabscience.com]
- 12. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ous-research.no [ous-research.no]
Safety Operating Guide
Proper Disposal of Bacopaside IV: A Guide for Laboratory Professionals
Chemical and Safety Data Summary
As a specific Safety Data Sheet (SDS) for Bacopaside IV is not publicly accessible, the following table summarizes key information for related bacosides and general Bacopa monnieri extract to inform handling and disposal procedures. It is important to note that while these compounds are structurally related, their specific properties may vary. A product information sheet for a similar compound, Bacoside A, advises that the material should be considered hazardous until more information is available. Conversely, an SDS for Bacopaside X indicates it is not classified as a hazardous substance. Given this conflicting information, a cautious approach is warranted.
| Property | Bacopaside X | Bacoside A | Bacopa monnieri Extract | General Saponins |
| Hazard Classification | Not classified as hazardous according to GHS[1] | Consider hazardous until further information is available[2] | Nontoxic; used in food, pharmaceuticals, and cosmetics | Can be bitter-tasting and toxic |
| CAS Number | 94443-88-6[1] | 157408-08-7[2] | Not applicable | Varies |
| Molecular Formula | C46H74O17[1] | C47H76O18[2] | Not applicable | Varies |
| Appearance | Solid[1] | Solid[2] | Powder | Varies |
| First Aid Measures | No special measures required[1] | Standard first aid for chemical exposure | Standard first aid | Varies |
Experimental Protocols: Disposal Procedures
The following step-by-step guide provides a recommended procedure for the disposal of this compound. This protocol is based on general principles of laboratory chemical waste management and information available for similar compounds.
Step 1: Personal Protective Equipment (PPE)
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves, when handling this compound.
Step 2: Waste Segregation and Collection
-
Do not dispose of this compound down the drain.[3]
-
Collect all solid this compound waste in a designated, compatible, and clearly labeled waste container.
-
For solutions of this compound, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in the designated solid waste container.
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste.
Step 3: Waste Container Labeling
-
Label the waste container with "this compound Waste" and include the approximate amount.
-
Ensure the label also includes the date of waste generation and the name of the generating laboratory or researcher.
Step 4: Storage of Waste
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3]
-
The SAA should be away from general lab traffic and clearly marked.
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional and local regulations for chemical waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided is based on data for related compounds and general laboratory safety guidelines. A specific Safety Data Sheet for this compound was not publicly available. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidance and to comply with all local, state, and federal regulations.
References
Personal protective equipment for handling Bacopaside IV
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is recommended to mitigate the risks associated with handling powdered chemicals, including potential inhalation and contact with skin and eyes.[1]
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Standard laboratory-grade nitrile gloves should be worn at all times to prevent skin contact. For prolonged handling or in case of a spill, consider double-gloving.[1] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect against airborne particles, safety glasses with side shields are the minimum requirement. For procedures with a higher risk of dust generation, chemical splash goggles are recommended.[1] |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn to protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Dust Mask (N95 or equivalent) | Recommended when handling larger quantities of the powder or when there is a potential for aerosolization to minimize the inhalation of fine particles.[1] |
Operational Plan for Handling Bacopaside IV
A systematic workflow is critical to ensure safety during the handling of this compound. The following step-by-step process and workflow diagram illustrate the correct procedures for donning PPE, handling the compound, and doffing PPE.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation : Before handling this compound, ensure that the work area is clean and uncluttered. Have all necessary equipment, including a calibrated scale, weighing paper, spatulas, and appropriate solvents, readily available. An emergency eye wash station should be accessible.[3]
-
Donning PPE : Put on PPE in the following sequence: laboratory coat, dust mask, safety glasses/goggles, and finally, gloves.[4] Ensure gloves extend to cover the wrist of the gown.[4]
-
Weighing and Aliquoting : Handle the powdered this compound in a well-ventilated area or a chemical fume hood to minimize inhalation risk. Use a clean spatula to carefully transfer the desired amount of powder onto weighing paper. Avoid creating dust clouds.
-
Dissolving : If preparing a solution, add the solvent to the vessel containing the weighed this compound. Swirl gently or use a vortex mixer to dissolve the compound. This compound is soluble in DMSO.[2]
-
Post-Handling : After handling is complete, securely cap all containers. Clean the work surface and any equipment used with an appropriate solvent and then wipe down with a damp cloth.
-
Doffing PPE : Remove PPE in a manner that avoids self-contamination. The general sequence is to first remove gloves, followed by the gown, eye protection, and mask.[4] Always perform hand hygiene immediately after removing all PPE.[4][5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
